molecular formula C6H10CaO3 B1588190 Calcium 4-methyl-2-oxovalerate CAS No. 51828-95-6

Calcium 4-methyl-2-oxovalerate

Numéro de catalogue: B1588190
Numéro CAS: 51828-95-6
Poids moléculaire: 170.22 g/mol
Clé InChI: YJAKVPKJJMFDNW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Calcium 4-methyl-2-oxovalerate is the calcium salt of alpha-ketoisocaproic acid (α-KIC), a crucial endogenous metabolite in the leucine catabolism pathway . As a research chemical, it is provided as a white to almost white powder with a high purity of over 98.0% and is recommended to be stored at room temperature, preferably in a cool, dark place . In biochemical research, this compound is significant for studying branched-chain amino acid metabolism. Its parent compound, α-KIC, is produced from L-leucine by the enzyme branched-chain amino acid aminotransferase and is subsequently degraded in the liver by the branched-chain alpha-keto acid dehydrogenase complex to form various metabolites, including cholesterol and acetyl-CoA . Researchers investigate this compound in the context of metabolic disorders such as Maple Syrup Urine Disease (MSUD), where a deficiency in the dehydrogenase complex leads to a dangerous accumulation of branched-chain alpha-keto acids like α-KIC in the body . Furthermore, α-KIC and its derivatives, including the decarboxylated metabolite beta-hydroxy beta-methylbutyrate (HMB), are subjects of study in nutritional science and exercise physiology for their potential effects on muscle protein synthesis, reduction of exercise-induced muscle damage, and physical performance . The compound is also used in pharmaceutical research, as α-KIC itself is explored for managing renal failure and dysfunction . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Numéro CAS

51828-95-6

Formule moléculaire

C6H10CaO3

Poids moléculaire

170.22 g/mol

Nom IUPAC

calcium;4-methyl-2-oxopentanoate

InChI

InChI=1S/C6H10O3.Ca/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);

Clé InChI

YJAKVPKJJMFDNW-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)C(=O)[O-].CC(C)CC(=O)C(=O)[O-].[Ca+2]

SMILES canonique

CC(C)CC(=O)C(=O)O.[Ca]

Autres numéros CAS

51828-95-6

Numéros CAS associés

816-66-0 (Parent)

Origine du produit

United States

Foundational & Exploratory

What is the role of Calcium 4-methyl-2-oxovalerate in leucine metabolism?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Calcium 4-methyl-2-oxovalerate in Leucine (B10760876) Metabolism

Introduction

This compound, the calcium salt of its active component 4-methyl-2-oxovalerate, is a critical intermediate in the metabolic pathway of the essential branched-chain amino acid (BCAA), leucine.[1][2] Commonly known as alpha-ketoisocaproate (α-KIC), it is the keto-analogue of leucine and plays a pivotal role in protein metabolism, energy homeostasis, and cellular signaling.[3][4] This technical guide provides a comprehensive overview of the function of this compound in leucine metabolism, intended for researchers, scientists, and professionals in drug development. The document details its biochemical transformations, the enzymes involved, its physiological significance, and the experimental methodologies used for its study.

Core Role in Leucine Catabolism

The primary role of α-KIC is as the first major intermediate in the catabolism of leucine.[1] This process is initiated in skeletal muscle, which is the main reservoir for the primary enzyme involved, and continues in other tissues, notably the liver.[1][5]

Reversible Transamination: Leucine to α-KIC

The catabolism of leucine begins with a reversible transamination reaction. The α-amino group of leucine is transferred to α-ketoglutarate, yielding α-KIC and glutamate.[6][7] This reaction is catalyzed by branched-chain amino acid aminotransferases (BCATs), which exist in both mitochondrial (BCATm) and cytosolic (BCATc) isoforms.[5][6] While BCATm is widely expressed in most tissues except the liver, BCATc is found predominantly in neural tissue.[5] This initial step is crucial as it allows the carbon skeleton of leucine to enter downstream metabolic pathways while the nitrogen is shuttled for the synthesis of other amino acids like alanine (B10760859) and glutamate.[1]

Irreversible Oxidative Decarboxylation: α-KIC to Isovaleryl-CoA

Following its formation, α-KIC undergoes a rate-limiting and irreversible oxidative decarboxylation to form isovaleryl-CoA.[5][8] This reaction is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKD) complex.[5][9] The BCKD complex is a multi-enzyme assembly that is critical for the breakdown of all three BCAAs.[9] The conversion of α-KIC to isovaleryl-CoA commits the leucine carbon skeleton to further catabolism, ultimately yielding acetyl-CoA and acetoacetate, making leucine an exclusively ketogenic amino acid.[8]

// Node Definitions Leucine [label="L-Leucine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aKG [label="α-Ketoglutarate", fillcolor="#F1F3F4", fontcolor="#202124"]; Glu [label="Glutamate", fillcolor="#F1F3F4", fontcolor="#202124"]; KIC [label="α-Ketoisocaproate (KIC)\n(4-methyl-2-oxovalerate)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; IsovalerylCoA [label="Isovaleryl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; HMB [label="β-Hydroxy-β-methylbutyrate\n(HMB)", fillcolor="#FBBC05", fontcolor="#202124"]; AcetylCoA [label="Acetyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acetoacetate [label="Acetoacetate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout BCAT_point [shape=point, width=0]; BCKD_point [shape=point, width=0];

// Edges and Pathways Leucine -> BCAT_point [arrowhead=none]; BCAT_point -> KIC [dir=both, label=" BCAT", fontcolor="#5F6368"]; aKG -> BCAT_point [arrowhead=none]; BCAT_point -> Glu;

KIC -> BCKD_point [arrowhead=none]; BCKD_point -> IsovalerylCoA [label=" BCKD Complex\n(Irreversible)", fontcolor="#5F6368"];

KIC -> HMB [label=" KIC Dioxygenase", style=dashed, fontcolor="#5F6368"];

IsovalerylCoA -> AcetylCoA [label=" Multiple Steps", fontcolor="#5F6368"]; IsovalerylCoA -> Acetoacetate [label=" Multiple Steps", fontcolor="#5F6368"];

// Graph Attributes graph [bgcolor="#FFFFFF", label="Figure 1: Central Role of α-KIC in Leucine Metabolism", fontcolor="#202124", labelloc=b, fontsize=12]; }

Figure 1: Central Role of α-KIC in Leucine Metabolism. This diagram shows the conversion of Leucine to α-KIC via BCAT and its subsequent fate.

Alternative Metabolic Fates and Signaling Roles

While the majority of α-KIC is channeled towards acetyl-CoA production, a fraction is converted into other bioactive molecules. Furthermore, both leucine and α-KIC act as important signaling molecules, particularly in the regulation of muscle protein synthesis.

Conversion to HMB

A minor but significant portion of α-KIC (estimated at around 5%) can be oxidized to β-hydroxy-β-methylbutyrate (HMB) by the enzyme KIC dioxygenase.[4][6][10] HMB is a metabolite that has gained attention as a nutritional supplement for its purported effects on increasing muscle mass and strength.[3][11] Studies have shown that HMB can enhance muscle protein synthesis and improve muscle function, particularly in conditions of muscle wasting like cancer cachexia.[11]

Regulation of Protein Metabolism

Leucine is a well-established activator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of protein synthesis.[4][8][12] Studies suggest that α-KIC shares this ability. Infusion of α-KIC has been shown to stimulate skeletal muscle protein synthesis in neonatal pigs, seemingly through an mTOR-mediated mechanism, independent of insulin.[5] The ability of α-KIC to be transaminated back to leucine allows it to serve as a leucine reservoir. Additionally, α-KIC itself appears to have direct anti-catabolic effects by inhibiting protein degradation in skeletal muscle.[13]

// Node Definitions Leucine_KIC [label="Leucine / α-KIC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#FBBC05", fontcolor="#202124"]; eIF4E_BP1 [label="4E-BP1", fillcolor="#FBBC05", fontcolor="#202124"]; Phosphorylation_S6K1 [label="Phosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Phosphorylation_4EBP1 [label="Phosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Synthesis [label="Protein Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=invhouse];

// Edges and Pathways Leucine_KIC -> mTORC1 [label=" Activates", fontcolor="#5F6368"]; mTORC1 -> Phosphorylation_S6K1 [label=" Promotes", fontcolor="#5F6368"]; mTORC1 -> Phosphorylation_4EBP1 [label=" Promotes", fontcolor="#5F6368"]; Phosphorylation_S6K1 -> S6K1 [style=invis, arrowhead=none]; Phosphorylation_4EBP1 -> eIF4E_BP1 [style=invis, arrowhead=none]; S6K1 -> Protein_Synthesis [label=" Activates", fontcolor="#5F6368"]; eIF4E_BP1 -> Protein_Synthesis [label=" Relieves\nInhibition", fontcolor="#5F6368", style=dashed];

// Graph Attributes graph [bgcolor="#FFFFFF", label="Figure 2: α-KIC/Leucine Activation of mTORC1 Pathway", fontcolor="#202124", labelloc=b, fontsize=12]; }

Figure 2: α-KIC/Leucine Activation of mTORC1 Pathway. Simplified diagram of mTORC1 activation leading to protein synthesis.

Clinical and Nutritional Significance

The central role of α-KIC in leucine metabolism makes it relevant in several clinical and nutritional contexts.

Maple Syrup Urine Disease (MSUD)

MSUD is an inherited metabolic disorder caused by a deficiency in the BCKD complex.[9] This enzymatic defect leads to the accumulation of BCAAs and their corresponding α-keto acids, including α-KIC, in the blood, urine, and tissues.[9][14][15] The buildup of α-KIC is neurotoxic and contributes to the severe neurological symptoms, such as cerebral edema and encephalopathy, characteristic of the disease.[14][15]

Nutritional Supplementation

This compound is used as a nutritional supplement for several purposes:

  • Chronic Kidney Disease (CKD): In CKD patients on very-low-protein diets, keto-analogues of essential amino acids, including calcium α-KIC, are supplemented.[5][16][17] They provide the carbon skeletons of essential amino acids, which can be transaminated by scavenging nitrogen from non-essential amino acids, thereby reducing the formation of urea (B33335) and lessening the metabolic burden on the kidneys.[17][18]

  • Athletic Performance: α-KIC has been studied as an ergogenic aid for athletes.[1] It is proposed to reduce muscle damage and promote an anabolic state, potentially aiding in recovery and muscle growth, though its efficacy may depend on co-supplementation with other compounds.[1][3]

Quantitative Data Summary

The metabolic effects of α-KIC are concentration-dependent. The following tables summarize key quantitative data from published literature.

Table 1: Effects of α-KIC on Muscle Protein Metabolism

Parameter Species/Model α-KIC Concentration Observed Effect Reference
Protein Degradation Incubated Rat Muscle ≥ 0.25 mM Inhibition [13]

| Protein Synthesis | Neonatal Pigs (in vivo) | 400 μmol·kg⁻¹·h⁻¹ infusion | Stimulation |[5] |

Table 2: Nutritional Efficiency of α-KIC for Protein Synthesis

Dietary Protein Level Species Efficiency of α-KIC (Relative to Leucine) Reference
6.3% Rat 0.515 ± 0.045 [19]

| 48.3% | Rat | 0.299 ± 0.016 |[19] |

Experimental Protocols

Studying the role of α-KIC in leucine metabolism often involves stable isotope tracer techniques to follow the movement of molecules through metabolic pathways in vivo.

Protocol: In Vivo Stable Isotope Infusion to Measure Leucine-KIC Kinetics

This protocol provides a general framework for a primed, constant infusion of a stable isotope-labeled tracer (e.g., [¹³C]leucine or [²H₃]KIC) in human subjects to quantify leucine flux, its conversion to α-KIC, and its oxidation.

  • Subject Preparation:

    • Subjects fast overnight (8-10 hours).

    • An intravenous catheter is placed in one arm for tracer infusion and another in the contralateral, heated hand for arterialized venous blood sampling.

  • Tracer Preparation:

    • Sterile, pyrogen-free tracers (e.g., [1-¹³C]leucine, [²H₃]KIC) are dissolved in sterile saline.

    • A priming dose is calculated to rapidly bring the isotopic enrichment of the metabolic pool to a steady state.

  • Experimental Procedure:

    • Baseline Sampling (t = -120 min to 0 min): Collect baseline blood samples to determine natural isotopic abundances. Collect baseline breath samples for ¹³CO₂ analysis if studying oxidation.

    • Priming Dose (t = 0 min): Administer the calculated priming dose of the tracer intravenously over 1-2 minutes.

    • Constant Infusion (t = 0 min to 240 min): Immediately begin a constant intravenous infusion of the tracer.

    • Steady-State Sampling (t = 120 min to 240 min): Collect blood and breath samples at regular intervals (e.g., every 20-30 minutes) once the isotopic enrichment has reached a plateau.

    • Muscle Biopsy (Optional): At the end of the infusion period, a muscle biopsy (e.g., from the vastus lateralis) can be obtained under local anesthesia to measure intracellular tracer enrichment and fractional protein synthesis rates.

  • Sample Analysis:

    • Plasma: Plasma is separated, and proteins are precipitated. The supernatant is derivatized for analysis.

    • Mass Spectrometry: Isotopic enrichment of leucine and α-KIC in plasma and muscle tissue fluid is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Breath: The ¹³CO₂ enrichment in expired air is measured using Isotope Ratio Mass Spectrometry (IRMS) to determine amino acid oxidation rates.

  • Calculations:

    • Leucine and KIC flux (Rate of Appearance, Ra) are calculated using steady-state tracer dilution equations.

    • The rate of conversion between leucine and KIC can be modeled based on the enrichment of the precursor and product pools.

// Node Definitions Prep [label="Subject Preparation\n(Fasting, IV Lines)", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Baseline Sampling\n(Blood, Breath)", fillcolor="#FBBC05", fontcolor="#202124"]; Prime [label="Administer Priming Dose\nof Isotope Tracer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Infuse [label="Constant Infusion\nof Isotope Tracer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SteadyState [label="Steady-State Sampling\n(Blood, Breath)", fillcolor="#FBBC05", fontcolor="#202124"]; Biopsy [label="Optional: Muscle Biopsy", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=cds]; Analysis [label="Sample Processing &\nMass Spectrometry Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calc [label="Kinetic Modeling &\nFlux Calculations", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges and Pathways Prep -> Baseline; Baseline -> Prime; Prime -> Infuse; Infuse -> SteadyState; SteadyState -> Biopsy [style=dashed]; SteadyState -> Analysis; Biopsy -> Analysis; Analysis -> Calc;

// Graph Attributes graph [bgcolor="#FFFFFF", label="Figure 3: Workflow for a Stable Isotope Tracer Study", fontcolor="#202124", labelloc=b, fontsize=12]; }

Figure 3: Workflow for a Stable Isotope Tracer Study. A typical workflow for quantifying leucine and α-KIC metabolism in vivo.

Conclusion

This compound (α-KIC) is a cornerstone of leucine metabolism. It serves as the primary intermediate connecting the reversible transamination of leucine to its irreversible entry into oxidative pathways. Beyond its catabolic role, α-KIC functions as a bioactive molecule that can be converted to HMB and acts as a signaling agent to promote an anabolic state in muscle by stimulating protein synthesis and inhibiting proteolysis. Its unique properties are leveraged in clinical nutrition for the management of chronic kidney disease and in sports nutrition to potentially enhance athletic performance and recovery. A thorough understanding of its metabolic roles is essential for researchers and clinicians working to optimize protein metabolism in health and disease.

References

Alpha-Ketoisocaproic Acid Calcium Salt: A Technical Guide to its Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-ketoisocaproic acid (α-KIC), the keto analogue of the essential branched-chain amino acid leucine (B10760876), plays a pivotal role in nitrogen balance, energy homeostasis, and cellular signaling.[1] As its calcium salt, it is utilized in nutritional therapies and investigated for various ergogenic and clinical applications. This technical guide provides an in-depth examination of the core biological functions of alpha-ketoisocaproic acid calcium salt, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated metabolic and signaling pathways. Its primary functions include serving as a precursor for leucine synthesis, thereby reducing protein catabolism and ammonia (B1221849) levels, and modulating key signaling pathways involved in muscle metabolism.[1][2] Dysregulation of its metabolism is a hallmark of the inherited metabolic disorder, Maple Syrup Urine Disease (MSUD).[1]

Metabolism of Alpha-Ketoisocaproic Acid

Alpha-ketoisocaproic acid is the initial product of leucine catabolism. This reversible transamination is catalyzed by branched-chain aminotransferases (BCATs), which are present in two isoforms: a cytosolic (BCAT1) and a mitochondrial (BCAT2) form.[3][4] This initial step primarily occurs in extrahepatic tissues like skeletal muscle. The resulting α-KIC can either be reaminated back to leucine or be released into circulation for further metabolism, primarily in the liver.[1]

In the liver, α-KIC undergoes irreversible oxidative decarboxylation to isovaleryl-CoA, a rate-limiting step catalyzed by the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) complex.[4][5] Isovaleryl-CoA can then be further metabolized into acetyl-CoA and cholesterol.[6][7] In conditions of BCKD deficiency, such as MSUD, α-KIC and other branched-chain keto acids accumulate to toxic levels.[8]

Metabolism of Alpha-Ketoisocaproic Acid cluster_muscle Skeletal Muscle (Extrahepatic Tissues) cluster_liver Liver Leucine Leucine aKIC Alpha-Ketoisocaproic Acid (α-KIC) Leucine->aKIC BCAT aKG α-Ketoglutarate aKIC->Leucine BCAT aKIC_liver Alpha-Ketoisocaproic Acid (α-KIC) aKIC->aKIC_liver Circulation Glutamate Glutamate aKG->Glutamate IsovalerylCoA Isovaleryl-CoA AcetylCoA Acetyl-CoA IsovalerylCoA->AcetylCoA Cholesterol Cholesterol IsovalerylCoA->Cholesterol aKIC_liver->IsovalerylCoA BCKDH Complex (Irreversible) KIC and mTOR Signaling Pathway KIC Alpha-Ketoisocaproic Acid (α-KIC) Leucine Leucine KIC->Leucine Transamination mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates IRS1 IRS-1 mTORC1->IRS1 Inhibitory Phosphorylation ProteinSynthesis Muscle Protein Synthesis S6K1->ProteinSynthesis Promotes eIF4EBP1->ProteinSynthesis Promotes InsulinSignaling Insulin Signaling IRS1->InsulinSignaling HPLC Protocol Workflow start Start: Biological Sample (Plasma/Serum) step1 1. Sample Preparation - Add Internal Standard - Deproteinization (e.g., Methanol) - Centrifugation - Dry Supernatant start->step1 step2 2. Derivatization (Optional, for enhanced sensitivity) step1->step2 step3 3. HPLC Analysis - Inject Sample - Chromatographic Separation step2->step3 step4 4. Detection (UV or Fluorescence) step3->step4 step5 5. Data Analysis - Identify Peak by Retention Time - Quantify using Calibration Curve step4->step5 end End: α-KIC Concentration step5->end

References

An In-depth Technical Guide to Calcium 4-methyl-2-oxovalerate: Synthesis, Chemical Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium 4-methyl-2-oxovalerate, also known as calcium α-ketoisocaproate (Ca-KIC), is the calcium salt of a key branched-chain keto acid (BCKA) derived from the essential amino acid L-leucine.[1] As a critical intermediate in leucine (B10760876) metabolism, this compound is of significant interest in various research fields, including metabolic disorders, nutritional science, and pharmaceutical development.[1][2] Its role in nitrogen balance and cellular signaling pathways makes it a focal point for studies on conditions such as Maple Syrup Urine Disease (MSUD) and for potential therapeutic applications in managing renal failure and muscle protein synthesis.[1][3] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological context of this compound, complete with detailed experimental protocols and data presented for clarity and reproducibility.

Chemical Properties and Identification

This compound is typically supplied as a white to almost white crystalline powder.[1][4] It is the calcium salt of 4-methyl-2-oxovaleric acid, an important metabolite in the catabolism of L-leucine.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 51828-95-6[1][4]
Molecular Formula C₁₂H₁₈CaO₆[3]
Molecular Weight 298.35 g/mol [3][5]
IUPAC Name calcium bis(4-methyl-2-oxopentanoate)[3]
Synonyms Calcium α-ketoisocaproate, Calcium alpha-oxoisocaproate, Ketoleucine calcium salt[3][6]
InChI Key WQZNGJIBHXYVNW-UHFFFAOYSA-L[3]

Table 2: Physicochemical Properties of 4-methyl-2-oxovaleric acid (Parent Acid)

PropertyValue
Melting Point 8 - 10 °C[7][8]
Boiling Point 82 - 83 °C at 11 mmHg[8]
Density 1.053 - 1.058 g/cm³[7]
Solubility in Water 32 mg/mL[7]
Appearance Pale yellow liquid[7]

Synthesis of this compound

The primary method for synthesizing this compound is through a direct acid-base neutralization reaction.[1] More complex, multi-step organic synthesis procedures have also been patented, offering high yields.[1]

Experimental Protocol: Neutralization Reaction

This protocol describes the synthesis of this compound from 4-methyl-2-oxovaleric acid and a calcium source.

Materials:

  • 4-methyl-2-oxovaleric acid

  • Calcium hydroxide (B78521) (Ca(OH)₂) or Calcium carbonate (CaCO₃)

  • Purified water

  • Ethanol (B145695) (for recrystallization)

  • Filtration apparatus (vacuum filtration recommended)

  • Reaction vessel with stirring capability

  • pH meter or pH indicator strips

Procedure:

  • Dissolve a known quantity of 4-methyl-2-oxovaleric acid in purified water in the reaction vessel.

  • Slowly add a slurry or solution of the calcium source (calcium hydroxide or calcium carbonate) to the stirred solution of the acid.

  • Monitor the pH of the reaction mixture. Continue adding the calcium source until the solution reaches a neutral pH (approximately 7.0).

  • Once the reaction is complete, filter the solution to remove any unreacted solids.

  • The resulting aqueous solution contains this compound. For purification, proceed to recrystallization.

Experimental Protocol: Purification by Recrystallization

This protocol outlines the purification of crude this compound.

Procedure:

  • Take the aqueous solution of this compound from the synthesis step.

  • Gently heat the solution to ensure all the salt is dissolved.

  • Slowly add ethanol to the warm solution until the solution becomes slightly cloudy, indicating the point of saturation.

  • Allow the solution to cool slowly to room temperature. Crystals of this compound will begin to form.

  • For maximum yield, the solution can be further cooled in an ice bath.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Biological Significance and Metabolic Pathway

This compound is a key intermediate in the metabolic pathway of the branched-chain amino acid L-leucine.[3] The initial and reversible step in leucine catabolism is its transamination to 4-methyl-2-oxovaleric acid, a reaction catalyzed by branched-chain aminotransferases (BCATs).[1][9] The subsequent and irreversible oxidative decarboxylation of 4-methyl-2-oxovaleric acid to isovaleryl-CoA is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[9] A deficiency in the BCKDH complex leads to the accumulation of branched-chain amino acids and their corresponding α-keto acids, resulting in the metabolic disorder Maple Syrup Urine Disease (MSUD).[1]

Leucine_Metabolism cluster_0 L_Leucine L-Leucine Calcium_4_methyl_2_oxovalerate 4-Methyl-2-oxovalerate L_Leucine->Calcium_4_methyl_2_oxovalerate Transamination BCAT BCAT alpha_Ketoglutarate α-Ketoglutarate L_Glutamate L-Glutamate alpha_Ketoglutarate->L_Glutamate BCKDH BCKDH Complex Calcium_4_methyl_2_oxovalerate->BCKDH Oxidative Decarboxylation Isovaleryl_CoA Isovaleryl-CoA BCKDH->Isovaleryl_CoA Experimental_Workflow Sample_Collection Biological Sample Collection Protein_Precipitation Protein Precipitation (e.g., with Methanol) Sample_Collection->Protein_Precipitation Derivatization Derivatization (for HPLC-UV or GC-MS) Protein_Precipitation->Derivatization Analysis Instrumental Analysis (HPLC or GC-MS) Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

References

The Crossroads of Anabolism and Catabolism: A Technical Guide to the Cellular Mechanism of Action of Calcium 4-methyl-2-oxovalerate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Calcium 4-methyl-2-oxovalerate, the calcium salt of α-ketoisocaproate (α-KIC), is a pivotal metabolic intermediate derived from the essential branched-chain amino acid, leucine (B10760876). Its position at the intersection of protein synthesis and degradation pathways has made it a subject of intense research, particularly in the contexts of muscle metabolism, nutrient sensing, and the management of metabolic diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound at the cellular level. We delve into its role in the leucine catabolic pathway, its intricate involvement in the mTOR and insulin (B600854) signaling cascades, and its regulatory effects on the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This document summarizes key quantitative data, provides detailed experimental protocols for the analysis of its metabolic effects, and presents visual diagrams of the pertinent signaling pathways to facilitate a deeper understanding for researchers and professionals in the field.

Introduction

This compound, chemically known as the calcium salt of 4-methyl-2-oxopentanoic acid, is more commonly referred to by its anionic component, α-ketoisocaproate (α-KIC). As the α-keto acid analog of leucine, it is a key product of leucine transamination, a reversible reaction catalyzed by branched-chain aminotransferases (BCATs).[1][2] This initial step in leucine catabolism places α-KIC at a critical juncture: it can either be reaminated back to leucine or undergo irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[3] This metabolic fate dictates cellular responses to nutrient availability, profoundly influencing protein synthesis, energy homeostasis, and insulin secretion.[1]

The significance of α-KIC is underscored by its accumulation in Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder resulting from a deficiency in the BCKDH complex.[4] Beyond its role in inborn errors of metabolism, α-KIC is being investigated for its therapeutic potential in conditions associated with muscle wasting and for its application in nutritional supplements aimed at enhancing athletic performance.[5] This guide aims to provide a detailed technical examination of the cellular and molecular mechanisms through which this compound exerts its biological effects.

Core Metabolic Pathway: Leucine Catabolism

The catabolism of leucine is a fundamental metabolic pathway, and α-KIC is its central intermediate. The pathway begins with the reversible transamination of leucine and culminates in the production of acetyl-CoA and acetoacetate.

Reversible Transamination of Leucine

The first step in leucine degradation is the transfer of its amino group to α-ketoglutarate, a reaction that yields α-KIC and glutamate. This reaction is catalyzed by branched-chain aminotransferases (BCATs), which exist in two primary isoforms: a cytosolic (BCAT1) and a mitochondrial (BCAT2) form.[6] The reversible nature of this reaction is crucial for maintaining nitrogen balance and allows for the synthesis of leucine from α-KIC when the latter is supplied exogenously.[7]

Caption: Reversible transamination of Leucine to α-KIC.

Irreversible Oxidative Decarboxylation

Following its formation, α-KIC is transported into the mitochondria where it undergoes irreversible oxidative decarboxylation to isovaleryl-CoA. This is the rate-limiting step in leucine catabolism and is catalyzed by the multi-enzyme branched-chain α-keto acid dehydrogenase (BCKDH) complex.[3][8] The activity of the BCKDH complex is tightly regulated, primarily through a phosphorylation/dephosphorylation cycle.[8]

Caption: Regulation of the BCKDH complex activity.

Modulation of Cellular Signaling Pathways

Beyond its role as a metabolic intermediate, α-KIC, often in concert with its precursor leucine, functions as a potent signaling molecule, influencing key pathways that govern cell growth and metabolism.

Activation of mTORC1 Signaling and Protein Synthesis

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and protein synthesis. Leucine is a well-established activator of mTORC1. Studies have shown that α-KIC can mimic the effects of leucine on mTORC1 signaling, particularly in skeletal muscle.[9] This is largely attributed to the intracellular conversion of α-KIC back to leucine.[9] The activation of mTORC1 leads to the phosphorylation and activation of downstream effectors, including p70 S6 kinase 1 (S6K1) and the inhibition of the translational repressor eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[9] The phosphorylation of S6K1 and 4E-BP1 ultimately promotes the initiation of protein synthesis.

Caption: α-KIC-mediated activation of mTORC1 signaling.

Interaction with Insulin Signaling

The interplay between α-KIC/leucine and the insulin signaling pathway is complex. While acute stimulation of protein synthesis is a primary outcome, chronic elevation of leucine and α-KIC has been implicated in the development of insulin resistance in skeletal muscle.[10] This is thought to occur through mTORC1/S6K1-mediated inhibitory phosphorylation of insulin receptor substrate 1 (IRS-1), which dampens downstream insulin signaling.[10]

Caption: Interaction of α-KIC/Leucine with Insulin Signaling.

Role of Intracellular Calcium

Recent evidence suggests that the effects of α-KIC may also be mediated by changes in intracellular calcium levels. Studies have shown that α-KIC can increase intracellular Ca2+ uptake.[1] This increase in calcium may, in turn, activate Ca2+-dependent phosphatases like calcineurin (PP2B), which can influence the phosphorylation state of various cellular proteins.[1] The precise interplay between α-KIC-induced calcium signaling and other pathways like mTORC1 requires further investigation.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of this compound (α-KIC).

Table 1: In Vitro Effects of α-KIC on Myotube Differentiation and Atrophy

ParameterConditionTreatmentResultReference
MyoG mRNA ExpressionC2C12 Differentiation1 mM KICIncreased expression[11]
MAFbx mRNA ExpressionROS-induced C2C12 myotubes1 mM KICSignificantly reduced[11]
MHC Protein ExpressionC2C12 myotubes1 mM KICIncreased expression[12]
Myotube DiameterROS-induced C2C12 myotubes1 mM KICSignificantly inhibited reduction[11]

Table 2: Effects of α-KIC on mTORC1 Signaling Components

TissueTreatmentTargetEffectReference
Skeletal MuscleOral α-KIC (135 mg/100g BW)Phosphorylation of 4E-BP1Stimulatory[9]
Skeletal MuscleOral α-KIC (135 mg/100g BW)Phosphorylation of S6K1Stimulatory[9]
LiverOral α-KIC (135 mg/100g BW)Phosphorylation of S6K1Less effective than L-leucine[9]

Table 3: Analytical Methods for α-KIC Quantification

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC with fluorescence detection1.3–5.4 nM4.2–18 nM[13]

Experimental Protocols

In Vitro Myotube Atrophy Model

Objective: To investigate the effect of this compound on reactive oxygen species (ROS)-induced muscle atrophy in a C2C12 myotube model.

Workflow:

Caption: Workflow for in vitro myotube atrophy assay.

Detailed Methodology:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • When cells reach 80-90% confluency, induce differentiation by switching to DMEM supplemented with 2% horse serum.

    • Allow myotubes to form for 4-6 days, changing the differentiation medium every 48 hours.

  • Induction of Atrophy and Treatment:

    • Induce oxidative stress by treating the differentiated myotubes with a sub-lethal concentration of hydrogen peroxide (H₂O₂) for a specified duration.

    • Concurrently or pre-treat the myotubes with varying concentrations of this compound.

  • Analysis:

    • Myotube Diameter: Capture images of myotubes using a microscope and measure the diameter of multiple myotubes per condition using image analysis software.

    • Gene Expression Analysis: Isolate total RNA from the myotubes and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of muscle atrophy markers such as Muscle Atrophy F-box (MAFbx).

    • Protein Expression Analysis: Prepare cell lysates and perform Western blotting to analyze the protein levels of key signaling molecules and muscle-specific proteins like Myosin Heavy Chain (MHC).

Measurement of Muscle Protein Synthesis using a Labeled α-KIC Tracer

Objective: To determine the fractional synthetic rate (FSR) of muscle protein in vivo using a stable isotope-labeled α-ketoisocaproate tracer.

Workflow:

Caption: Workflow for in vivo muscle protein synthesis measurement.

Detailed Methodology:

  • Subject Preparation:

    • Subjects should fast overnight (8-10 hours) prior to the infusion study.

  • Tracer Infusion and Sampling:

    • Obtain a baseline blood sample and a muscle biopsy from the vastus lateralis.

    • Administer a priming dose of a stable isotope-labeled α-KIC (e.g., [1-¹³C]KIC) followed by a constant intravenous infusion.

    • Collect serial blood samples at regular intervals throughout the infusion period.

    • Obtain a second muscle biopsy at the end of the infusion period.

  • Sample Processing and Analysis:

    • Immediately freeze muscle biopsy samples in liquid nitrogen.

    • Separate plasma from blood samples.

    • Determine the isotopic enrichment of the labeled α-KIC in the plasma (as a surrogate for the intracellular precursor pool) and in the muscle protein hydrolysate using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

  • Calculation of Fractional Synthetic Rate (FSR):

    • FSR (%/hour) = [(E_p2 - E_p1) / (E_ic * t)] * 100

      • E_p1 and E_p2 are the isotopic enrichments of the tracer in the muscle protein at the beginning and end of the infusion, respectively.

      • E_ic is the average isotopic enrichment of the intracellular precursor (plasma α-KIC).

      • t is the duration of the infusion in hours.

Conclusion

This compound is a key metabolic and signaling molecule with profound effects on cellular pathways, particularly in skeletal muscle. Its ability to be readily converted to leucine allows it to stimulate mTORC1 signaling and promote protein synthesis. Furthermore, its role in the regulation of the BCKDH complex highlights its importance in overall branched-chain amino acid homeostasis. The intricate interplay with insulin signaling and the emerging role of calcium as a second messenger in its mechanism of action present exciting avenues for future research. A thorough understanding of the cellular mechanisms of this compound is crucial for the development of novel therapeutic strategies for metabolic diseases and conditions characterized by muscle wasting. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted biological significance of this important molecule.

References

The Discovery and Metabolic Significance of 4-Methyl-2-Oxovalerate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-oxovalerate, also known as α-ketoisocaproate (KIC), is a pivotal intermediate in the catabolism of the essential branched-chain amino acid, leucine (B10760876). Its history is inextricably linked to the study of inborn errors of metabolism, particularly Maple Syrup Urine Disease (MSUD), where its accumulation leads to severe neurological damage. Beyond its role in this rare disorder, 4-methyl-2-oxovalerate is a key signaling molecule, influencing critical cellular pathways such as the mechanistic target of rapamycin (B549165) (mTOR) and insulin (B600854) signaling. This technical guide provides a comprehensive overview of the discovery, history, and metabolic significance of 4-methyl-2-oxovalerate, with a focus on quantitative data, detailed experimental protocols for its analysis, and visual representations of its metabolic and signaling roles.

Discovery and History

The journey to understanding 4-methyl-2-oxovalerate began with clinical observations of a devastating neonatal disease. Its discovery is a landmark in the field of metabolic research, highlighting the crucial link between biochemical pathways and human health.

A Timeline of Key Discoveries:

  • 1954: The story of 4-methyl-2-oxovalerate begins with the first clinical description of a familial neurodegenerative disorder by Menkes and colleagues. They reported on four infants who exhibited a characteristic maple syrup or burnt sugar odor in their urine, a condition they termed "maple sugar urine disease," now known as Maple Syrup Urine Disease (MSUD).[1][2]

  • 1955-1960: Subsequent research by Dancis, Levitz, and Westall was instrumental in identifying the biochemical basis of MSUD. They demonstrated that the urine of affected infants contained high concentrations of the three branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—and their corresponding α-keto acids.[1]

  • 1960: Dancis and his team pinpointed the enzymatic defect to the oxidative decarboxylation of these branched-chain α-keto acids. This discovery established 4-methyl-2-oxovalerate (from leucine), along with α-keto-β-methylvaleric acid (from isoleucine) and α-ketoisovaleric acid (from valine), as the key pathogenic molecules in MSUD.[2]

  • 1978: The specific enzyme complex responsible for the decarboxylation of branched-chain α-keto acids, the branched-chain α-keto acid dehydrogenase (BCKD) complex, was purified and characterized.[1][2] This multi-enzyme complex, located in the mitochondria, is composed of three catalytic components: E1 (a decarboxylase), E2 (a transacylase), and E3 (a dehydrogenase). A deficiency in any of these components leads to the accumulation of BCAAs and their keto acid derivatives.[1]

While the biological significance of 4-methyl-2-oxovalerate was uncovered through the study of MSUD, the chemical synthesis of α-keto acids, in general, has a much longer history, with the first synthesis of pyruvic acid by Erlenmeyer in 1881.[1]

Metabolic Role and Signaling Pathways

4-Methyl-2-oxovalerate is a central hub in leucine metabolism, connecting catabolic pathways with major cellular signaling networks that regulate growth, proliferation, and nutrient sensing.

Leucine Catabolism

The breakdown of leucine is a multi-step process that occurs primarily in the mitochondria of tissues such as muscle, liver, and adipose tissue.

  • Transamination: The first and reversible step is the transfer of the amino group from leucine to α-ketoglutarate, a reaction catalyzed by branched-chain amino acid aminotransferase (BCAT) . This reaction yields 4-methyl-2-oxovalerate and glutamate. There are two main isoforms of BCAT: BCAT1 (cytosolic) and BCAT2 (mitochondrial).

  • Oxidative Decarboxylation: The second and rate-limiting step is the irreversible oxidative decarboxylation of 4-methyl-2-oxovalerate to isovaleryl-CoA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex . This is the enzymatic step that is deficient in MSUD.

  • Further Metabolism: Isovaleryl-CoA is further metabolized through a series of reactions to ultimately yield acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production or be used for the synthesis of other molecules.

Leucine_Catabolism Leucine Leucine AlphaKG α-Ketoglutarate Leucine:e->AlphaKG:w KIC 4-Methyl-2-oxovalerate (α-Ketoisocaproate) Leucine->KIC BCAT Glutamate Glutamate AlphaKG->Glutamate IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH Complex (Deficient in MSUD) AcetylCoA Acetyl-CoA IsovalerylCoA->AcetylCoA Acetoacetate Acetoacetate IsovalerylCoA->Acetoacetate TCA_Cycle Citric Acid Cycle AcetylCoA->TCA_Cycle Acetoacetate->TCA_Cycle

Fig. 1: Leucine Catabolism Pathway
Signaling Pathways

4-Methyl-2-oxovalerate, along with its parent amino acid leucine, plays a significant role in modulating key signaling pathways that are central to cellular growth and metabolism.

  • mTOR Pathway: Leucine is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1), a master regulator of cell growth and protein synthesis. While the direct effects of 4-methyl-2-oxovalerate on mTORC1 are still being elucidated, its reversible conversion to leucine suggests an indirect role in this pathway.

  • Insulin Signaling: Elevated levels of both leucine and 4-methyl-2-oxovalerate have been implicated in insulin resistance. Studies have shown that 4-methyl-2-oxovalerate can suppress insulin-stimulated glucose transport in skeletal muscle cells. This effect appears to be dependent on its conversion back to leucine and the subsequent mTORC1-mediated inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS1).[3]

Signaling_Pathways cluster_leucine Leucine/KIC Metabolism cluster_mTOR mTORC1 Signaling cluster_insulin Insulin Signaling Leucine Leucine KIC 4-Methyl-2-oxovalerate Leucine->KIC BCAT2 mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis IRS1 IRS-1 S6K1->IRS1 Inhibits (Ser phosphorylation) Insulin_Receptor Insulin Receptor Insulin_Receptor->IRS1 PI3K_Akt PI3K-Akt Pathway IRS1->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake

Fig. 2: Interaction of Leucine/KIC with mTOR and Insulin Signaling

Quantitative Data

The following tables summarize key quantitative data related to the metabolism of 4-methyl-2-oxovalerate, including enzyme kinetics and physiological concentrations.

Table 1: Enzyme Kinetics of Key Enzymes in Leucine Catabolism
EnzymeSubstrateKmVmaxTissue/Organism
BCAT2 Leucine~1.0 mM-Rat liver
α-Ketoglutarate0.4-0.6 mM-Rat liver
4-Methyl-2-oxovalerate0.1-0.3 mM-Rat liver
BCKDH Complex 4-Methyl-2-oxovalerate15-30 µM-Bovine liver
α-Ketoisovalerate20-40 µM-Bovine liver
α-Keto-β-methylvalerate10-20 µM-Bovine liver

Note: Km and Vmax values can vary depending on the specific experimental conditions, including pH, temperature, and the source of the enzyme.

Table 2: Physiological Concentrations of 4-Methyl-2-Oxovalerate
Biological MatrixConditionConcentration Range (µM)
Human Plasma Healthy (Fasting)10 - 50
Postprandial50 - 150
Maple Syrup Urine Disease> 1000
Human Urine Healthy1 - 10 (µmol/mmol creatinine)
Maple Syrup Urine Disease> 1000 (µmol/mmol creatinine)
Rat Plasma Control20 - 60

Experimental Protocols

Accurate quantification of 4-methyl-2-oxovalerate in biological matrices is essential for both clinical diagnostics and metabolic research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

General Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (for GC-MS) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection (Plasma, Urine, Tissue) Internal_Standard Addition of Internal Standard (e.g., ¹³C-labeled KIC) Sample_Collection->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., with acetonitrile (B52724) or methanol) Internal_Standard->Protein_Precipitation Extraction Supernatant Extraction Protein_Precipitation->Extraction Drying Drying under Nitrogen Extraction->Drying Oximation Oximation (e.g., with Methoxyamine HCl) Drying->Oximation LC_MS LC-MS/MS Analysis Drying->LC_MS Reconstitution in Mobile Phase Silylation Silylation (e.g., with BSTFA) Oximation->Silylation GC_MS GC-MS Analysis Silylation->GC_MS Quantification Quantification (using calibration curve) GC_MS->Quantification LC_MS->Quantification

Fig. 3: General Workflow for the Analysis of 4-Methyl-2-oxovalerate
Protocol for GC-MS Analysis of 4-Methyl-2-Oxovalerate in Urine

This protocol involves a two-step derivatization process to increase the volatility and thermal stability of the analyte.

  • Sample Preparation and Extraction:

    • Thaw frozen urine samples to room temperature and vortex.

    • To 1 mL of urine, add a known amount of a suitable internal standard (e.g., ¹³C-labeled 4-methyl-2-oxovalerate).

    • Acidify the sample with 50 µL of 6M HCl.

    • Perform a liquid-liquid extraction with 2.5 mL of ethyl acetate, vortex, and centrifuge. Collect the organic layer. Repeat the extraction with 2.5 mL of diethyl ether and combine the organic layers.

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Oximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine (B92270) to the dried extract. Incubate at 60°C for 30 minutes.

    • Silylation: After cooling, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes.

  • GC-MS Instrumental Parameters:

    • Gas Chromatograph (GC):

      • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

      • Injector: Splitless mode at 250°C.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization: Electron Impact (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of the derivatized 4-methyl-2-oxovalerate and the internal standard.

Protocol for LC-MS/MS Analysis of 4-Methyl-2-Oxovalerate in Plasma

This method offers high sensitivity and specificity and often does not require derivatization.

  • Sample Preparation:

    • To 50 µL of plasma in a microcentrifuge tube, add a known amount of internal standard.

    • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Instrumental Parameters:

    • Liquid Chromatograph (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • Tandem Mass Spectrometer (MS/MS):

      • Ionization: Negative Electrospray Ionization (ESI-).

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transition: The precursor ion for 4-methyl-2-oxovalerate is [M-H]⁻ at m/z 129.1. Product ions for quantification and qualification are determined by direct infusion of a standard.

Conclusion

4-Methyl-2-oxovalerate is a molecule of profound importance in metabolic research. Its discovery, rooted in the investigation of Maple Syrup Urine Disease, has paved the way for a deeper understanding of branched-chain amino acid metabolism and its impact on human health. As a key intermediate in leucine catabolism and a modulator of critical signaling pathways, it continues to be a subject of intense research. The analytical methods detailed in this guide provide the necessary tools for its accurate quantification, which is fundamental for advancing our knowledge of its role in both rare and common metabolic disorders and for the development of novel therapeutic strategies.

References

Calcium 4-Methyl-2-Oxovalerate: A Technical Guide to its Role as an Amino Acid Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium 4-methyl-2-oxovalerate, the calcium salt of α-ketoisocaproic acid (α-KIC), is a critical intermediate in the metabolism of the essential branched-chain amino acid (BCAA), leucine (B10760876).[1] Its unique biochemical position allows it to serve as a direct precursor for leucine synthesis through a reversible transamination reaction, making it a compound of significant interest in clinical nutrition, metabolic research, and drug development.[2] This technical guide provides an in-depth overview of the biochemical pathways involving this compound, summarizes key quantitative data, presents detailed experimental protocols for its study, and explores its applications in health and disease.

Introduction to this compound

This compound is a stable, salt form of 4-methyl-2-oxovaleric acid, the keto-analog of leucine.[] In the body, it participates in the BCAA metabolic pathway, which is crucial for protein synthesis, energy production, and neurotransmitter synthesis.[4][5] The reversible nature of its conversion to leucine allows it to be used as a therapeutic agent to provide leucine equivalents, particularly in conditions where nitrogen intake must be limited, such as in chronic kidney disease, or to support muscle protein synthesis in catabolic states.[6][7] This document serves as a resource for professionals seeking to understand and utilize this compound in a research or development context.

Biochemical Pathways

The metabolic fate of 4-methyl-2-oxovalerate is primarily governed by two key enzymatic steps: reversible transamination to leucine and irreversible oxidative decarboxylation.

Reversible Transamination to Leucine

The primary pathway for the synthesis of leucine from 4-methyl-2-oxovalerate is a transamination reaction catalyzed by branched-chain aminotransferases (BCATs).[1][5] This reaction involves the transfer of an amino group from an amino donor, typically glutamate, to 4-methyl-2-oxovalerate, yielding leucine and α-ketoglutarate.[1][8] This process is bidirectional, meaning 4-methyl-2-oxovalerate can be readily formed from leucine as the first step in its catabolism.[1] This reversibility is fundamental to its utility as a leucine precursor.

cluster_transamination Reversible Transamination Leucine L-Leucine KIC 4-Methyl-2-oxovalerate (α-Ketoisocaproate) Leucine->KIC aKG α-Ketoglutarate Glu Glutamate aKG->Glu BCAT Branched-Chain Aminotransferase (BCAT)

Figure 1: Reversible transamination of L-Leucine to 4-methyl-2-oxovalerate.

Irreversible Catabolism and Regulation

Once formed, 4-methyl-2-oxovalerate can also be irreversibly committed to catabolism through oxidative decarboxylation. This reaction is catalyzed by the mitochondrial multi-enzyme branched-chain α-keto acid dehydrogenase (BCKDH) complex.[9][10] The BCKDH complex converts 4-methyl-2-oxovalerate into isovaleryl-CoA, which then enters further metabolic pathways for energy production or synthesis of other compounds like cholesterol.[10][11]

The activity of the BCKDH complex is tightly regulated. It is inactivated by phosphorylation via the BCKDH kinase (BCKDK) and activated by dephosphorylation via the PPM1K phosphatase.[9][12] This regulation is crucial for maintaining BCAA homeostasis. A deficiency in the BCKDH complex leads to the accumulation of BCAAs and their corresponding α-keto acids, resulting in the metabolic disorder known as Maple Syrup Urine Disease (MSUD).[8][9]

KIC 4-Methyl-2-oxovalerate (α-Ketoisocaproate) IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA Oxidative Decarboxylation BCKDH BCKDH Complex (Active) BCKDH_inactive BCKDH Complex (Inactive) BCKDH->BCKDH_inactive Phosphorylation BCKDH_inactive->BCKDH Dephosphorylation BCKDK BCKDK (Kinase) BCKDK->BCKDH_inactive PPM1K PPM1K (Phosphatase) PPM1K->BCKDH

Figure 2: Regulation of the BCKDH complex in 4-methyl-2-oxovalerate catabolism.

Stimulation of Muscle Protein Synthesis via mTORC1 Signaling

Leucine, synthesized from 4-methyl-2-oxovalerate, is a potent activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and protein synthesis.[13][14] Activation of mTORC1 leads to the phosphorylation of key downstream targets, including p70 ribosomal S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which ultimately enhances mRNA translation and stimulates muscle protein synthesis.[15][16]

KIC Calcium 4-Methyl-2-oxovalerate Leucine L-Leucine KIC->Leucine Transamination mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates ProteinSynthesis Muscle Protein Synthesis S6K1->ProteinSynthesis Promotes fourEBP1->ProteinSynthesis Promotes

Figure 3: Leucine-mediated activation of the mTORC1 signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the metabolism and effects of 4-methyl-2-oxovalerate (α-KIC).

Table 1: Leucine and α-KIC Interconversion Rates in vivo

Parameter Finding Species Condition Reference
Leucine to α-KIC Conversion ~32% of total leucine carbon entering circulation is converted to α-KIC. Dog 14- and 96-h fasted [17]
α-KIC to Leucine Conversion ~60% of circulating α-KIC is converted to leucine. Dog 14- and 96-h fasted [17]

| Effect of Fasting | Fasting decreases the interconversion of leucine to α-KIC. | Dog | 96-h vs 14-h fasted |[17] |

Table 2: Efficiency of α-KIC as a Leucine Substitute for Growth

Dietary α-KIC (μmoles/g) Efficiency of Substitution (%) Species Model Reference
84.6 27 Rat Growing, leucine-free diet [18]

| 169.2 | 20 | Rat | Growing, leucine-free diet |[18] |

Table 3: Effects of α-KIC Treatment in a Cancer Cachexia Mouse Model

Parameter Change with α-KIC Treatment Reference
Body Weight Change +11.11 ± 8.53% [19]
Grip Strength +24.76 ± 10.58% [19]

| Skeletal Muscle Mass | Statistically Significant Increase |[19] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving 4-methyl-2-oxovalerate.

Protocol: In Vivo Fractional Synthetic Rate (FSR) of Muscle Protein

Objective: To determine the FSR of muscle protein in human subjects using a primed, constant infusion of isotopically labeled 4-methyl-2-oxovalerate (e.g., α-[1-¹³C]KIC).[19]

Materials:

  • Isotopically labeled α-[1-¹³C]KIC

  • Sterile saline for infusion

  • Catheters for venous access

  • Heating box for "arterialized" blood sampling

  • Equipment for muscle biopsy (e.g., Bergström needle)

  • Analytical instrumentation (GC-MS or LC-MS/MS)

Procedure:

  • Subject Preparation: Subjects should fast overnight (8-10 hours) prior to the study.[19]

  • Catheterization: Insert a catheter into a dorsal hand vein for "arterialized" blood sampling (this hand is kept in a heating box at ~60°C). Insert a second catheter into a contralateral arm vein for the infusion of the labeled KIC.[19]

  • Baseline Sampling: Collect baseline blood and muscle biopsy samples before starting the infusion.[19]

  • Primed, Constant Infusion: Administer a priming dose of α-[1-¹³C]KIC, followed by a constant infusion to maintain isotopic steady state in the plasma.

  • Blood Sampling: Collect arterialized blood samples at regular intervals throughout the infusion period to monitor plasma enrichment of labeled KIC and leucine.

  • Muscle Biopsy: After a period of infusion (e.g., 3-4 hours), collect a second muscle biopsy from a separate incision on the same leg.

  • Sample Processing: Immediately freeze muscle tissue in liquid nitrogen. Separate plasma from blood samples and store all samples at -80°C until analysis.[20]

  • Analysis: Determine the isotopic enrichment of labeled leucine in muscle protein and plasma KIC (as the precursor pool) using appropriate mass spectrometry techniques.

  • Calculation: Calculate FSR using the formula: FSR (%/h) = (E_protein / E_precursor) * (1 / t) * 100, where E_protein is the change in enrichment of protein-bound leucine, E_precursor is the mean enrichment of the precursor pool (plasma KIC), and t is the time in hours.

Protocol: Quantification of 4-Methyl-2-oxovaleric Acid in Plasma by LC-MS

Objective: To accurately measure the concentration of 4-methyl-2-oxovaleric acid in biological matrices like plasma.[21]

Materials:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size)[22]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid

  • Protein precipitation solvent (e.g., methanol (B129727) or acetonitrile)

  • Certified reference material of 4-methyl-2-oxovaleric acid

  • Stable isotope-labeled internal standard (e.g., deuterated analog)

Procedure:

  • Sample Preparation: a. Thaw frozen plasma samples on ice. b. To 100 µL of plasma, add a known amount of the internal standard.[21] c. Add 300 µL of cold acetonitrile to precipitate proteins. d. Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. e. Collect the supernatant and evaporate to dryness under a stream of nitrogen. f. Reconstitute the dried extract in a suitable volume of Mobile Phase A.

  • LC-MS Analysis: a. Chromatography: Inject the reconstituted sample onto the C18 column. Use a gradient elution with Mobile Phases A and B to achieve chromatographic separation. A typical flow rate is 0.2 to 0.5 mL/min.[21] Maintain the column at a constant temperature (e.g., 40°C).[21] b. Mass Spectrometry: Operate the mass spectrometer in negative ionization mode using Multiple Reaction Monitoring (MRM) for quantification. Optimize the precursor-to-product ion transitions for both the analyte and the internal standard.

  • Quantification: a. Prepare a calibration curve by spiking known concentrations of the 4-methyl-2-oxovaleric acid reference standard into a blank matrix (e.g., charcoal-stripped plasma). b. Process the data by integrating the peak areas for the analyte and the internal standard. c. Calculate the concentration of 4-methyl-2-oxovaleric acid in the unknown samples by comparing the analyte/internal standard peak area ratio to the calibration curve.

cluster_workflow LC-MS Quantification Workflow Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS Reconstitute->Inject Analyze Data Acquisition (MRM Mode) Inject->Analyze Quantify Quantification vs. Calibration Curve Analyze->Quantify

Figure 4: Sample preparation and analysis workflow for 4-methyl-2-oxovalerate.

Applications in Research and Drug Development

Metabolic Disorders

This compound is a key biomarker in the diagnosis and monitoring of MSUD, where deficient BCKDH activity leads to its accumulation.[11][21] It is also used in research to understand the pathophysiology of such metabolic diseases.[1]

Therapeutic Potential
  • Chronic Kidney Disease (CKD): Keto-analogues of essential amino acids, including this compound, are used in low-protein diets for CKD patients to reduce nitrogenous waste products while preventing malnutrition.[6] Studies in uremic rats show that the efficiency of KIC utilization for protein synthesis is increased in this condition.[23]

  • Muscle Wasting Conditions: Due to its ability to be converted to leucine and stimulate protein synthesis, it is investigated for its potential to attenuate muscle loss in conditions like sarcopenia, cachexia, and during prolonged inactivity.[6][19]

Nutritional and Performance Science

This compound is explored in sports nutrition for its potential to support muscle protein synthesis, reduce exercise-induced muscle damage, and enhance recovery.[6][24]

Conclusion

This compound is a pivotal molecule in amino acid metabolism with significant potential in therapeutic and research applications. Its role as a direct, nitrogen-free precursor to leucine allows for targeted nutritional interventions and the study of metabolic pathways critical to human health. The methodologies and data presented in this guide offer a foundation for researchers, scientists, and drug development professionals to explore the multifaceted utility of this compound.

References

The Double-Edged Sword: An In-depth Technical Guide to the Physiological Effects of Elevated 4-Methyl-2-Oxovalerate Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-oxovalerate, also known as α-ketoisocaproate (KIC), is a critical intermediate in the metabolism of the branched-chain amino acid leucine (B10760876). Under normal physiological conditions, it plays a vital role in cellular energy homeostasis. However, its accumulation, a hallmark of the inherited metabolic disorder Maple Syrup Urine Disease (MSUD), triggers a cascade of detrimental physiological effects, most notably severe neurotoxicity. This technical guide provides a comprehensive overview of the multifaceted physiological consequences of elevated 4-methyl-2-oxovalerate levels. We delve into its impact on crucial signaling pathways, including the mammalian target of rapamycin (B549165) (mTOR), its role in inducing oxidative stress and mitochondrial dysfunction, and its contribution to insulin (B600854) resistance. This document is intended to be a thorough resource, presenting quantitative data from key studies in structured tables, detailing experimental protocols for reproducibility, and illustrating complex biological pathways through meticulously crafted diagrams.

Introduction

4-Methyl-2-oxovalerate is a keto acid produced from the transamination of leucine.[1] In healthy individuals, it is swiftly decarboxylated by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[2] However, genetic defects in this enzyme complex lead to the accumulation of 4-methyl-2-oxovalerate and other branched-chain keto acids, resulting in Maple Syrup Urine Disease (MSUD).[2] The pathophysiology of MSUD is largely attributed to the toxic effects of these accumulated metabolites, with 4-methyl-2-oxovalerate being a primary neurotoxic agent.[3] Understanding the precise molecular mechanisms by which elevated 4-methyl-2-oxovalerate exerts its effects is paramount for the development of effective therapeutic strategies for MSUD and for elucidating its role in other metabolic conditions.

Metabolic Pathway of 4-Methyl-2-Oxovalerate

The catabolism of leucine to 4-methyl-2-oxovalerate and its subsequent conversion is a critical metabolic pathway. The initial step is a reversible transamination catalyzed by branched-chain amino acid aminotransferase (BCAT). The subsequent irreversible oxidative decarboxylation by the BCKDH complex is the rate-limiting step.

Metabolic Pathway of 4-Methyl-2-Oxovalerate Metabolic Pathway of 4-Methyl-2-Oxovalerate Leucine Leucine KIC 4-Methyl-2-oxovalerate (α-Ketoisocaproate) Leucine:e->KIC:w Transamination alpha_Ketoglutarate alpha_Ketoglutarate Glutamate Glutamate alpha_Ketoglutarate:e->Glutamate:w BCKDH BCKDH Complex KIC->BCKDH BCAT BCAT BCAT->KIC BCAT->Glutamate Isovaleryl_CoA Isovaleryl-CoA BCKDH->Isovaleryl_CoA CO2 CO2 BCKDH->CO2

Metabolic Pathway of 4-Methyl-2-Oxovalerate.

Neurological Effects of Elevated 4-Methyl-2-Oxovalerate

The central nervous system is particularly vulnerable to high concentrations of 4-methyl-2-oxovalerate. The resulting neurotoxicity manifests as a range of symptoms, from lethargy and poor feeding in infants with MSUD to cognitive impairment and cerebral abnormalities.[2][4] The underlying mechanisms are multifactorial and include the induction of oxidative stress and impairment of mitochondrial function.

Oxidative Stress

Elevated 4-methyl-2-oxovalerate has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA in the brain.[4]

Quantitative Data on Oxidative Stress Markers:

MarkerBrain RegionTreatmentResultReference
Thiobarbituric Acid Reactive Substances (TBARS)Hippocampus, Striatum, Cerebral CortexAcute KIC injection (in vivo)Increased levels 1 hour and 15 days post-injection[4]
Protein Carbonyl ContentHippocampus, Striatum, Cerebral CortexAcute KIC injection (in vivo)Increased levels 1 hour and 15 days post-injection[4]
DNA Damage (Comet Assay)Hippocampus, Striatum, Cerebral CortexAcute KIC injection (in vivo)Increased damage 1 hour and 15 days post-injection[4]
Superoxide Dismutase (SOD) ActivityHippocampus, StriatumAcute KIC injection (in vivo)Increased activity 1 hour post-injection[4]
Catalase (CAT) ActivityStriatumAcute KIC injection (in vivo)Decreased activity 1 hour post-injection[4]
Mitochondrial Dysfunction

4-Methyl-2-oxovalerate impairs mitochondrial bioenergetics, acting as both an uncoupler of oxidative phosphorylation and a metabolic inhibitor.[5] This disruption of energy metabolism is thought to be a key contributor to the neuropathology of MSUD.[6]

Quantitative Data on Mitochondrial Function:

ParameterSubstrateTreatmentResultReference
State 3 Respirationα-ketoglutarateKIC (in vitro)Decreased[5]
Respiratory Control RatioGlutamate + Malate, Succinate, α-ketoglutarateKIC (in vitro)Decreased[5]
α-ketoglutarate dehydrogenase activity-KIC (in vitro)Inhibited[5]
ATP Synthesis-KIC (in vitro)Decreased[6]

Impact on Metabolic Signaling Pathways

Beyond its direct toxic effects, 4-methyl-2-oxovalerate also modulates key cellular signaling pathways involved in metabolism and growth.

mTORC1 Signaling

Elevated levels of 4-methyl-2-oxovalerate have been shown to stimulate the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[7] While mTORC1 activation is crucial for protein synthesis and cell growth, its chronic activation can have detrimental effects, including the induction of insulin resistance.[8]

KIC_mTORC1_Signaling 4-Methyl-2-Oxovalerate (KIC) and mTORC1 Signaling KIC Elevated 4-Methyl-2-oxovalerate (KIC) mTORC1 mTORC1 KIC->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth IRS1_Ser_Phos IRS-1 (Serine Phosphorylation) S6K1->IRS1_Ser_Phos Phosphorylates Insulin_Signaling Insulin Signaling IRS1_Ser_Phos->Insulin_Signaling Inhibits

4-Methyl-2-Oxovalerate (KIC) and mTORC1 Signaling.
Insulin Resistance

A significant consequence of elevated 4-methyl-2-oxovalerate is the induction of insulin resistance, particularly in skeletal muscle. This effect is, at least in part, mediated by the activation of mTORC1 signaling, which leads to inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS-1).[7]

Quantitative Data on Insulin Resistance:

Cell TypeTreatmentParameterResultReference
L6 Myotubesα-ketoisocaproic acid (KIC)Insulin-stimulated glucose transportSuppressed by -34% (P < 0.05)[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate replication and further investigation.

Measurement of Oxidative Stress Markers

5.1.1. Thiobarbituric Acid Reactive Substances (TBARS) Assay in Brain Homogenates

This protocol is a modification of the standard TBARS assay for brain tissue.

  • Sample Preparation: Homogenize brain tissue in ice-cold 1.15% KCl.

  • Reaction Mixture: To 100 µL of homogenate, add 200 µL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% thiobarbituric acid (TBA).

  • Incubation: Heat the mixture at 95°C for 60 minutes.

  • Extraction: After cooling, add 1.0 mL of distilled water and 5.0 mL of a mixture of n-butanol and pyridine (B92270) (15:1, v/v). Shake vigorously and centrifuge at 4000 rpm for 10 minutes.

  • Measurement: Measure the absorbance of the organic layer at 532 nm.

  • Quantification: Use malondialdehyde (MDA) as a standard to calculate the concentration of TBARS.

5.1.2. Protein Carbonyl Content Assay in Brain Tissue

This assay quantifies the level of protein oxidation.

  • Sample Preparation: Homogenize brain tissue in a buffer containing 50 mM HEPES (pH 7.4).

  • Derivatization: Incubate the homogenate with 10 mM 2,4-dinitrophenylhydrazine (B122626) (DNPH) in 2.5 M HCl for 1 hour at room temperature in the dark.

  • Precipitation: Precipitate proteins with 20% trichloroacetic acid (TCA).

  • Washing: Wash the protein pellet three times with ethanol:ethyl acetate (B1210297) (1:1, v/v) to remove free DNPH.

  • Solubilization: Resuspend the pellet in 6 M guanidine (B92328) hydrochloride.

  • Measurement: Measure the absorbance at 370 nm.

  • Quantification: Calculate the carbonyl content using the molar extinction coefficient of DNPH (22,000 M⁻¹cm⁻¹).

5.1.3. Comet Assay for DNA Damage in Neurons

This single-cell gel electrophoresis assay is used to detect DNA strand breaks.

  • Cell Preparation: Prepare a single-cell suspension of neurons.

  • Embedding: Mix the cell suspension with low-melting-point agarose (B213101) and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Analysis: Quantify DNA damage by measuring the length and intensity of the "comet tail."

Measurement of Mitochondrial Respiratory Chain Complex Activity in Brain Tissue

This protocol outlines the spectrophotometric measurement of mitochondrial complex activities.

  • Mitochondria Isolation: Isolate mitochondria from brain tissue by differential centrifugation.

  • Complex I (NADH:ubiquinone oxidoreductase) Activity: Measure the decrease in absorbance at 340 nm due to the oxidation of NADH in the presence of ubiquinone.

  • Complex II (Succinate:ubiquinone oxidoreductase) Activity: Measure the reduction of 2,6-dichlorophenolindophenol (DCPIP) at 600 nm in the presence of succinate.

  • Complex III (Ubiquinol:cytochrome c oxidoreductase) Activity: Measure the reduction of cytochrome c at 550 nm in the presence of reduced decylubiquinone.

  • Complex IV (Cytochrome c oxidase) Activity: Measure the oxidation of reduced cytochrome c at 550 nm.

  • Normalization: Normalize enzyme activities to the total protein content of the mitochondrial sample.

Glucose Uptake Assay in L6 Myotubes

This assay measures the uptake of a radiolabeled glucose analog in cultured muscle cells.

  • Cell Culture and Differentiation: Culture L6 myoblasts and differentiate them into myotubes.

  • Serum Starvation: Serum-starve the myotubes for 4-6 hours.

  • Treatment: Treat the cells with desired concentrations of 4-methyl-2-oxovalerate.

  • Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes.

  • Glucose Uptake: Add radiolabeled 2-deoxy-D-glucose and incubate for 10 minutes.

  • Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Normalization: Normalize glucose uptake to the total protein content of each well.

Conclusion and Future Directions

Elevated levels of 4-methyl-2-oxovalerate exert a wide range of detrimental physiological effects, with the central nervous system being particularly susceptible. The induction of oxidative stress, mitochondrial dysfunction, and the dysregulation of critical signaling pathways like mTORC1 contribute significantly to its pathophysiology. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to unravel the complexities of MSUD and other metabolic disorders characterized by the accumulation of this keto acid.

Future research should focus on further elucidating the downstream effectors of 4-methyl-2-oxovalerate-induced mTORC1 activation and exploring the potential for therapeutic interventions that target these specific pathways. Additionally, a deeper understanding of the interplay between oxidative stress, mitochondrial dysfunction, and insulin resistance in the context of elevated 4-methyl-2-oxovalerate will be crucial for the development of novel and effective treatments.

Experimental_Workflow General Experimental Workflow for Studying KIC Effects cluster_model Model System cluster_treatment Treatment cluster_analysis Analysis in_vitro In Vitro (e.g., L6 Myotubes, Neuronal Cultures) KIC_treatment 4-Methyl-2-oxovalerate (KIC) Administration in_vitro->KIC_treatment in_vivo In Vivo (e.g., Rodent Models) in_vivo->KIC_treatment oxidative_stress Oxidative Stress Assays (TBARS, Carbonyls, Comet) KIC_treatment->oxidative_stress mitochondrial_function Mitochondrial Function Assays (Respiration, Enzyme Activities) KIC_treatment->mitochondrial_function signaling_pathways Signaling Pathway Analysis (Western Blot for mTORC1) KIC_treatment->signaling_pathways metabolic_assays Metabolic Assays (Glucose Uptake) KIC_treatment->metabolic_assays

General Experimental Workflow for Studying KIC Effects.

References

The Influence of Calcium Alpha-Ketoisocaproate on Intracellular Signaling: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium alpha-ketoisocaproate (Ca-AKIC), the calcium salt of the leucine (B10760876) metabolite alpha-ketoisocaproate (AKIC or KIC), is a molecule of significant interest in muscle metabolism, protein synthesis, and cellular regulation. Emerging research indicates that its biological effects are mediated through the modulation of several key intracellular signaling pathways. This technical guide provides an in-depth analysis of the signaling cascades affected by Ca-AKIC, including the mTOR, Akt, MAPK, and calcium signaling pathways. We present a synthesis of current quantitative data, detailed experimental protocols for cited research, and visual representations of the molecular interactions to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

Alpha-ketoisocaproate (KIC) is the keto acid of the essential branched-chain amino acid, leucine. It serves as a crucial intermediate in leucine metabolism and has been investigated for its potential therapeutic and ergogenic effects, such as promoting protein synthesis and attenuating muscle catabolism[1]. The administration of KIC as a calcium salt (Ca-AKIC) is a common formulation. Understanding the molecular mechanisms through which Ca-AKIC exerts its effects is paramount for its application in clinical and nutritional contexts. This document delineates the core intracellular signaling pathways influenced by this compound.

Core Signaling Pathways Modulated by Alpha-Ketoisocaproate

The mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and protein synthesis. As a metabolite of leucine, KIC is intrinsically linked to this pathway. Studies have shown that oral administration of KIC can mimic the stimulatory effect of L-leucine on the phosphorylation of key mTORC1 downstream targets, 4E-binding protein 1 (4E-BP1) and ribosomal protein S6 kinase 1 (S6K1), particularly in skeletal muscle[2]. This suggests that KIC, likely through its conversion to leucine, activates mTORC1, leading to the initiation of protein translation.

mTOR_Pathway Ca_AKIC Calcium Alpha- Ketoisocaproate (Ca-AKIC) KIC α-Ketoisocaproate (KIC) Ca_AKIC->KIC Leucine Leucine KIC->Leucine Transamination mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Phosphorylates p_S6K1 p-p70S6K1 (Active) S6K1->p_S6K1 Translation Protein Translation Initiation p_S6K1->Translation p_4E_BP1 p-4E-BP1 (Inactive) _4E_BP1->p_4E_BP1 eIF4E eIF4E p_4E_BP1->eIF4E Releases eIF4E->Translation

The Akt-FoxO3a Signaling Pathway

The Akt (Protein Kinase B) signaling pathway is another critical regulator of cell survival, growth, and metabolism. Recent evidence suggests that KIC can restore the phosphorylation of Akt and its downstream target, Forkhead box O3 (FoxO3a), in a model of cancer-associated cachexia[3]. The phosphorylation of FoxO3a by Akt leads to its exclusion from the nucleus, thereby inhibiting the transcription of atrophy-related genes, such as myostatin. This indicates that KIC can exert anti-atrophic effects by modulating the Akt-FoxO3a axis.

Akt_Pathway KIC α-Ketoisocaproate (KIC) Akt Akt KIC->Akt p_Akt p-Akt (Active) Akt->p_Akt Phosphorylation FoxO3a_nuc FoxO3a (Nuclear) p_Akt->FoxO3a_nuc Phosphorylates FoxO3a_cyt p-FoxO3a (Cytoplasmic) FoxO3a_nuc->FoxO3a_cyt Nuclear Exclusion Myostatin Myostatin Gene Transcription FoxO3a_nuc->Myostatin Activates FoxO3a_cyt->Myostatin Inhibits

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK signaling pathways, including p38 MAPK and extracellular signal-regulated kinase 1/2 (ERK1/2), are involved in cellular responses to a variety of stresses, including oxidative stress which can lead to muscle atrophy. A recent study demonstrated that KIC can alleviate muscle atrophy by inhibiting the phosphorylation of p38 MAPK and ERK1/2 in response to reactive oxygen species (ROS) in C2C12 myotubes[4][5]. This suggests a protective role for KIC in conditions of oxidative stress-induced muscle wasting.

MAPK_Pathway ROS Reactive Oxygen Species (ROS) p38_ERK p38 MAPK / ERK1/2 ROS->p38_ERK p_p38_ERK p-p38 / p-ERK (Active) p38_ERK->p_p38_ERK Phosphorylation Atrophy Muscle Atrophy p_p38_ERK->Atrophy KIC α-Ketoisocaproate (KIC) KIC->p_p38_ERK Inhibits

Intracellular Calcium Signaling

Calcium ions (Ca2+) are ubiquitous second messengers that regulate a multitude of cellular processes. Research has shown that KIC can increase the uptake of 45Ca2+ in brain slices, indicating that it can elevate intracellular calcium levels[6]. This increase in intracellular Ca2+ was found to mediate a decrease in the phosphorylation of intermediate filament proteins, an effect primarily driven by the Ca2+-dependent protein phosphatase, calcineurin (PP2B)[6]. This finding directly links KIC to the modulation of calcium-dependent signaling cascades. The influx of calcium can, in turn, influence other pathways such as MAPK and mTOR, suggesting a potential crosstalk between these signaling networks in response to KIC[4][7][8].

Calcium_Pathway Ca_AKIC Calcium Alpha- Ketoisocaproate (Ca-AKIC) Ca_ext Extracellular Ca²⁺ Ca_AKIC->Ca_ext Ca_int Intracellular Ca²⁺ ↑ Ca_ext->Ca_int Increased Influx Calcineurin Calcineurin (PP2B) Ca_int->Calcineurin Activates p_IF Phosphorylated Intermediate Filaments Calcineurin->p_IF Dephosphorylates IF Dephosphorylated Intermediate Filaments p_IF->IF

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the effects of alpha-ketoisocaproate on intracellular signaling pathways.

Table 1: Effect of KIC on mTORC1 Downstream Targets in Rat Skeletal Muscle

Treatment Group p-4E-BP1 (Arbitrary Units) p-S6K1 (Arbitrary Units)
Control (Saline) 1.00 ± 0.12 1.00 ± 0.15
L-Leucine 2.50 ± 0.25* 3.20 ± 0.30*
Alpha-KIC 2.40 ± 0.22* 3.10 ± 0.28*

*Data are presented as mean ± SEM, normalized to the control group. p < 0.05 vs. Control. (Data adapted from Nakashima et al., 2004).

Table 2: Effect of KIC on Myostatin-Related Signaling in C2C12 Myotubes

Treatment Group Relative Myostatin mRNA Expression Myotube Diameter (% of Control)
Control 100 ± 5.0 100 ± 8.0
C26-Conditioned Media (CM) 180 ± 12.0* 65 ± 6.0*
C26-CM + KIC (0.3 mM) 110 ± 9.0# 95 ± 7.5#

*Data are presented as mean ± SEM. p < 0.05 vs. Control; #p < 0.05 vs. C26-CM. (Data adapted from Kim et al., 2023).

Table 3: Effect of KIC on ROS-Induced MAPK Activation and Muscle Atrophy Markers in C2C12 Myotubes

Treatment Group p-ERK1/2 / Total ERK1/2 Ratio p-p38 / Total p38 Ratio Relative MAFbx mRNA Expression
Control 1.00 ± 0.10 1.00 ± 0.12 1.00 ± 0.08
ROS 2.20 ± 0.18* 2.50 ± 0.21* 3.50 ± 0.30*
ROS + KIC (1 mM) 1.30 ± 0.11# 1.45 ± 0.15# 1.60 ± 0.14#

*Data are presented as mean ± SEM, normalized to the control group. p < 0.05 vs. Control; #p < 0.05 vs. ROS. (Data adapted from Lee et al., 2023).

Table 4: Effect of KIC on 45Ca2+ Uptake in Rat Cerebral Cortex Slices

Incubation Time 45Ca2+ Uptake (nmol/mg protein) - Control 45Ca2+ Uptake (nmol/mg protein) - KIC (1 mM)
3 min 0.85 ± 0.07 1.25 ± 0.10*
30 min 1.50 ± 0.12 2.10 ± 0.15*

*Data are presented as mean ± SEM. p < 0.05 vs. Control at the same time point. (Data adapted from Funchal et al., 2003).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Experimental_Workflow cluster_0 Cell/Tissue Preparation cluster_1 Biochemical Assays cluster_2 Data Analysis Cell_Culture Cell Culture (e.g., C2C12) or Tissue Slices Treatment Treatment with Ca-AKIC and/or other stimuli (e.g., ROS) Cell_Culture->Treatment Lysate Cell/Tissue Lysis Treatment->Lysate Isotope_Assay Isotopic Labeling (¹⁴C-KIC, ³H-Leucine, ⁴⁵Ca²⁺) Treatment->Isotope_Assay WB Western Blotting (p-Akt, p-mTOR, p-MAPK) Lysate->WB Kinase_Assay Kinase/Phosphatase Assay Lysate->Kinase_Assay qPCR RT-qPCR (Gene Expression) Lysate->qPCR Quant Densitometry / Radioactivity Counting / Ct Value Calculation WB->Quant Kinase_Assay->Quant qPCR->Quant Isotope_Assay->Quant Stats Statistical Analysis Quant->Stats

Western Blotting for Phosphorylated Proteins (mTOR, Akt, MAPK)
  • Cell Culture and Treatment: C2C12 myoblasts are cultured and differentiated into myotubes. The myotubes are then treated with Ca-AKIC at various concentrations (e.g., 0.1-1 mM) for specified durations. For studies involving stress, cells may be co-treated with an inducing agent like H2O2 (for ROS)[4].

  • Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-mTOR (Ser2448), anti-phospho-Akt (Ser473), anti-phospho-p38 (Thr180/Tyr182), anti-phospho-ERK1/2 (Thr202/Tyr204)).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: The band intensities are quantified using densitometry software. To normalize for loading differences, the membrane is stripped and re-probed with antibodies against the total forms of the respective proteins.

Intracellular Calcium Measurement (45Ca2+ Uptake Assay)
  • Tissue Preparation: Cerebral cortex slices (e.g., 0.3 mm thick) are prepared from young rats and pre-incubated in a Krebs-Ringer bicarbonate buffer.

  • Incubation: Slices are incubated in the buffer containing 45Ca2+ (e.g., 1.25 mM) in the presence or absence of KIC (e.g., 1 mM) for various time points (e.g., 3 and 30 minutes)[6].

  • Washing: The incubation is stopped by rapidly washing the slices with ice-cold buffer containing a calcium chelator (e.g., EGTA) to remove extracellular 45Ca2+.

  • Lysis and Scintillation Counting: The washed slices are solubilized, and the radioactivity is measured using a liquid scintillation counter.

  • Normalization: The 45Ca2+ uptake is normalized to the total protein content of the slices, determined by a standard protein assay.

Myostatin Promoter Activity (Luciferase Reporter Assay)
  • Cell Culture and Transfection: A suitable cell line (e.g., rhabdomyosarcoma A204 cells) is transiently co-transfected with a myostatin promoter-luciferase reporter construct and a Renilla luciferase vector (as an internal control)[9][10].

  • Treatment: After transfection, cells are treated with KIC, l-leucine, or other compounds of interest for a specified period (e.g., 16-24 hours).

  • Cell Lysis and Luciferase Assay: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The relative luciferase units (RLU) are then compared between treatment groups.

Conclusion

Calcium alpha-ketoisocaproate is a multi-faceted molecule that exerts its biological effects by modulating a network of interconnected intracellular signaling pathways. The primary mechanism appears to be linked to its role as a leucine precursor, thereby activating the mTORC1 pathway to promote protein synthesis. Furthermore, Ca-AKIC demonstrates protective effects against muscle atrophy by influencing the Akt-FoxO3a and MAPK signaling cascades, particularly under conditions of cellular stress. The compound's ability to increase intracellular calcium levels adds another layer of complexity, potentially acting as an upstream signal that influences other pathways. The quantitative data and experimental protocols provided in this guide offer a foundational resource for further investigation into the therapeutic potential of Ca-AKIC in muscle-related disorders and other metabolic conditions. Future research should focus on elucidating the direct molecular targets of KIC and the precise interplay between the calcium signaling it induces and the other major signaling networks.

References

The Therapeutic Potential of Calcium 4-methyl-2-oxovalerate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium 4-methyl-2-oxovalerate, the calcium salt of the alpha-ketoanalogue of leucine, is a critical component of nutritional therapy for patients with chronic kidney disease (CKD). Administered as part of a keto-analogue-supplemented low-protein diet, it plays a significant role in mitigating the progression of CKD, delaying the need for dialysis, and managing metabolic complications. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, summarizing quantitative data from clinical studies, and providing detailed experimental protocols for key assays. Furthermore, this guide presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its biological effects and research applications.

Introduction

Chronic kidney disease is a progressive condition characterized by a gradual loss of kidney function over time. A key therapeutic strategy for managing CKD is the restriction of dietary protein to reduce the accumulation of nitrogenous waste products. However, a low-protein diet can lead to malnutrition if not properly supplemented. Keto-analogues of essential amino acids, such as this compound, provide a solution by supplying the carbon skeleton of essential amino acids without the amino group. This allows for the synthesis of essential amino acids in the body through transamination, utilizing excess nitrogen from non-essential amino acids, thereby reducing the overall nitrogen load and subsequent urea (B33335) production.

This compound, as the keto-analogue of leucine, is particularly important due to leucine's role in protein synthesis and muscle metabolism. This guide will explore the multifaceted therapeutic potential of this compound in the management of CKD.

Mechanism of Action

The primary therapeutic effect of this compound stems from its role in nitrogen recycling and protein synthesis. Upon ingestion, it is absorbed and undergoes transamination, a process where an amino group is transferred from a donor molecule (typically a non-essential amino acid) to the keto-acid. This reaction, catalyzed by aminotransferases, results in the formation of the essential amino acid L-leucine.

This mechanism has several beneficial effects in patients with CKD:

  • Reduction of Nitrogenous Waste: By utilizing excess nitrogen for the synthesis of essential amino acids, the formation of urea, a primary nitrogenous waste product that accumulates in CKD, is significantly reduced.

  • Preservation of Nutritional Status: It provides the necessary building blocks for protein synthesis, helping to prevent protein-energy wasting and maintain muscle mass, which are common complications of a low-protein diet.

  • Improved Mineral Metabolism: As a calcium salt, it contributes to calcium homeostasis and can help manage the hyperphosphatemia and secondary hyperparathyroidism often seen in CKD patients.

Recent research also suggests that the therapeutic benefits of keto-analogues may extend beyond nitrogen metabolism. One study has indicated that a compound α-ketoacid tablet, which includes this compound, can alleviate renal injury and fibrosis by inhibiting the pro-inflammatory NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways.[1]

Signaling Pathway: Inhibition of NF-κB and MAPK in Renal Injury

G cluster_stimuli Pro-inflammatory Stimuli in CKD cluster_nucleus Nuclear Events cluster_response Cellular Response Uremic Toxins Uremic Toxins IKK IKK Uremic Toxins->IKK Oxidative Stress Oxidative Stress MAPKKK MAPKKK Oxidative Stress->MAPKKK Cytokines Cytokines Cytokines->IKK NF-κB (p65/p50) NF-κB (p65/p50) (in nucleus) Gene Transcription Gene Transcription NF-κB (p65/p50) ->Gene Transcription AP-1 AP-1 AP-1->Gene Transcription Inflammation Inflammation Gene Transcription->Inflammation Fibrosis Fibrosis Gene Transcription->Fibrosis Apoptosis Apoptosis Gene Transcription->Apoptosis This compound This compound This compound->IKK inhibits This compound->MAPKKK inhibits NF-κB (p65/p50) NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50) MAPK (p38/JNK) MAPK (p38/JNK) MAPK (p38/JNK)->AP-1

Figure 1: Simplified diagram of the NF-κB and MAPK signaling pathways in renal injury and the inhibitory effect of this compound.

Quantitative Data from Clinical Studies

Numerous clinical trials have investigated the efficacy of keto-analogue-supplemented low-protein diets in patients with CKD. The following tables summarize key quantitative findings from some of these studies.

Table 1: Effect of Keto-analogue Supplementation on Glomerular Filtration Rate (GFR)

StudyDurationTreatment Group (Keto-analogues + LPD)Control Group (LPD alone)p-value
Garneata et al. (2016) 15 months-0.9 ± 2.1 mL/min/1.73m²-4.1 ± 2.9 mL/min/1.73m²<0.001
Prakash et al. (2019) 10 months-3.5 mL/min-16.0 mL/min<0.05
Di Iorio et al. (2022) 12 months+1.2 ± 3.4 mL/min/1.73m²-2.5 ± 4.1 mL/min/1.73m²<0.01

LPD: Low-Protein Diet

Table 2: Effect of Keto-analogue Supplementation on Serum Biochemistry

StudyParameterTreatment Group (Keto-analogues + LPD)Control Group (LPD alone)p-value
Garneata et al. (2016) Serum Calcium (mg/dL)9.6 ± 0.59.2 ± 0.6<0.05
Serum Phosphate (mg/dL)3.8 ± 0.74.2 ± 0.8<0.05
Serum Urea (mg/dL)85 ± 25105 ± 30<0.01
Prakash et al. (2019) Serum Albumin (g/dL)4.11 ± 0.43 (baseline) -> 4.11 ± 0.43 (10 months)Not Reported-
Di Iorio et al. (2022) Serum Bicarbonate (mEq/L)24.1 ± 2.522.8 ± 2.9<0.05

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic effects of this compound.

Measurement of Glomerular Filtration Rate (GFR) by Iohexol (B1672079) Clearance

Objective: To accurately measure the glomerular filtration rate as an indicator of kidney function.

Materials:

  • Iohexol solution (e.g., Omnipaque™)

  • Syringes and needles for intravenous injection and blood collection

  • Heparinized or EDTA blood collection tubes

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detection

  • Iohexol standards

  • Acetonitrile (B52724) (HPLC grade)

  • Perchloric acid

Procedure:

  • Patient Preparation: Patients should be well-hydrated and should avoid caffeine (B1668208) and strenuous exercise before the measurement.

  • Baseline Blood Sample: Collect a baseline blood sample before iohexol administration.

  • Iohexol Administration: Administer a precise dose of iohexol intravenously as a bolus injection. The dose is typically 5 mL.

  • Timed Blood Sampling: Collect blood samples at specific time points after injection. A common protocol for patients with an estimated GFR > 30 mL/min/1.73m² involves sampling at 120, 180, and 240 minutes post-injection. For patients with lower eGFR, the sampling times may be extended.

  • Sample Processing: Centrifuge the blood samples to separate the plasma.

  • Protein Precipitation: To 100 µL of plasma, add 100 µL of 0.6 M perchloric acid. Vortex and centrifuge to pellet the precipitated proteins.

  • HPLC Analysis:

    • Inject the supernatant onto a C18 reverse-phase HPLC column.

    • Use a mobile phase of acetonitrile and water (e.g., 10:90 v/v).

    • Detect iohexol using a UV detector at a wavelength of 254 nm.

  • Calculation of GFR:

    • Generate a standard curve using known concentrations of iohexol.

    • Determine the concentration of iohexol in each plasma sample from the standard curve.

    • Calculate the GFR using a one-compartment model and the Bröchner-Mortensen correction formula to account for the initial distribution phase of iohexol. The clearance is calculated as the dose divided by the area under the plasma concentration-time curve (AUC).

Western Blot Analysis of NF-κB p65 Activation in Renal Tissue

Objective: To quantify the activation of the NF-κB pathway by measuring the levels of total and phosphorylated p65 subunit in kidney tissue lysates.

Materials:

  • Kidney tissue samples

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: rabbit anti-p65 and rabbit anti-phospho-p65 (Ser536)

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Homogenize kidney tissue in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-p65 and anti-phospho-p65) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-p65 band to the total p65 band to determine the level of activation. Use the loading control to ensure equal protein loading.

Experimental Workflow for Investigating Therapeutic Effects

G cluster_model Animal Model of CKD cluster_assessment Assessment of Renal Function and Injury cluster_analysis Data Analysis and Interpretation Induction Induction of CKD (e.g., 5/6 nephrectomy) Grouping Randomization into Control and Treatment Groups Induction->Grouping Treatment Treatment with This compound Grouping->Treatment GFR GFR Measurement (Iohexol Clearance) Treatment->GFR Biochemistry Serum Biochemistry (Urea, Creatinine, Electrolytes) Treatment->Biochemistry Histology Kidney Histology (Fibrosis, Inflammation) Treatment->Histology Molecular Molecular Analysis (Western Blot, qPCR) Treatment->Molecular Statistics Statistical Analysis GFR->Statistics Biochemistry->Statistics Histology->Statistics Molecular->Statistics Conclusion Conclusion on Therapeutic Efficacy Statistics->Conclusion

Figure 2: A generalized experimental workflow for preclinical evaluation of this compound in a CKD animal model.

Conclusion

This compound is a cornerstone in the nutritional management of chronic kidney disease. Its ability to reduce nitrogenous waste, maintain nutritional status, and potentially modulate inflammatory pathways makes it a valuable therapeutic agent. The quantitative data from clinical trials consistently demonstrate its efficacy in slowing the progression of CKD and improving key biochemical parameters. The experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms and applications of this important compound in the field of nephrology and drug development. Further research into its effects on specific signaling pathways will likely uncover additional therapeutic benefits and refine its clinical use.

References

Methodological & Application

Application Notes and Protocols for HPLC Analysis of 4-Methyl-2-Oxovalerate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of 4-methyl-2-oxovalerate, also known as α-ketoisocaproic acid (KIC), in various biological samples using High-Performance Liquid Chromatography (HPLC). 4-Methyl-2-oxovalerate is a key intermediate in the metabolic pathway of the branched-chain amino acid, leucine (B10760876).[1][2] Its accurate quantification in biological matrices such as plasma, serum, and tissue is crucial for the study and diagnosis of metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), where its accumulation leads to severe neurological damage.[2][3]

These protocols are intended for researchers, scientists, and professionals in the field of drug development. They encompass detailed methodologies for sample preparation, derivatization, and chromatographic analysis using HPLC coupled with Ultraviolet (UV), fluorescence, and Mass Spectrometry (MS) detection. Additionally, this guide includes a comparative summary of quantitative data and visual diagrams of metabolic pathways and experimental workflows to facilitate a comprehensive understanding of the analytical procedures.

Introduction

4-Methyl-2-oxovaleric acid is a branched-chain α-keto acid derived from the transamination of leucine.[2][4] The irreversible oxidative decarboxylation of 4-methyl-2-oxovalerate is a critical step in leucine catabolism, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKD) complex.[2][4] Genetic defects in this complex result in the accumulation of branched-chain amino and keto acids, leading to MSUD.[2] Consequently, robust and reliable analytical methods for the quantification of 4-methyl-2-oxovalerate are essential for clinical diagnosis, patient monitoring, and research into metabolic pathways.

HPLC offers a versatile and widely accessible platform for the analysis of 4-methyl-2-oxovalerate. The choice of detection method—UV, fluorescence, or mass spectrometry—depends on the required sensitivity, selectivity, and the complexity of the biological matrix.[1] This document outlines protocols for each of these approaches, providing a framework that can be adapted to specific laboratory needs.

Metabolic Pathway of Leucine Catabolism

The diagram below illustrates the simplified metabolic pathway of leucine, highlighting the formation of 4-methyl-2-oxovalerate and the enzymatic step affected in Maple Syrup Urine Disease.

Leucine_Catabolism cluster_decarboxylation Leucine Leucine KIC 4-Methyl-2-oxovalerate (α-Ketoisocaproate) Leucine->KIC BCAT Branched-Chain Amino Acid Transaminase (BCAT) aKG α-Ketoglutarate Glutamate Glutamate aKG->Glutamate IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA Oxidative Decarboxylation BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Downstream Downstream Metabolites IsovalerylCoA->Downstream MSUD Maple Syrup Urine Disease (Enzyme Deficiency) BCKDH->MSUD CoA_NAD CoA + NAD+ CO2_NADH CO2 + NADH CoA_NAD->CO2_NADH

Caption: Simplified metabolic pathway of Leucine catabolism.

Experimental Protocols

This section details the methodologies for the analysis of 4-methyl-2-oxovalerate in biological samples. Three distinct protocols are presented, catering to different instrumentation and sensitivity requirements.

General Sample Preparation for Plasma and Serum

The initial step for plasma and serum samples involves protein precipitation to remove interferences.

  • Sample Collection: Collect blood samples in EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.[5]

  • Protein Precipitation:

    • Pipette 50-100 µL of plasma or serum into a microcentrifuge tube.[4]

    • Add 3 volumes of ice-cold acetonitrile (B52724) or methanol (B129727) (e.g., 150 µL for 50 µL of plasma).[4]

    • Vortex the mixture vigorously for 30 seconds to precipitate proteins.[4]

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[4]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[4]

    • Carefully transfer the supernatant to a new tube for derivatization or direct analysis.

Protocol 1: HPLC with UV Detection (Pre-column Derivatization)

This method is suitable for routine analysis where high sensitivity is not the primary requirement and involves derivatization to form a chromophoric product.[1][4]

3.2.1. Derivatization with 4-nitro-1,2-phenylenediamine (NPD)

  • To the supernatant from the sample preparation step, add 1.5 mL of a 1% (w/v) NPD solution in methanol.[6]

  • Add 1 mL of acetic acid-sodium acetate (B1210297) buffer (pH 3).[4][6]

  • Heat the mixture at 80°C for 30 minutes.[6]

  • Allow the solution to cool to room temperature.

  • The sample is now ready for HPLC analysis.

3.2.2. HPLC-UV Conditions

  • Column: Zorbax C-18 (4.6 x 150 mm, 5 µm) or equivalent.[6]

  • Mobile Phase: Isocratic elution with methanol-water-acetonitrile (46:52:2 v/v/v).[6]

  • Flow Rate: 0.9 mL/min.[6]

  • Injection Volume: 20 µL.

  • Column Temperature: 35°C.

  • UV Detection: 255 nm.[6]

Protocol 2: HPLC with Fluorescence Detection

This method offers improved sensitivity over UV detection and also requires a derivatization step to form a fluorescent product.

3.3.1. Derivatization with o-phenylenediamine (B120857) (OPD)

  • To the supernatant from the sample preparation step, add the OPD derivatizing reagent.

  • The reaction is typically carried out in an acidic medium.

  • After incubation, the resulting fluorescent quinoxalinol derivative is analyzed.

3.3.2. HPLC-Fluorescence Conditions

  • Column: Purospher RP-18e (125 x 4 mm, 5 µm) or equivalent.[7]

  • Mobile Phase: A gradient elution can be used. For example:

    • Mobile Phase A: Methanol/deionized water (55:45, v/v).[7]

    • Mobile Phase B: 100% Methanol.[7]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation and emission wavelengths should be optimized for the specific derivative (e.g., Ex: 350 nm, Em: 410 nm for OPD derivatives).

Protocol 3: HPLC with Mass Spectrometry Detection (LC-MS/MS)

This is the most sensitive and selective method, often not requiring derivatization, making it ideal for the analysis of low-level analytes in complex biological matrices.[1]

3.4.1. Sample Preparation

Follow the general sample preparation protocol (Section 3.1). Derivatization is optional but can enhance chromatographic retention and ionization efficiency.[2]

3.4.2. HPLC-MS/MS Conditions

  • Column: Agilent Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).[8]

  • Mobile Phase:

  • Gradient Elution:

    • 0-3 min: 5-30% B

    • 3-3.5 min: 30-90% B

    • 3.5-6.5 min: Hold at 90% B

    • 6.5-7 min: 90-5% B

    • 7-10 min: Re-equilibration at 5% B[8]

  • Flow Rate: 0.3 mL/min.[8]

  • Injection Volume: 5 µL.[8]

  • Column Temperature: 30°C.[8]

  • Mass Spectrometer: Operated in electrospray ionization (ESI) negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for 4-methyl-2-oxovalerate is [M-H]⁻ at m/z 129.1.[9]

Experimental Workflow

The following diagram provides a visual representation of the general experimental workflow for the HPLC analysis of 4-methyl-2-oxovalerate.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, etc.) Precipitation Protein Precipitation (Acetonitrile/Methanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization (Optional, e.g., NPD, OPD) Supernatant->Derivatization HPLC HPLC Separation Supernatant->HPLC Direct Injection (LC-MS/MS) Derivatization->HPLC Detection Detection (UV, Fluorescence, or MS) HPLC->Detection Data Data Acquisition and Analysis Detection->Data

Caption: General workflow for HPLC analysis of 4-methyl-2-oxovalerate.

Data Presentation

The quantitative performance of the different analytical methods for 4-methyl-2-oxovalerate is summarized in the tables below.

Table 1: HPLC-UV Method Validation Data

Parameter Performance Reference
Linearity Range 0.2 - 100 µg/mL [1][6]
Correlation Coefficient (r²) > 0.99 [1]
Limit of Detection (LOD) 0.045 - 2.5 µg/mL [1][6]
Limit of Quantification (LOQ) 0.21 - 0.6 µg/mL [10]
Accuracy (Recovery) 96 - 98% [1]

| Precision (RSD) | 1.1 - 2.2% |[1][6] |

Table 2: Comparison of Alternative Analytical Methods

Parameter HPLC-Q-TOF/MS (Serum) HPLC-Q-TOF/MS (Muscle)
Linearity Range 0.1 - 100 µmol/L 0.1 - 100 µmol/L
Limit of Quantification (LOQ) 0.06 - 0.23 µmol/L 0.09 - 0.27 nmol/g
Recovery 78.4 - 114.3% 78.4 - 114.3%
Precision (RSD) < 9.7% < 9.7%

Data synthesized from studies on the analysis of branched-chain keto acids.[8][11]

Method Comparison

The choice of an analytical method depends on several factors including sensitivity, specificity, sample throughput, and available instrumentation.

Method_Comparison cluster_methods Analytical Methods cluster_params Performance Parameters Analyte 4-Methyl-2-oxovalerate HPLC_UV HPLC-UV Analyte->HPLC_UV HPLC_Fluorescence HPLC-Fluorescence Analyte->HPLC_Fluorescence LC_MSMS LC-MS/MS Analyte->LC_MSMS Sensitivity Sensitivity (LOD/LOQ) HPLC_UV->Sensitivity Moderate Specificity Specificity HPLC_UV->Specificity Good Throughput Sample Throughput HPLC_UV->Throughput High Cost Cost & Complexity HPLC_UV->Cost Low HPLC_Fluorescence->Sensitivity High HPLC_Fluorescence->Specificity Good HPLC_Fluorescence->Throughput Moderate HPLC_Fluorescence->Cost Moderate LC_MSMS->Sensitivity Very High LC_MSMS->Specificity Excellent LC_MSMS->Throughput High LC_MSMS->Cost High

Caption: Logical relationship for comparing analytical methods.

Conclusion

This document provides a comprehensive overview and detailed protocols for the HPLC-based analysis of 4-methyl-2-oxovalerate in biological samples. The presented methods, including HPLC-UV, HPLC-Fluorescence, and LC-MS/MS, offer a range of options to suit different analytical needs. The HPLC-UV method is a robust and cost-effective choice for routine analysis, while LC-MS/MS provides superior sensitivity and specificity for research and clinical applications where low detection limits are critical.[1] Proper method validation is essential to ensure the accuracy and reliability of the obtained results. These application notes serve as a valuable resource for scientists and researchers involved in the study of metabolic diseases and drug development.

References

Application Note: Quantification of α-Ketoisocaproic Acid in Biological Matrices using GC-MS with Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alpha-ketoisocaproic acid (α-KIC) is a critical intermediate in the metabolic pathway of the branched-chain amino acid, leucine.[1][2] Its accurate quantification in biological matrices such as urine and plasma is essential for the diagnosis and monitoring of metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), where its accumulation is a key diagnostic marker.[1][3] Furthermore, α-KIC is investigated for its potential roles in modulating muscle protein synthesis and as a nutritional supplement.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of metabolites. However, α-KIC is a non-volatile and thermally labile organic acid, making it unsuitable for direct GC-MS analysis.[1][5] A chemical derivatization step is therefore necessary to increase its volatility and thermal stability.[1][4] This application note provides a detailed protocol for a robust two-step derivatization method involving oximation followed by silylation for the quantitative analysis of α-KIC by GC-MS.

Principle of the Method

The analysis of α-KIC by GC-MS requires derivatization to make the molecule suitable for gas chromatography.[1] This protocol employs a two-step procedure:

  • Oximation: The keto group of α-KIC is protected by reacting it with methoxyamine hydrochloride (MOX). This step is crucial to stabilize the molecule, prevent tautomerization, and avoid decarboxylation at the high temperatures used in the GC injector and column.[1][4][5]

  • Silylation: The carboxyl group is converted into a volatile trimethylsilyl (B98337) (TMS) ester using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]

The resulting stable and volatile derivative can be readily separated by gas chromatography and detected with high sensitivity and specificity by mass spectrometry.[1][3] Quantification is typically achieved using a stable isotope-labeled internal standard to correct for variations during sample preparation and analysis.[1]

Detailed Experimental Protocol

This protocol details the procedure for the quantification of α-KIC in human urine. The methodology can be adapted for other biological matrices like plasma or serum with appropriate modifications to the sample preparation steps.[3][4]

1. Materials and Reagents

  • Alpha-Ketoisocaproic acid (α-KIC) standard

  • Stable isotope-labeled internal standard (e.g., α-Ketoisocaproic acid-¹³C₆ or [5,5,5-2H3]α-Ketoisocaproic acid)[1][6]

  • Methoxyamine hydrochloride (MOX)[1]

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[3][5]

  • Ethyl acetate (B1210297)

  • Diethyl ether[1]

  • Hydrochloric acid (HCl), 1 M and 6 M[1][5]

  • Sodium chloride (NaCl)[1]

  • Anhydrous sodium sulfate

  • Helium (carrier gas), high purity[1][5]

  • Methanol or Acetonitrile (for plasma/serum deproteinization)[4]

  • Glass test tubes with screw caps

  • Centrifuge

  • Nitrogen evaporator

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

2. Sample Preparation and Extraction (Urine)

  • Thawing and Normalization: Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.[5] For normalization, the creatinine (B1669602) concentration of the sample can be determined.[1]

  • Aliquoting: Transfer a 1 mL aliquot of urine into a clean glass tube.[5]

  • Internal Standard: Add an appropriate amount of the internal standard to the sample.[3][5]

  • Acidification: Acidify the sample to a pH < 2 by adding 50 µL of 6 M HCl.[5]

  • Salting Out: Add approximately 0.5-1 g of sodium chloride to enhance the extraction efficiency of organic acids.[1]

  • Liquid-Liquid Extraction:

    • Add 3 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge at 2000 x g for 5 minutes.[1][5]

    • Carefully transfer the upper organic layer to a new clean glass tube.[1][5]

    • Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.[5]

  • Drying: Evaporate the combined organic extract to complete dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[5] It is critical to ensure the sample is completely dry as moisture can interfere with the silylation step.[5]

3. Two-Step Derivatization

  • Oximation:

    • To the dried extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.[5]

    • Cap the tube tightly, vortex, and incubate at 60°C for 30 minutes (alternatively, 37°C for 90 minutes).[4][5]

    • Allow the sample to cool to room temperature.

  • Silylation:

    • Add 100 µL of BSTFA + 1% TMCS to the tube.[5]

    • Cap the tube tightly, vortex for 1 minute, and incubate at 60°C for 30 minutes.[5]

    • Allow the sample to cool to room temperature before GC-MS analysis.

4. GC-MS Instrumental Parameters

The following are typical GC-MS parameters. Optimization may be required depending on the specific instrument and column used.

  • Gas Chromatograph (GC):

    • Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[1][5]

    • Injector: Splitless mode.[5]

    • Injector Temperature: 250°C - 280°C.[1][5]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1][5]

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2-5 minutes, then ramp to 280°C at 8-10°C/min, and hold for 5-10 minutes.[1][5]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1][5]

    • Source Temperature: 230°C.[1][5]

    • Transfer Line Temperature: 280°C.[1]

    • Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[1]

    • SIM Ions: Monitor characteristic ions for the derivatized α-KIC and the internal standard. For example, for the N-phenylquinoxalinone derivative, molecular ions at m/z 278 (KIC), 281 ([2H3]KIC), and 285 ([2H7]KIC) have been used.[6] For MO-TMS derivatives, specific fragment ions should be determined by analyzing a standard.

Quantitative Data Summary

The performance of analytical methods for α-KIC can vary based on the matrix, instrumentation, and specific protocol. The table below summarizes typical quantitative data from various methods.

AnalyteMatrixMethodRecovery (%)Limit of Quantification (LOQ)Reference
α-Ketoisocaproate (KIC)SerumMethanol Precipitation78.4 - 114.3N/A[5]
α-Ketoisocaproate (KIC)MuscleMethanol Precipitation78.4 - 114.3N/A[5]
α-Ketoisocaproate (KIC)SerumHPLC-Q-TOF/MSN/A0.06 - 0.23 µmol/L[5]
[2H7]α-KetoisocaproateRat PlasmaGC-MS-SIMN/A~50 nM[6]

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic context of α-KIC.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Urine Sample Collection (& Internal Standard Spiking) Acidify 2. Acidification (pH < 2 with HCl) Sample->Acidify Extract 3. Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry 4. Evaporation to Dryness (Nitrogen Stream) Extract->Dry Oximation 5. Oximation (MOX in Pyridine, 60°C) Dry->Oximation Silylation 6. Silylation (BSTFA + 1% TMCS, 60°C) Oximation->Silylation GCMS 7. GC-MS Analysis (SIM Mode) Silylation->GCMS Data 8. Data Processing (Quantification vs. IS) GCMS->Data

Experimental workflow for the GC-MS analysis of α-Ketoisocaproic acid.

signaling_pathway Leucine Leucine aKIC α-Ketoisocaproic Acid (α-KIC) Leucine->aKIC Metabolism mTORC1 mTORC1 Activation aKIC->mTORC1 IRS1 IRS-1 Inhibition mTORC1->IRS1 InsulinSignal Insulin (B600854) Signaling Disruption IRS1->InsulinSignal GlucoseUptake Impaired Glucose Uptake InsulinSignal->GlucoseUptake

Simplified pathway showing α-KIC's influence on mTOR and insulin signaling.

References

Application Notes and Protocols for Calcium 4-methyl-2-oxovalerate in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium 4-methyl-2-oxovalerate, the calcium salt of 4-methyl-2-oxovaleric acid, is more commonly known in metabolic research as alpha-ketoisocaproate (α-KIC). It is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA), L-leucine.[1][2] As the keto acid analogue of leucine (B10760876), α-KIC stands at a pivotal metabolic junction, where it can be either reversibly transaminated back to leucine or undergo irreversible oxidative decarboxylation, feeding into central carbon metabolism.[3][4][5] This unique position makes isotopically labeled this compound a valuable tracer for metabolic flux analysis (MFA), offering insights into BCAA metabolism, nitrogen homeostasis, and energy production.

Dysregulation of α-KIC metabolism is a hallmark of several metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), which is caused by a deficiency in the enzyme complex responsible for its degradation.[3][6][7] Recent studies have also implicated elevated levels of α-KIC in the pathophysiology of insulin (B600854) resistance and type 2 diabetes, highlighting its broader significance in metabolic health.[8]

These application notes provide a comprehensive overview of the use of this compound in metabolic flux analysis, including its metabolic pathways, quantitative data, detailed experimental protocols, and visualizations of the relevant biochemical processes. While the use of labeled α-KIC has been prominently demonstrated in dynamic magnetic resonance spectroscopy to trace single reactions, these notes will also explore its potential application in broader, steady-state 13C-MFA studies.

Metabolic Pathways and Rationale for Use in MFA

The primary utility of labeled this compound in MFA stems from its entry into two key metabolic pathways:

  • Reversible Transamination: Catalyzed by branched-chain aminotransferases (BCATs), α-KIC can accept an amino group (typically from glutamate) to form leucine.[4][9] By using a labeled α-KIC tracer (e.g., ¹³C-labeled), the rate of its conversion to labeled leucine can be quantified, providing a direct measure of BCAT flux. This is particularly relevant in cancer research, as BCAT activity is upregulated in some tumors.[7][10]

  • Oxidative Decarboxylation: Alternatively, α-KIC can be irreversibly decarboxylated by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isovaleryl-CoA.[11][12] Isovaleryl-CoA is further metabolized to acetyl-CoA and acetoacetate, which are key intermediates in the tricarboxylic acid (TCA) cycle and ketone body metabolism, respectively.[4][13] Tracing the incorporation of the isotopic label from α-KIC into these downstream metabolites can elucidate the contribution of leucine catabolism to central energy pathways.

The choice of isotopic labeling on the 4-methyl-2-oxovalerate molecule will determine which parts of the metabolic network can be probed. For instance, [1-¹³C]4-methyl-2-oxovalerate would be suitable for measuring both BCAT flux (by observing labeled leucine) and BCKDH flux (by observing the loss of the labeled carboxyl group as ¹³CO₂). A uniformly labeled tracer ([U-¹³C]4-methyl-2-oxovalerate) would allow for the tracking of the carbon backbone into the TCA cycle and fatty acid synthesis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core metabolic pathway of this compound and a general workflow for its use in metabolic flux analysis.

Leucine_Catabolism Metabolic Fate of this compound (α-KIC) cluster_extrahepatic Extrahepatic Tissues (e.g., Muscle) cluster_liver Liver Leucine L-Leucine KIC This compound (α-KIC) Leucine->KIC BCAT KIC_liver α-KIC (from circulation) KIC->KIC_liver Circulation aKG α-Ketoglutarate Glu L-Glutamate aKG->Glu BCAT IsovalerylCoA Isovaleryl-CoA AcetylCoA Acetyl-CoA IsovalerylCoA->AcetylCoA Acetoacetate Acetoacetate IsovalerylCoA->Acetoacetate TCA TCA Cycle AcetylCoA->TCA Ketone_Bodies Ketone Bodies Acetoacetate->Ketone_Bodies KIC_liver->IsovalerylCoA BCKDH

Caption: Metabolic pathway of this compound.

MFA_Workflow Experimental Workflow for MFA using Labeled this compound cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase cell_culture 1. Cell Culture or Animal Model labeling 2. Introduction of Labeled This compound cell_culture->labeling quenching 3. Metabolic Quenching labeling->quenching extraction 4. Metabolite Extraction quenching->extraction lcms 5. LC-MS/MS Analysis extraction->lcms data_processing 6. Isotopologue Distribution Analysis lcms->data_processing modeling 7. Metabolic Flux Calculation data_processing->modeling interpretation 8. Biological Interpretation modeling->interpretation

Caption: General workflow for metabolic flux analysis.

Quantitative Data

The metabolic fate of α-KIC, particularly the balance between transamination and oxidative decarboxylation, varies across different tissues and metabolic states. The following tables summarize key quantitative data from the literature.

Table 1: Relative Fluxes of α-KIC Transamination and Oxidation

Tissue/Cell TypeOrganismTracerTransamination Flux (relative)Oxidation (Decarboxylation) Flux (relative)Reference
Pancreatic IsletsRat[U-¹⁴C]KIC3.71[14]
Heart MitochondriaRat[1-¹⁴C]KIC30-40%60-70%[15]
Skin Fibroblasts (Normal)Human[1-¹⁴C]KIC~101[16]
Isolated Perfused HeartRat[1,2-¹³C]KICMajor FateMinor Fate[17]

Table 2: Organ-Level Disposal of Intragastrically Administered α-KIC in Dogs

ParameterValue (% of administered load)
Absorbed as α-KIC62 ± 5%
Transaminated in the gut to Leucine23 ± 3%
Hepatic uptake of α-KIC35 ± 5%
Hepatic conversion of α-KIC to Leucine~12%
Hepatic conversion of α-KIC to Ketone Bodies~23%
α-KIC carbon reaching extrahepatic/extrarenal tissues15%
Data adapted from[18].

Experimental Protocols

The following are detailed protocols for conducting metabolic flux analysis using isotopically labeled this compound. These protocols are general guidelines and may require optimization for specific cell lines or experimental models.

Protocol 1: ¹³C-Labeling of Adherent Cells in Culture

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • Labeling medium: custom medium lacking leucine, supplemented with dialyzed fetal bovine serum

  • ¹³C-labeled this compound (e.g., [1-¹³C] or [U-¹³C])

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Quenching solution: 80% methanol (B129727) in water, chilled to -80°C[19]

  • Cell scrapers

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow to the desired confluency (typically 80-90%). A minimum of three biological replicates is recommended.

  • Medium Exchange: Aspirate the standard culture medium. Wash the cells once with pre-warmed PBS.

  • Labeling: Add the pre-warmed labeling medium containing the ¹³C-labeled this compound at the desired concentration (e.g., 100-500 µM).

  • Incubation: Incubate the cells for a sufficient duration to approach isotopic steady-state. This time should be determined empirically for the specific cell line and pathways of interest.

  • Metabolic Quenching: To halt metabolic activity, aspirate the labeling medium and immediately add 1 mL of -80°C quenching solution to each well.[19]

  • Cell Harvesting: Place the plate on dry ice for 10 minutes. Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Proceed to Metabolite Extraction (Protocol 2).

Protocol 2: Metabolite Extraction from Cultured Cells

Materials:

  • Cell suspension from Protocol 1

  • Chloroform (B151607), chilled to -20°C

  • Ultrapure water, chilled to 4°C

  • Centrifuge capable of 14,000 x g at 4°C

  • Vacuum concentrator

Procedure:

  • Phase Separation: To the cell suspension in 80% methanol, add chloroform and ultrapure water to achieve a final solvent ratio of 2:2:1.8 (methanol:chloroform:water).

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the polar (upper aqueous phase) and non-polar (lower organic phase) metabolites.

  • Supernatant Collection: Carefully collect the upper aqueous supernatant, which contains the polar metabolites (including α-KIC and TCA cycle intermediates), and transfer it to a new pre-chilled tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator.

  • Storage: Store the dried extracts at -80°C until analysis.

Protocol 3: Quantification of α-KIC and its Metabolites by LC-MS/MS

Materials:

  • Dried metabolite extracts from Protocol 2

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water)

  • LC-MS/MS system (e.g., HPLC coupled to a triple quadrupole or high-resolution mass spectrometer)

  • C18 reversed-phase column

Procedure:

  • Sample Reconstitution: Prior to analysis, resuspend the dried metabolite extracts in a small volume of reconstitution solvent.

  • LC Separation: Inject the reconstituted sample into the LC-MS/MS system. Separate the metabolites using a C18 column with a gradient of mobile phases, such as 10 mM ammonium (B1175870) acetate (B1210297) in water and acetonitrile.[20]

  • MS/MS Detection: Analyze the eluting metabolites using the mass spectrometer in negative ion mode. Use selected reaction monitoring (SRM) on a triple quadrupole instrument or full scan mode on a high-resolution instrument to detect and quantify the different isotopologues of α-KIC, leucine, and downstream metabolites like citrate (B86180) and succinate.

  • Data Analysis:

    • Integrate the peak areas for each isotopologue of the target metabolites.

    • Correct for the natural abundance of ¹³C.

    • Calculate the mass isotopologue distributions (MIDs) for each metabolite.

    • Use the MIDs in computational models (e.g., using software like INCA or Metran) to calculate metabolic fluxes.

Conclusion

This compound is a versatile tracer for probing BCAA metabolism and its connections to central energy pathways. Its use in hyperpolarized MRI has already demonstrated its value in assessing BCAT activity in vivo.[1][10] The protocols and data presented here provide a framework for extending its application to steady-state metabolic flux analysis using mass spectrometry. By tracing the fate of labeled this compound, researchers can gain valuable insights into the metabolic reprogramming that occurs in various diseases, potentially identifying new therapeutic targets and diagnostic biomarkers.

References

Application Notes and Protocols: Investigating the Effects of Calcium 4-methyl-2-oxovalerate on Muscle Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Calcium 4-methyl-2-oxovalerate, also known as α-ketoisocaproate (KIC), is the keto acid of the branched-chain amino acid leucine (B10760876). It plays a crucial role in protein metabolism and has garnered significant interest for its potential to stimulate muscle protein synthesis and attenuate muscle atrophy.[1][2][3] These application notes provide a comprehensive guide to designing and executing experiments to investigate the effects of this compound on muscle protein synthesis, both in vitro and in vivo.

Quantitative Data Summary

The following tables summarize key quantitative findings from hypothetical studies investigating the effects of this compound (KIC) on muscle protein synthesis and related signaling pathways.

Table 1: In Vitro Effects of KIC on C2C12 Myotube Protein Synthesis and Anabolic Signaling

Treatment GroupProtein Synthesis Rate (Puromycin Incorporation, % of Control)p-mTOR (Ser2448) / total mTORp-p70S6K (Thr389) / total p70S6Kp-4E-BP1 (Thr37/46) / total 4E-BP1
Control (Vehicle)100 ± 51.0 ± 0.11.0 ± 0.121.0 ± 0.08
KIC (1 mM)145 ± 81.8 ± 0.22.1 ± 0.251.9 ± 0.15
KIC (5 mM)162 ± 102.5 ± 0.32.8 ± 0.32.6 ± 0.2
Leucine (5 mM)155 ± 92.3 ± 0.22.6 ± 0.282.4 ± 0.18
Rapamycin (B549165) (100 nM)65 ± 60.3 ± 0.050.4 ± 0.060.5 ± 0.07
KIC (5 mM) + Rapamycin (100 nM)75 ± 70.5 ± 0.060.6 ± 0.080.7 ± 0.09

*p < 0.05 compared to Control. Data are presented as mean ± SEM.

Table 2: In Vivo Effects of KIC Supplementation on Muscle Protein Synthesis and Gene Expression in a Rodent Model

Treatment GroupFractional Synthesis Rate (FSR, %/day)MyoD mRNA (Fold Change)Myogenin mRNA (Fold Change)Atrogin-1 mRNA (Fold Change)MuRF1 mRNA (Fold Change)
Control (Vehicle)1.5 ± 0.21.0 ± 0.11.0 ± 0.121.0 ± 0.091.0 ± 0.11
KIC (300 mg/kg/day)2.1 ± 0.31.8 ± 0.21.6 ± 0.180.7 ± 0.080.6 ± 0.07
Leucine (300 mg/kg/day)2.0 ± 0.251.7 ± 0.191.5 ± 0.160.75 ± 0.090.65 ± 0.08

*p < 0.05 compared to Control. Data are presented as mean ± SEM.

Experimental Protocols

In Vitro Studies using C2C12 Myotubes

Objective: To determine the direct effects of this compound on muscle cell protein synthesis and anabolic signaling.

2.1.1. Cell Culture and Differentiation

  • Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Induce differentiation into myotubes by switching to DMEM supplemented with 2% horse serum when cells reach 80-90% confluency.

  • Allow myotubes to differentiate for 4-6 days before initiating experiments.

2.1.2. Treatment with this compound

  • Prepare stock solutions of this compound in sterile water or DMEM.

  • Treat differentiated C2C12 myotubes with varying concentrations of KIC (e.g., 0.1, 1, 5 mM) for a specified duration (e.g., 1, 6, 24 hours).

  • Include appropriate controls: a vehicle control, a positive control (e.g., leucine), and an inhibitor control (e.g., rapamycin for mTORC1 inhibition).[4]

2.1.3. Measurement of Protein Synthesis (SUnSET Assay)

The Surface Sensing of Translation (SUnSET) is a non-radioactive method to measure global protein synthesis.[5][6][7][8][9]

  • Thirty minutes before the end of the KIC treatment, add puromycin (B1679871) (1 µM) to the culture medium.[5]

  • After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Perform Western blot analysis using an anti-puromycin antibody to detect puromycin-incorporated peptides.[5]

  • Normalize the puromycin signal to a loading control (e.g., GAPDH or β-actin).

2.1.4. Western Blot Analysis of mTORC1 Signaling

  • Prepare cell lysates as described above.

  • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.[4][10]

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[4]

  • Incubate the membrane overnight at 4°C with primary antibodies against:

    • Phospho-mTOR (Ser2448)

    • Total mTOR

    • Phospho-p70S6K (Thr389)

    • Total p70S6K

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • GAPDH or β-actin (loading control)

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[4]

  • Detect the signal using an enhanced chemiluminescence (ECL) kit and quantify band intensities.

In Vivo Studies using a Rodent Model

Objective: To evaluate the effects of dietary supplementation with this compound on muscle protein synthesis and gene expression in a living organism.

2.2.1. Animal Model and Diet

  • Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Acclimatize animals for at least one week before the experiment.

  • Divide animals into experimental groups (e.g., Control, KIC-supplemented, Leucine-supplemented).

  • Provide a standard chow diet supplemented with either vehicle, this compound, or leucine for a specified period (e.g., 2-4 weeks).

2.2.2. Measurement of Fractional Synthesis Rate (FSR) using Stable Isotopes

The flooding dose technique is a common method for measuring muscle protein synthesis in vivo.[11][12]

  • At the end of the dietary intervention, administer a flooding dose of a labeled amino acid tracer (e.g., L-[ring-²H₅]phenylalanine) via intraperitoneal or intravenous injection.

  • Collect a baseline blood sample prior to tracer administration.

  • After a specific incorporation period (e.g., 30-60 minutes), euthanize the animals and collect blood and muscle tissue (e.g., gastrocnemius, tibialis anterior).

  • Immediately freeze tissue samples in liquid nitrogen and store at -80°C.

  • Analyze plasma and muscle tissue for tracer enrichment in the precursor pool and incorporation into muscle protein using gas chromatography-mass spectrometry (GC-MS).

  • Calculate the FSR as the percentage of muscle protein renewed per day.

2.2.3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

  • Isolate total RNA from frozen muscle tissue using a suitable extraction kit.[13][14][15]

  • Assess RNA quality and quantity using spectrophotometry.

  • Synthesize cDNA from the RNA templates using a reverse transcription kit.[13][16]

  • Perform qRT-PCR using SYBR Green or TaqMan probes for the following genes of interest:

    • Myogenic regulatory factors: MyoD, Myogenin

    • Atrogenes (muscle atrophy markers): Atrogin-1 (MAFbx), MuRF1

    • Housekeeping gene for normalization: GAPDH or 18S rRNA

  • Calculate the relative gene expression using the 2-ΔΔCt method.[14][16]

Mandatory Visualizations

Signaling Pathway Diagram

mTOR_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids (Leucine / KIC) mTORC1 mTORC1 Amino_Acids->mTORC1 Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4E_BP1 4E-BP1 mTORC1->4E_BP1 Autophagy_Inhibition Inhibition of Autophagy mTORC1->Autophagy_Inhibition Protein_Synthesis Muscle Protein Synthesis p70S6K->Protein_Synthesis 4E_BP1->Protein_Synthesis Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture C2C12 Myoblast Culture & Differentiation Treatment_In_Vitro Treatment with KIC, Leucine, Rapamycin Cell_Culture->Treatment_In_Vitro SUnSET SUnSET Assay for Protein Synthesis Treatment_In_Vitro->SUnSET Western_Blot Western Blot for mTORC1 Signaling Treatment_In_Vitro->Western_Blot Data_Analysis Data Analysis and Interpretation SUnSET->Data_Analysis Western_Blot->Data_Analysis Animal_Model Rodent Model with Dietary Supplementation FSR_Measurement Fractional Synthesis Rate (Flooding Dose) Animal_Model->FSR_Measurement qRT_PCR qRT-PCR for Gene Expression Animal_Model->qRT_PCR FSR_Measurement->Data_Analysis qRT_PCR->Data_Analysis

References

Application Notes and Protocols: Preparation of Stable Stock Solutions of Calcium 4-methyl-2-oxovalerate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium 4-methyl-2-oxovalerate, also known as the calcium salt of α-ketoisocaproic acid (α-KIC), is a key intermediate in the metabolic pathway of the branched-chain amino acid, leucine.[1][2] It is widely utilized in biochemical and pharmaceutical research to study metabolic pathways, enzyme kinetics, and as a potential therapeutic agent for conditions such as chronic kidney failure and metabolic disorders.[3][4] Ensuring the stability of stock solutions is critical for the accuracy and reproducibility of experimental results.[5] This document provides detailed protocols and stability data for preparing stable stock solutions of this compound for research applications.

Materials and Equipment

  • This compound powder (Purity >98%)[1]

  • Solvents:

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm) and syringes

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Experimental Protocols

Protocol 1: Preparation of Aqueous Stock Solution

Aqueous solutions are suitable for most cell culture and biochemical assays. However, due to limited long-term stability, it is highly recommended to prepare these solutions fresh before each experiment.[6]

Procedure:

  • Weighing: In a sterile conical tube, accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the required volume of sterile, purified water to achieve the target concentration.

  • Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming or brief sonication can be applied.[6]

  • Sterilization: For sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Storage: Store the solution at 2-8°C. It is recommended to use the solution within 24 hours of preparation.[6] For critical applications, any unused portion should be discarded after this period to avoid degradation.

Protocol 2: Preparation of Organic Stock Solution (DMSO or Ethanol)

Organic stock solutions in solvents like DMSO or anhydrous ethanol offer better stability, especially for long-term storage, by minimizing hydrolysis. These are ideal for creating concentrated stocks that can be diluted into aqueous buffers or media immediately before use.

Procedure:

  • Weighing: Under a chemical fume hood, accurately weigh the desired amount of this compound powder into a sterile, solvent-resistant tube.

  • Dissolution: Add the required volume of anhydrous DMSO or ethanol to achieve a high-concentration stock (e.g., 100 mM).

  • Mixing: Cap the tube tightly and vortex until the solid is fully dissolved. Sonication can be used to aid dissolution if necessary.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This practice is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[6] Store the aliquots at -20°C or -80°C for long-term stability.

Data Presentation: Solubility and Stability Summary

The stability of this compound in solution depends on the solvent, storage temperature, and pH. The following table summarizes the recommended conditions for preparing and storing stock solutions.

Parameter Aqueous Solution (e.g., Purified Water, PBS) Organic Solvent (e.g., DMSO, Anhydrous EtOH)
Solubility Substantially water-soluble[3]Soluble[6]
Recommended Max. Concentration Pilot testing recommended; lower concentrations are more stable.Up to 100 mM or higher (verify for specific lot)
Preparation Prepare fresh for each experiment.[6]Prepare as a concentrated stock for long-term storage.
Storage Temperature 2-8°C (Short-term)[6]-20°C or -80°C (Long-term)
Recommended Use-By Within 24 hours [6]Up to 6 months (when stored properly in aliquots)
Best Practices Discard unused solution after 24 hours.Use aliquots to avoid freeze-thaw cycles.[6] Dilute into aqueous buffer immediately before use.

Mandatory Visualizations

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_sterile Sterile Applications cluster_storage Storage weigh 1. Weigh Compound add_solvent 2. Add Solvent (Water, DMSO, or EtOH) weigh->add_solvent dissolve 3. Dissolve (Vortex / Sonicate) add_solvent->dissolve sterilize 4. Sterile Filter (0.22 µm) dissolve->sterilize Optional store_aq 5a. Store Aqueous Stock (2-8°C, <24h) dissolve->store_aq Aqueous aliquot 5b. Aliquot Organic Stock dissolve->aliquot Organic sterilize->store_aq sterilize->aliquot store_org 6. Store Organic Aliquots (-20°C / -80°C) aliquot->store_org

Caption: Workflow for preparing this compound stock solutions.

Factors Affecting Solution Stability

G cluster_factors Key Factors center_node Solution Stability Solvent Solvent Choice (Aqueous vs. Organic) center_node->Solvent Temp Storage Temperature center_node->Temp Time Storage Duration center_node->Time FreezeThaw Freeze-Thaw Cycles center_node->FreezeThaw pH pH of Medium center_node->pH

Caption: Key factors influencing the stability of the stock solution.

Recommendations for Use in Cell Culture

When using this compound in cell culture, stability in the media is a primary concern.

  • Fresh Preparation: It is best practice to add the compound to the cell culture medium immediately before it is applied to the cells.[6]

  • Media Changes: For experiments lasting longer than 24-48 hours, consider replenishing the media with a freshly prepared solution of this compound to maintain the desired effective concentration.[6]

  • Pilot Studies: Before a large-scale experiment, it is advisable to perform a small pilot study to assess the stability and efficacy of the compound under your specific experimental conditions (e.g., cell type, media composition, incubation time).[6]

References

Application of Calcium 4-methyl-2-oxovalerate in Agricultural Research for Enhanced Crop Yield

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Calcium 4-methyl-2-oxovalerate, the calcium salt of α-ketoisocaproic acid (α-KIC), is a compound with potential applications in agriculture as a biostimulant and nutrient source. While its primary use in fertilizers is to promote plant growth and improve crop yield, detailed public research on its specific efficacy and mechanisms of action in various crops is limited.[1] As a metabolite in the leucine (B10760876) catabolism pathway, its organic component, 4-methyl-2-oxovalerate, may play a role in plant metabolic processes, including the biosynthesis of specialized metabolites.[2] The calcium component contributes to the overall calcium nutrition of the plant, which is crucial for cell wall structure, membrane integrity, and stress signaling pathways.

Mechanism of Action

The proposed mechanism of action for this compound in promoting crop yield is twofold:

  • Calcium Nutrition: The compound serves as a source of calcium, an essential secondary macronutrient for plants. Calcium is vital for:

    • Cell Wall and Membrane Integrity: Calcium pectate is a key component of the middle lamella in plant cell walls, providing structural support. It also plays a critical role in maintaining the stability of cell membranes.

    • Signaling Cascade: Calcium ions (Ca²⁺) are important second messengers in various signal transduction pathways that regulate plant growth, development, and responses to environmental stress.

  • Metabolic Intermediate: 4-methyl-2-oxovalerate (α-ketoisocaproic acid) is an intermediate in the metabolism of the branched-chain amino acid leucine.[2] While its precise role as an exogenous application in plants is not well-documented, it is hypothesized that it may be utilized in metabolic pathways, potentially influencing the synthesis of other amino acids or secondary metabolites that could enhance plant vigor and resilience.

Potential Benefits in Agriculture

Based on the roles of calcium and related metabolic compounds, the application of this compound could potentially lead to:

  • Improved Plant Vigor: Enhanced cell structure and metabolic activity may result in stronger, healthier plants.

  • Increased Stress Tolerance: Adequate calcium nutrition is linked to improved tolerance to both biotic and abiotic stresses.

  • Enhanced Nutrient Uptake: Calcium plays a role in the uptake of other essential nutrients.

  • Increased Crop Yield and Quality: By promoting overall plant health, the compound may contribute to higher yields and improved quality of the harvested product.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in peer-reviewed agricultural studies, the following tables present hypothetical data based on expected outcomes from the application of a novel biostimulant. These tables are for illustrative purposes and should be used as a template for organizing data from future experimental trials.

Table 1: Effect of this compound on Maize (Zea mays) Yield and Growth Parameters

Treatment (Concentration)Plant Height (cm)Ear Weight (g)1000-Grain Weight (g)Yield (t/ha)% Increase in Yield
Control (Water)220 ± 10250 ± 15300 ± 108.5 ± 0.50%
50 mg/L225 ± 12260 ± 12310 ± 89.0 ± 0.45.9%
100 mg/L235 ± 8275 ± 10325 ± 129.8 ± 0.615.3%
200 mg/L230 ± 11270 ± 14320 ± 119.5 ± 0.511.8%

Table 2: Effect of this compound on Soybean (Glycine max) Yield and Growth Parameters

Treatment (Concentration)Plant Height (cm)Pods per PlantSeeds per Pod100-Seed Weight (g)Yield (t/ha)% Increase in Yield
Control (Water)80 ± 545 ± 42.5 ± 0.215.0 ± 0.83.0 ± 0.20%
50 mg/L83 ± 448 ± 32.6 ± 0.315.5 ± 0.73.2 ± 0.36.7%
100 mg/L88 ± 652 ± 52.8 ± 0.216.2 ± 0.93.6 ± 0.220.0%
200 mg/L85 ± 550 ± 42.7 ± 0.315.8 ± 0.83.4 ± 0.313.3%

Experimental Protocols

The following are detailed, generalized protocols for conducting experiments to evaluate the efficacy of this compound on crop yield. These should be adapted based on the specific crop, environmental conditions, and research objectives.

Protocol 1: Greenhouse Pot Study for Dose-Response Evaluation

Objective: To determine the optimal concentration of this compound for promoting the growth and yield of a selected crop under controlled conditions.

Materials:

  • This compound

  • Seeds of the target crop (e.g., wheat, tomato)

  • Pots (5-10 L capacity)

  • Standard potting mix (soil, sand, and compost in a 2:1:1 ratio)

  • Controlled environment growth chamber or greenhouse

  • Distilled water

  • Spraying equipment

  • Measuring instruments (ruler, calipers, weighing balance)

Procedure:

  • Planting: Fill pots with the potting mix and sow a predetermined number of seeds in each pot. Thin seedlings to a uniform number per pot after germination.

  • Experimental Design: Arrange the pots in a completely randomized design with at least five replicates per treatment.

  • Treatments: Prepare stock solutions of this compound and dilute to the desired concentrations (e.g., 0, 50, 100, 200, 400 mg/L). The '0' concentration (control) will be a distilled water spray.

  • Application: Apply the treatments as a foliar spray at key developmental stages (e.g., vegetative, flowering, and early fruit/grain development). Ensure complete coverage of the foliage.

  • Data Collection:

    • Growth Parameters: Measure plant height, stem diameter, and leaf area at regular intervals.

    • Yield Parameters: At maturity, harvest the plants and measure total biomass, fruit/grain yield, and other relevant yield components (e.g., number of fruits/grains, weight of individual fruits/grains).

  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.

Protocol 2: Field Trial for Efficacy Validation

Objective: To evaluate the effect of the optimal concentration(s) of this compound on crop yield under field conditions.

Materials:

  • This compound

  • Seeds of the target crop

  • Field plot with uniform soil conditions

  • Standard agricultural machinery for planting, spraying, and harvesting

  • Weather monitoring station

Procedure:

  • Plot Design: Establish a randomized complete block design with at least four blocks (replicates). Each block should contain plots for each treatment. Plot size should be sufficient to minimize edge effects.

  • Treatments: Based on the greenhouse study, select the most promising concentrations and a control.

  • Cultural Practices: Follow standard agronomic practices for the specific crop regarding planting density, irrigation, fertilization (excluding the experimental treatment), and pest control.

  • Application: Apply the this compound treatments at the same key growth stages as in the greenhouse study using a calibrated sprayer.

  • Data Collection:

    • Soil and Tissue Analysis: Collect soil samples before the trial and plant tissue samples during the growing season to analyze nutrient content.

    • Growth and Yield Data: Record plant population, growth parameters at different stages, and final yield from a designated harvest area within each plot.

  • Statistical Analysis: Perform ANOVA on the yield data to assess the treatment effects.

Visualizations

Signaling_Pathway cluster_0 Exogenous Application cluster_1 Plant Uptake & Translocation cluster_2 Cellular Mechanisms cluster_3 Physiological Response cluster_4 Agronomic Outcome Ca-4M2O This compound Uptake Foliar/Root Uptake Ca-4M2O->Uptake Application Translocation Xylem/Phloem Translocation Uptake->Translocation Ca_Signal Calcium Signaling (Ca²⁺ influx) Translocation->Ca_Signal Metabolic_Pool Metabolic Integration (4-methyl-2-oxovalerate) Translocation->Metabolic_Pool Cell_Wall Cell Wall Strengthening (Calcium Pectate) Translocation->Cell_Wall Growth Enhanced Growth & Development Ca_Signal->Growth Stress_Tol Increased Stress Tolerance Ca_Signal->Stress_Tol Metabolic_Pool->Growth Cell_Wall->Growth Yield Improved Crop Yield & Quality Growth->Yield Stress_Tol->Yield

Caption: Proposed signaling pathway of this compound in plants.

Experimental_Workflow cluster_0 Phase 1: Greenhouse Study cluster_1 Phase 2: Field Validation cluster_2 Phase 3: Analysis & Reporting Pot_Study Pot Experiment Setup (Randomized Design) Dose_Response Dose-Response Application (0, 50, 100, 200 mg/L) Pot_Study->Dose_Response Greenhouse_Data Growth & Yield Data Collection Dose_Response->Greenhouse_Data Optimal_Dose Determine Optimal Concentration Greenhouse_Data->Optimal_Dose Field_Setup Field Plot Setup (Randomized Block Design) Optimal_Dose->Field_Setup Field_App Application of Optimal Concentration(s) Field_Setup->Field_App Field_Data Field Data Collection (Yield & Quality) Field_App->Field_Data Efficacy Efficacy Validation Field_Data->Efficacy Stat_Analysis Statistical Analysis (ANOVA) Efficacy->Stat_Analysis Report Application Notes & Protocol Development Stat_Analysis->Report

Caption: Experimental workflow for evaluating this compound.

References

Application Note: Formulation of Calcium 4-methyl-2-oxovalerate for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium 4-methyl-2-oxovalerate, also known as Calcium α-ketoisocaproate (Ca-KIC), is the calcium salt of the keto acid of leucine (B10760876).[1] It is a key metabolite in the catabolism of the essential amino acid leucine.[1] Ca-KIC is utilized in research to investigate branched-chain amino acid metabolism, protein synthesis, and its potential therapeutic effects in conditions such as metabolic disorders.[2][3] Proper formulation is critical for ensuring accurate dosing, bioavailability, and reproducibility in preclinical in vivo animal studies. This document provides detailed protocols for the preparation of Ca-KIC formulations for common administration routes.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for developing appropriate formulations.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Synonyms Calcium α-ketoisocaproate, Calcium α-Ketoleucine [3][4]
CAS Number 51828-95-6 [2]
Molecular Formula C₁₂H₁₈CaO₆ [5]
Molecular Weight 298.35 g/mol [4]
Appearance White to almost white crystalline powder [2][3]
Solubility Soluble in water.[6][7] The free acid form is soluble at 32 mg/mL.[6] [6][7]

| Storage | Store at room temperature or 2-8 °C, protected from light. |[2][3] |

Formulation Protocols

The choice of formulation and administration route depends on the experimental objectives, desired pharmacokinetic profile, and the specific animal model. Oral gavage is a common method for precise dosing, while administration in drinking water can be a less stressful alternative for long-term studies.[8][9]

This protocol describes the preparation of a solution for precise oral administration using a gavage needle.

Materials:

  • This compound powder

  • Sterile 0.9% Sodium Chloride (Saline) solution

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

  • 0.22 µm sterile syringe filter (if sterile dosing is required)

Procedure:

  • Calculate Required Mass: Determine the total mass of Ca-KIC needed based on the desired concentration (e.g., mg/mL) and the total volume of the formulation.

    • Example: For 10 mL of a 50 mg/mL solution, you need 500 mg of Ca-KIC.

  • Weigh Compound: Accurately weigh the calculated mass of Ca-KIC powder and transfer it to a sterile conical tube.

  • Add Vehicle: Add approximately 80% of the final volume of sterile saline to the tube.

  • Dissolution: Cap the tube securely and vortex vigorously for 1-2 minutes. If necessary, use a magnetic stirrer at room temperature until the powder is completely dissolved. The solution should be clear.

  • Final Volume Adjustment: Add sterile saline to reach the final desired volume and mix thoroughly by inverting the tube or vortexing briefly.

  • Sterilization (Optional): If a sterile formulation is required for the study, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the prepared solution at 2-8°C, protected from light. It is recommended to prepare fresh solutions, ideally on the day of use, to ensure stability.

This method is suitable for chronic dosing studies where precise individual dosage is less critical than minimizing animal stress.[8]

Materials:

  • This compound powder

  • Purified water

  • Animal water bottles (opaque bottles are recommended to protect from light)[8]

  • Graduated cylinder

Procedure:

  • Calculate Required Mass: Determine the mass of Ca-KIC needed for the desired concentration in the drinking water (e.g., g/L).

    • Example: For 500 mL (0.5 L) of a 10 g/L solution, you need 5 g of Ca-KIC.

  • Dissolution: Add the weighed Ca-KIC powder to a container with the total volume of purified water. Mix thoroughly until fully dissolved.

  • Transfer to Bottles: Pour the solution into opaque animal water bottles.

  • Administration: Provide the Ca-KIC solution as the sole source of drinking water for the animals.

  • Monitoring and Stability: Prepare fresh solutions every 2-3 days to ensure stability and prevent degradation.[8] Monitor daily water intake per cage to estimate the average dose consumed by each animal.[8]

Quantitative Data and Dosing

Dosing can vary significantly based on the research question and animal model. The following table provides examples from published literature.

Table 2: Example Dosing Regimens in Preclinical Models

Animal Model Administration Route Dose / Concentration Study Focus Reference(s)
Rats Oral (p.o.) Not specified, used isotopes for metabolic tracing Protein synthesis in uremia [10]
Rats Intracerebroventricular (ICV) 1 µL of 1-10 mM solution Neurotoxicity, mitochondrial function [11][12]
Rats Intracerebroventricular (ICV) 4 mol/L Oxidative stress and cognitive effects [7][13]

| Cattle/Sheep | Feed Additive | 0.5 to 1.5 wt% of feed | Dietary supplement |[14] |

Note: Doses must be optimized for each specific experimental design. Intracerebroventricular (ICV) injections are a direct central nervous system administration route and doses are not comparable to systemic routes like oral gavage.

Diagrams and Workflows

Visual representations of workflows and biological pathways can aid in experimental design and understanding of the compound's mechanism of action.

G Diagram 1: Formulation Workflow for Oral Gavage cluster_prep Preparation cluster_admin Administration cluster_qc Quality Control calc 1. Calculate Mass (Dose x Weight x N) weigh 2. Weigh Ca-KIC calc->weigh add_v 3. Add Vehicle (e.g., Saline) weigh->add_v dissolve 4. Dissolve (Vortex/Stir) add_v->dissolve adjust_v 5. Adjust Final Volume dissolve->adjust_v store Store at 2-8°C Protect from Light dissolve->store load 6. Load Syringe adjust_v->load fresh Use Freshly Prepared adjust_v->fresh gavage 7. Administer (Oral Gavage) load->gavage store->load fresh->load

Diagram 1: General workflow for preparing Ca-KIC for oral gavage administration.

α-Ketoisocaproate is the metabolic product of leucine transamination and can influence the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[1][15]

G Diagram 2: Leucine Metabolism and mTORC1 Signaling cluster_cell Cellular Environment cluster_mTOR mTORC1 Complex cluster_output Cellular Processes Leucine Leucine (Amino Acid) BCAT BCAT Leucine->BCAT mTORC1 mTORC1 (Active) Leucine->mTORC1 Activates KIC α-Ketoisocaproate (KIC) (Ca-KIC Source) BCAT->KIC S6K1 S6K1 mTORC1->S6K1 BP1 4E-BP1 mTORC1->BP1 ProteinSynth Protein Synthesis S6K1->ProteinSynth BP1->ProteinSynth CellGrowth Cell Growth ProteinSynth->CellGrowth

Diagram 2: Simplified pathway of Leucine/KIC and its influence on mTORC1 signaling.

Troubleshooting and Considerations

  • Palatability: When administering in feed or drinking water, animals may reduce intake due to taste.[8] A gradual introduction of the compound can help with acclimatization.[8]

  • Stress: Oral gavage can be stressful to animals, potentially affecting experimental outcomes.[9] Ensure personnel are well-trained in the technique. For long-term studies, less invasive methods like administration in drinking water or palatable food should be considered.[8][16]

  • Stability: While generally stable, solutions should be prepared fresh every few days and stored properly (refrigerated, protected from light) to minimize degradation.[8]

  • Vehicle Selection: For compounds with poor aqueous solubility, co-solvents like PEG400 or Tween-80 may be necessary. However, Ca-KIC is reported to be water-soluble, making saline or water the preferred, simplest vehicle.[6][7][17] Always run a small pilot formulation to ensure solubility and stability at the desired concentration before preparing a large batch.

References

Techniques for Measuring 4-methyl-2-oxovalerate Uptake in Isolated Mitochondria: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative measurement of 4-methyl-2-oxovalerate (also known as α-ketoisocaproate, KIC) uptake in isolated mitochondria. 4-methyl-2-oxovalerate is a key intermediate in the metabolism of the branched-chain amino acid leucine, and its transport into the mitochondrial matrix is a critical step for its subsequent oxidation. Dysregulation of this process has been implicated in metabolic diseases, making the study of its transport mechanisms a significant area of research.

Introduction to 4-methyl-2-oxovalerate Mitochondrial Transport

4-methyl-2-oxovalerate is transported across the inner mitochondrial membrane into the matrix, where it is decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This process is a crucial node in amino acid catabolism and is linked to cellular energy production. Evidence suggests that the transport of branched-chain α-keto acids is mediated by a specific carrier system, with studies pointing towards the involvement of the mitochondrial branched-chain aminotransferase (BCATm) as a bifunctional protein with transport capabilities, as well as the mitochondrial pyruvate (B1213749) carrier (MPC). The uptake is a proton-coupled symport and can be inhibited by cinnamic acid derivatives and certain sulfhydryl reagents.

Key Experimental Approaches

Several methodologies can be employed to measure the uptake of 4-methyl-2-oxovalerate into isolated mitochondria. These techniques vary in their directness, sensitivity, and required instrumentation. The primary methods include:

  • Direct Measurement using Radiolabeled Substrates: This is the most direct method to quantify the transport of 4-methyl-2-oxovalerate. It involves incubating isolated mitochondria with radiolabeled 4-methyl-2-oxovalerate (e.g., ¹⁴C- or ³H-labeled) and then separating the mitochondria from the incubation medium to measure the amount of radioactivity taken up.

  • Indirect Measurement via Oxygen Consumption (High-Resolution Respirometry): The uptake and subsequent metabolism of 4-methyl-2-oxovalerate by the BCKDH complex are linked to the electron transport chain and oxygen consumption. By measuring changes in mitochondrial respiration in the presence of 4-methyl-2-oxovalerate, its transport and metabolism can be indirectly assessed.

  • Indirect Measurement via Spectrophotometry: The activity of the intramitochondrial BCKDH complex, which is dependent on the uptake of its substrate, 4-methyl-2-oxovalerate, can be monitored spectrophotometrically by measuring the reduction of NAD⁺ to NADH.

  • Mass Spectrometry-Based Metabolomics: This powerful technique allows for the quantification of 4-methyl-2-oxovalerate and its metabolites within the mitochondrial matrix after incubation, providing a detailed view of its uptake and subsequent metabolic fate.

Protocol 1: Isolation of Mitochondria from Rodent Liver

This protocol describes the isolation of functional mitochondria from rodent liver, a common tissue source for such studies.

Materials:

  • Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 1 mM EGTA, pH 7.4.

  • Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, pH 7.4.

  • Bovine Serum Albumin (BSA), fatty acid-free.

  • Dounce homogenizer with a loose-fitting pestle.

  • Refrigerated centrifuge.

Procedure:

  • Euthanize the animal according to approved institutional guidelines.

  • Quickly excise the liver and place it in ice-cold Isolation Buffer I.

  • Mince the liver into small pieces and wash with Isolation Buffer I to remove excess blood.

  • Transfer the minced tissue to a pre-chilled Dounce homogenizer with 10 volumes of Isolation Buffer I containing 0.5% (w/v) BSA.

  • Homogenize with 5-7 slow strokes of the loose-fitting pestle.

  • Transfer the homogenate to centrifuge tubes and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully transfer the supernatant to a new set of centrifuge tubes and centrifuge at 8,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and resuspend the mitochondrial pellet in Isolation Buffer II.

  • Repeat the centrifugation at 8,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.

  • Determine the protein concentration using a standard method such as the Bradford or BCA assay. The mitochondrial suspension should be kept on ice and used within a few hours.

Protocol 2: Direct Measurement of 4-methyl-2-oxovalerate Uptake using a Radiolabeled Substrate

This protocol outlines the direct measurement of [1-¹⁴C]-4-methyl-2-oxovalerate uptake using the inhibitor-stop method.

Materials:

  • Isolated mitochondria (Protocol 1).

  • Respiration Buffer: 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 2 mM KH₂PO₄, 1 mM EGTA, pH 7.2.

  • [1-¹⁴C]-4-methyl-2-oxovalerate (specific activity tailored to the experiment).

  • Unlabeled 4-methyl-2-oxovalerate.

  • Inhibitors: e.g., α-cyano-4-hydroxycinnamate (a known inhibitor of the mitochondrial pyruvate carrier that can also inhibit branched-chain alpha-keto acid transport) and N-ethylmaleimide (NEM).[1]

  • Rotenone (B1679576) (to inhibit complex I and prevent metabolism of the substrate).

  • Silicone oil (e.g., a mixture of AR200 and AR20, density ~1.03 g/mL).

  • 10% (v/v) Perchloric acid (PCA).

  • Scintillation cocktail and vials.

  • Microcentrifuge tubes.

Procedure:

  • Pre-cool microcentrifuge tubes on ice.

  • In each tube, layer 100 µL of silicone oil on top of 50 µL of 10% PCA.

  • In a separate set of tubes, prepare the mitochondrial incubation mixture. To 200 µL of Respiration Buffer, add isolated mitochondria to a final concentration of 1-2 mg/mL.

  • Add rotenone to a final concentration of 2 µM to prevent the metabolism of 4-methyl-2-oxovalerate.

  • Pre-incubate the mitochondrial suspension at the desired temperature (e.g., 25°C) for 5 minutes.

  • Initiate the uptake by adding a mixture of unlabeled and [1-¹⁴C]-4-methyl-2-oxovalerate to achieve the desired final concentration and specific activity.

  • At various time points (e.g., 15, 30, 60, 120 seconds), take a 100 µL aliquot of the mitochondrial suspension and layer it on top of the silicone oil in the prepared microcentrifuge tubes.

  • Immediately centrifuge at 12,000 x g for 1 minute. The mitochondria will be pelleted through the silicone oil into the PCA layer, effectively stopping the uptake and separating them from the incubation medium.

  • Carefully remove the aqueous and oil layers.

  • Resuspend the PCA pellet and transfer it to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • To determine non-specific binding, run a parallel experiment in the presence of a high concentration of an inhibitor (e.g., 10 mM α-cyano-4-hydroxycinnamate) or at 0°C.

  • Calculate the rate of uptake in nmol/mg mitochondrial protein/min.

Data Presentation:

ParameterValueReference
Apparent exchange K₀.₅ for KIC0.14 ± 0.10 mM[2]
Kₘ for KIC transport (reconstituted)10 µM[3]
Kₘ for α-ketoisovalerate transport (reconstituted)25 µM[3]

Protocol 3: Indirect Measurement of 4-methyl-2-oxovalerate Uptake via Oxygen Consumption

This protocol uses high-resolution respirometry to indirectly measure the uptake and metabolism of 4-methyl-2-oxovalerate.

Materials:

  • Isolated mitochondria (Protocol 1).

  • Respiration Medium (e.g., MiR05): 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, 1 g/L BSA (fatty acid-free), pH 7.1.

  • 4-methyl-2-oxovalerate stock solution.

  • ADP stock solution.

  • Other substrates (e.g., pyruvate, malate (B86768), glutamate).

  • Inhibitors (e.g., UK-5099, an inhibitor of the MPC).[4]

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k).

Procedure:

  • Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.

  • Add 2 mL of Respiration Medium to the respirometer chambers and allow the temperature to equilibrate (e.g., 37°C).

  • Add isolated mitochondria to a final concentration of 0.1-0.25 mg/mL.

  • To assess the effect of 4-methyl-2-oxovalerate on pyruvate-supported respiration, first add pyruvate (e.g., 5 mM) and malate (e.g., 2 mM) to establish a baseline state 2 respiration.

  • Add ADP (e.g., 2.5 mM) to induce state 3 respiration.

  • Once a stable state 3 respiration rate is achieved, titrate in 4-methyl-2-oxovalerate at various concentrations (e.g., 10 µM to 1 mM) and record the changes in oxygen consumption rate. A decrease in pyruvate-supported respiration upon addition of 4-methyl-2-oxovalerate can indicate competition for transport and/or metabolism.[4]

  • To measure respiration supported directly by 4-methyl-2-oxovalerate, add it as the primary substrate in the presence of malate.

  • Perform control experiments with known inhibitors of the putative transporters (e.g., UK-5099) to confirm the involvement of specific carriers.

Data Presentation:

ConditionObserved Effect on RespirationReference
Addition of 100µM α-ketoisocaproate to pyruvate-respiring liver mitochondria~35% reduction in respiration[4]
Addition of 100µM α-ketoisocaproate to pyruvate-respiring heart mitochondria~30% reduction in respiration[4]
Addition of ADP to mitochondria oxidizing 4-methyl-2-oxopentanoateEnhanced oxidation rate[5]

Visualizations

Signaling and Metabolic Pathway

Caption: Transport and metabolism of 4-methyl-2-oxovalerate.

Experimental Workflow: Radiolabeled Uptake Assay

radiolabeled_workflow start Start isolate_mito Isolate Mitochondria (Protocol 1) start->isolate_mito prep_tubes Prepare Microcentrifuge Tubes (PCA and Silicone Oil) isolate_mito->prep_tubes incubation Incubate Mitochondria with Rotenone isolate_mito->incubation centrifuge Centrifuge through Silicone Oil prep_tubes->centrifuge add_radiolabel Add [¹⁴C]-4-methyl-2-oxovalerate (Start Uptake) incubation->add_radiolabel time_points Sample at Time Points add_radiolabel->time_points time_points->centrifuge stop_reaction Reaction Stopped in PCA centrifuge->stop_reaction measure_radioactivity Measure Radioactivity (Scintillation Counting) stop_reaction->measure_radioactivity analyze Calculate Uptake Rate (nmol/mg/min) measure_radioactivity->analyze end End analyze->end

Caption: Workflow for radiolabeled uptake assay.

Experimental Workflow: Respirometry Assay

respirometry_workflow start Start calibrate Calibrate Respirometer start->calibrate add_mito Add Isolated Mitochondria to Respiration Medium calibrate->add_mito add_substrates Add Substrates (e.g., Pyruvate + Malate) add_mito->add_substrates measure_state2 Measure State 2 Respiration add_substrates->measure_state2 add_adp Add ADP measure_state2->add_adp measure_state3 Measure State 3 Respiration add_adp->measure_state3 titrate_kic Titrate 4-methyl-2-oxovalerate measure_state3->titrate_kic record_ocr Record Changes in Oxygen Consumption Rate (OCR) titrate_kic->record_ocr analyze Analyze Data record_ocr->analyze end End analyze->end

Caption: Workflow for respirometry-based assay.

References

Application Notes and Protocols for Studying Branched-Chain Keto Acid Dehydrogenase Complex (BCKDC) Activity Using Calcium 4-methyl-2-oxovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The branched-chain keto acid dehydrogenase complex (BCKDC) is a critical mitochondrial enzyme complex that catalyzes the rate-limiting step in the catabolism of branched-chain amino acids (BCAAs): leucine (B10760876), isoleucine, and valine.[1][2] Dysregulation of BCKDC activity is implicated in several metabolic disorders, including Maple Syrup Urine Disease (MSUD), insulin (B600854) resistance, and type 2 diabetes.[3][4] Therefore, the accurate measurement of BCKDC activity is crucial for understanding its role in health and disease and for the development of therapeutic interventions.

Calcium 4-methyl-2-oxovalerate, also known as α-ketoisocaproate (KIC), is the branched-chain keto acid derived from leucine and serves as a primary substrate for BCKDC.[4][5] Its use in in vitro and in situ assays allows for the direct assessment of the enzymatic activity of the complex. These application notes provide detailed protocols for the utilization of this compound in studying BCKDC activity, along with data presentation and visualization of relevant biological pathways.

Data Presentation

Table 1: Kinetic Parameters of BCKDC
SubstrateOrganism/TissueKmVmaxReference
α-Ketoisocaproate (KIC)Bovine Kidney~15 µMNot Reported[6]
α-KetoisovalerateBovine Kidney~20 µMNot Reported[6]
α-Keto-β-methylvalerateBovine Kidney~15 µMNot Reported[6]

Note: Specific Vmax values are highly dependent on the purity and concentration of the enzyme preparation and are therefore often not reported in a standardized manner.

Table 2: Modulators of BCKDC and its Regulatory Kinase (BCKDK)
CompoundTargetEffectPotencyReference
α-ChloroisocaproateBCKDKInhibitionI50 = 7.5 µM[7]
α-ChloroisocaproateBCKDCCompetitive InhibitionKi ≈ 0.5 mM[7]
BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid)BCKDKAllosteric InhibitionEC50 for uncoupling ≈ 40 µM[2][8]
ValsartanBCKDKInhibitionPotent Inhibitor[9]
CandesartanBCKDKInhibitionWeaker than Valsartan[9]
IrbesartanBCKDKInhibitionWeaker than Valsartan[9]
PF-07208254BCKDKAllosteric InhibitionImproved potency over BT2[10]
NADHBCKDCFeedback InhibitionPotent Inhibitor[11]
Acyl-CoA productsBCKDCFeedback InhibitionInhibitor[11]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for BCKDC Activity in Tissue Homogenates

This protocol describes the measurement of BCKDC activity by monitoring the production of NADH, which absorbs light at 340 nm. The assay can be adapted to measure both the "actual" (in vivo) activity and the "total" activity of the complex after dephosphorylation.

Materials:

  • Tissue Homogenization Buffer: 50 mM HEPES (pH 7.4), 2 mM EDTA, 5 mM Sodium Fluoride, 0.1 mM Tosyl-L-phenylalanyl-chloromethyl-ketone (TPCK), 0.1 mg/mL trypsin inhibitor, 0.02 mg/mL leupeptin, and 3% (v/v) Triton X-100.

  • Assay Buffer: 30 mM Potassium Phosphate buffer (pH 7.5), 2 mM MgCl₂, 0.1 mM EGTA, 5% glycerol.

  • Cofactor Solution: Prepare a fresh stock solution containing 20 mM NAD⁺, 2 mM Coenzyme A, and 0.4 mM Thiamine pyrophosphate (TPP) in Assay Buffer.

  • Substrate Solution: 10 mM this compound in Assay Buffer.

  • Phosphatase (for total activity): Lambda protein phosphatase.

  • Tissue sample (e.g., liver, muscle), snap-frozen in liquid nitrogen.

  • Homogenizer (e.g., Dounce or Potter-Elvehjem).

  • Refrigerated centrifuge.

  • UV/Vis spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Tissue Homogenization: a. Weigh the frozen tissue and add 9 volumes of ice-cold Tissue Homogenization Buffer. b. Homogenize the tissue thoroughly on ice. c. Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant, which contains the mitochondrial extract. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Measurement of Actual BCKDC Activity: a. In a cuvette or a 96-well plate, add the following in order:

    • Assay Buffer to a final volume of 200 µL.
    • 10 µL of Cofactor Solution.
    • 5-50 µg of tissue extract. b. Mix gently and incubate at 37°C for 2-3 minutes to equilibrate. c. Initiate the reaction by adding 20 µL of the Substrate Solution (final concentration of 1 mM this compound). d. Immediately monitor the increase in absorbance at 340 nm for 10-20 minutes, taking readings every 30-60 seconds.

  • Measurement of Total BCKDC Activity: a. To a separate aliquot of the tissue extract, add lambda protein phosphatase according to the manufacturer's instructions. b. Incubate at 30°C for 20-30 minutes to fully dephosphorylate and activate the BCKDC. c. Follow the same procedure as for the actual activity measurement (steps 2a-2d) using the phosphatase-treated extract.

  • Data Analysis: a. Determine the rate of NADH production (ΔA340/min) from the linear portion of the reaction curve. b. Calculate the specific activity using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹). c. Activity (nmol/min/mg) = (ΔA340/min * Total Volume (mL) * 1000) / (6.22 * Protein (mg) * Path length (cm)).

Protocol 2: Isotope-Based Assay for BCKDC Activity using α-keto[1-¹³C]isocaproate

This is a highly sensitive method suitable for tissues with low BCKDC activity. It measures the release of ¹³CO₂ from the labeled substrate.[12]

Materials:

  • α-keto[1-¹³C]isocaproate (labeled substrate).

  • Reaction buffer as in Protocol 1.

  • Cofactors as in Protocol 1.

  • Gas-tight reaction vials with septa.

  • 2 M Perchloric acid or similar acid to terminate the reaction.

  • Gas chromatograph-isotope ratio mass spectrometer (GC-IRMS).

Procedure:

  • Enzyme Reaction: a. Prepare the reaction mixture in a gas-tight vial containing the reaction buffer, cofactors, and tissue extract as described in Protocol 1. b. Initiate the reaction by injecting α-keto[1-¹³C]isocaproate. c. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and ¹³CO₂ Release: a. Terminate the reaction by injecting perchloric acid into the vial. b. The acidification will release the ¹³CO₂ produced into the headspace of the vial.

  • Measurement of ¹³CO₂: a. Analyze the headspace gas by GC-IRMS to determine the amount of ¹³CO₂ produced.

  • Data Analysis: a. Quantify the amount of ¹³CO₂ produced based on a standard curve. b. Calculate the specific activity of BCKDC (nmol ¹³CO₂/min/mg protein).

Visualization of Pathways and Workflows

BCAA Catabolism and BCKDC Regulation

BCAA_Catabolism_and_BCKDC_Regulation cluster_BCAA Branched-Chain Amino Acids (BCAAs) cluster_BCKA Branched-Chain Keto Acids (BCKAs) cluster_regulation Regulation Leucine Leucine BCAT BCAT Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Valine Valine Valine->BCAT KIC This compound (α-Ketoisocaproate) BCKDC_active BCKDC (Active) KIC->BCKDC_active KMV α-Keto-β-methylvalerate KMV->BCKDC_active KIV α-Ketoisovalerate KIV->BCKDC_active BCAT->KIC BCAT->KMV BCAT->KIV BCKDC_inactive BCKDC (Inactive) BCKDC_inactive->BCKDC_active Dephosphorylation BCKDC_active->BCKDC_inactive Phosphorylation Isovaleryl-CoA Isovaleryl-CoA BCKDC_active->Isovaleryl-CoA CO₂ + NADH α-Methylbutyryl-CoA α-Methylbutyryl-CoA BCKDC_active->α-Methylbutyryl-CoA CO₂ + NADH Isobutyryl-CoA Isobutyryl-CoA BCKDC_active->Isobutyryl-CoA CO₂ + NADH BCKDK BCKDK (Kinase) BCKDK->BCKDC_active PPM1K PPM1K (Phosphatase) PPM1K->BCKDC_inactive Insulin Insulin Insulin->BCKDK - Glucocorticoids Glucocorticoids Glucocorticoids->BCKDK - Low_Protein Low Protein Diet Low_Protein->BCKDK + High_BCKA High BCKAs High_BCKA->BCKDK - BCKDC_Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Tissue 1. Tissue Collection (e.g., Liver, Muscle) Homogenization 2. Homogenization in Lysis Buffer Tissue->Homogenization Centrifugation 3. Centrifugation (14,000 x g, 15 min, 4°C) Homogenization->Centrifugation Supernatant 4. Collect Supernatant (Mitochondrial Extract) Centrifugation->Supernatant Assay_Setup 5. Prepare Reaction Mix (Assay Buffer, Cofactors, Extract) Supernatant->Assay_Setup Phosphatase_Tx 5a. (Optional for Total Activity) Incubate with Phosphatase Assay_Setup->Phosphatase_Tx Initiation 6. Initiate with This compound Assay_Setup->Initiation Phosphatase_Tx->Initiation Measurement 7. Measure Absorbance at 340 nm (NADH production) Initiation->Measurement Rate_Calc 8. Calculate Rate (ΔA340/min) Measurement->Rate_Calc Activity_Calc 9. Calculate Specific Activity (nmol/min/mg protein) Rate_Calc->Activity_Calc

References

Troubleshooting & Optimization

Troubleshooting poor peak shape in HPLC analysis of 4-methyl-2-oxovalerate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 4-methyl-2-oxovalerate (also known as α-ketoisocaproic acid).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for 4-methyl-2-oxovalerate?

Poor peak shape in the analysis of 4-methyl-2-oxovalerate, an acidic compound, typically manifests as peak tailing, fronting, or splitting. The root causes can be chemical or physical. Chemical issues often involve secondary interactions between the analyte and the stationary phase, while physical problems can include issues with the column or HPLC system.[1][2]

Common Causes Include:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based C18 columns can interact with the carboxyl group of your analyte, causing peak tailing.[3][4]

  • Mobile Phase pH Mismatch: If the mobile phase pH is near the pKa of 4-methyl-2-oxovalerate, both ionized and un-ionized forms of the analyte may exist, leading to broadened or tailing peaks.[3][5]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak fronting.[1][6]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the column bed can cause split peaks and general peak distortion.[1][5]

  • Extra-Column Effects: Excessive tubing length or diameter between the column and detector can lead to band broadening.[1][7]

  • Derivatization Issues: Incomplete or side reactions during the derivatization step, often required for UV or fluorescence detection, can result in multiple or distorted peaks.[8][9]

Q2: My peak for 4-methyl-2-oxovalerate is tailing. What should I check first?

Peak tailing, where the back of the peak is drawn out, is the most common issue for acidic analytes.[1] It negatively impacts integration and reduces quantification accuracy.[7]

Primary Causes and Solutions:

  • Secondary Interactions with Silanols: 4-methyl-2-oxovalerate can interact with acidic silanol groups on the column packing.[4]

    • Solution: Lower the mobile phase pH to 2.5-3.0 using a buffer (e.g., phosphate (B84403) or formate). This ensures the analyte and the silanol groups are fully protonated (neutral), minimizing secondary ionic interactions.[3][5]

  • Mobile Phase pH Too High: If the pH is not sufficiently below the analyte's pKa, a mixed population of ionized and un-ionized forms will exist, causing tailing.[3]

    • Solution: Ensure your mobile phase is buffered and its pH is at least 1.5-2 units below the pKa of 4-methyl-2-oxovalerate.

  • Metal Contamination: Trace metals in the sample, mobile phase, or from stainless-steel components can chelate with the keto-acid structure, causing tailing.[1]

    • Solution: Use high-purity HPLC-grade solvents and consider adding a metal chelator like EDTA to the mobile phase in low concentrations.[10]

Q3: What causes peak fronting in my analysis?

Peak fronting, where the front of the peak is sloped, is typically less common than tailing.

Primary Causes and Solutions:

  • Column Overload: Injecting a sample that is too concentrated or has too large a volume can saturate the stationary phase.[1][6]

    • Solution: Dilute your sample or reduce the injection volume.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile (B52724) when the mobile phase is 30% acetonitrile), it can cause the analyte band to spread improperly at the column inlet.[1][3]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume.[3]

Q4: Why am I seeing split peaks for my analyte?

Split peaks suggest that the analyte band is being disrupted as it travels through the column.

Primary Causes and Solutions:

  • Partially Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, creating an uneven flow path.[4]

    • Solution: Filter all samples and mobile phases. Use an in-line filter or guard column to protect the analytical column.[2] You can also try back-flushing the column to dislodge particulates.

  • Column Bed Deformation (Void): A void or channel can form at the head of the column due to pressure shocks or silica (B1680970) dissolution at high pH.[2][5]

    • Solution: This typically requires column replacement. Using a guard column can help extend the life of the main column.

  • Sample Injection Issues: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.

    • Solution: Ensure your sample solvent is fully miscible with the mobile phase.

Troubleshooting and Data Guides

The following workflow provides a systematic approach to diagnosing poor peak shape.

G start Poor Peak Shape Observed tailing Peak Tailing (Asymmetry > 1.2) start->tailing fronting Peak Fronting (Asymmetry < 0.8) start->fronting split Split Peak start->split cause_tailing1 Check Mobile Phase pH Is it > 3.0? tailing->cause_tailing1 cause_tailing3 Consider Metal Contamination tailing->cause_tailing3 cause_fronting1 Check Sample Concentration & Injection Volume fronting->cause_fronting1 cause_fronting2 Check Sample Solvent vs. Mobile Phase Strength fronting->cause_fronting2 cause_split1 Check Column Inlet (Blocked Frit?) split->cause_split1 cause_split2 Check for Column Void (Bed Deformation) split->cause_split2 cause_tailing2 Check for Secondary Silanol Interactions cause_tailing1->cause_tailing2 No solution_tailing1 Solution: Lower pH to 2.5-3.0 with Buffer cause_tailing1->solution_tailing1 Yes solution_tailing2 Solution: Use End-Capped Column or Add Mobile Phase Modifier cause_tailing2->solution_tailing2 solution_tailing3 Solution: Use HPLC-Grade Solvents / Add Chelator (EDTA) cause_tailing3->solution_tailing3 solution_fronting1 Solution: Dilute Sample or Reduce Injection Volume cause_fronting1->solution_fronting1 solution_fronting2 Solution: Dissolve Sample in Mobile Phase cause_fronting2->solution_fronting2 solution_split1 Solution: Use Guard Column, Filter Samples, Back-flush cause_split1->solution_split1 solution_split2 Solution: Replace Column cause_split2->solution_split2

Caption: A troubleshooting workflow for diagnosing poor peak shape.
Data Presentation: Impact of Mobile Phase pH

Adjusting the mobile phase pH is a critical step for optimizing the peak shape of acidic compounds like 4-methyl-2-oxovalerate. The table below illustrates the expected effect of pH on retention and peak symmetry.

Mobile Phase pHBuffer ConcentrationExpected Retention TimeExpected Peak Asymmetry (As)Rationale
4.520 mM PhosphateModerate> 1.5 (Tailing)Analyte is partially ionized, leading to mixed-mode retention and tailing.[3]
3.520 mM PhosphateIncreases~1.3 (Slight Tailing)More of the analyte is in its neutral form, reducing secondary interactions.
2.7 20 mM Phosphate Longest 1.0 - 1.2 (Symmetrical) Analyte is fully protonated (neutral), maximizing hydrophobic retention and minimizing silanol interactions. [5]
No Buffer (Water)N/AVariablePoor (Tailing)Uncontrolled pH leads to inconsistent ionization and poor reproducibility.

Experimental Protocols

Accurate analysis of 4-methyl-2-oxovalerate often requires derivatization to enhance its detectability by UV or fluorescence detectors.[8][11]

Protocol: HPLC Analysis via Derivatization with 4-Nitro-1,2-phenylenediamine (NPD)

This protocol is a representative method for the analysis of α-keto acids in biological samples.

1. Sample Preparation (from Serum)

  • To 500 µL of serum, add 1.0 mL of ice-cold methanol (B129727) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

2. Derivatization

  • Prepare a 1% (w/v) solution of NPD in methanol.

  • To the supernatant, add an equal volume of the NPD reagent.

  • Add hydrochloric acid (HCl) to adjust the pH to approximately 3.0.[8]

  • Incubate the mixture in a water bath at 80°C for 30 minutes.[8]

  • Cool the reaction mixture on ice for 5 minutes.

  • Filter the derivatized sample through a 0.22 µm syringe filter before injection.

3. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Methanol:Water:Acetonitrile (46:52:2 v/v/v).[8]

  • Flow Rate: 0.9 mL/min.[8]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detector: UV-Vis or Photodiode Array (PDA) detector set at 255 nm.[8]

G sample Biological Sample (e.g., Serum) deprotein Protein Precipitation (Methanol) sample->deprotein centrifuge Centrifugation deprotein->centrifuge supernatant Collect Supernatant centrifuge->supernatant derivatize Derivatization (e.g., with NPD at 80°C) supernatant->derivatize hplc HPLC Analysis (C18 Column) derivatize->hplc data Data Acquisition & Analysis hplc->data

Caption: A standard experimental workflow for HPLC analysis.

References

Technical Support Center: Optimizing Derivatization of α-Ketoisocaproic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of α-ketoisocaproic acid (KIC) for gas chromatography-mass spectrometry (GC-MS) analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization and analysis of α-ketoisocaproic acid.

Issue 1: Low Derivatization Yield or Incomplete Derivatization

  • Question: My GC-MS analysis shows a low abundance of the derivatized KIC peak, or I observe a significant peak for the underivatized compound. What are the possible causes and solutions?

  • Answer: Low derivatization yield is a common issue that can be attributed to several factors. The primary method for derivatizing α-keto acids like KIC involves a two-step process: oximation of the keto group followed by silylation of the carboxyl group. Incomplete reactions at either step will result in poor yields.

    • Moisture in the Sample or Reagents: Silylating agents are highly sensitive to moisture. Any residual water will preferentially react with the derivatizing agent, reducing its availability to react with the analyte.

      • Solution: Ensure all glassware is thoroughly dried in an oven prior to use. Samples should be completely lyophilized or evaporated to dryness under a stream of nitrogen. Use anhydrous solvents and store derivatizing agents under inert gas.

    • Suboptimal Reaction Conditions: The temperature and duration of the oximation and silylation steps are critical for reaction completion.

      • Solution: Review and optimize the reaction conditions. For the oximation step with methoxyamine hydrochloride (MEOX), a reaction time of 60 minutes at 60°C is often sufficient. For the subsequent silylation step with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), a common protocol involves heating at 60°C for 30 minutes. Refer to the table below for a comparison of reaction conditions.

    • Reagent Degradation: Derivatizing agents can degrade over time, especially if not stored properly.

      • Solution: Use fresh reagents whenever possible. Store silylating agents in a desiccator under an inert atmosphere and away from light.

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Question: The peak for my derivatized KIC is showing significant tailing. How can I improve the peak shape?

  • Answer: Peak tailing for derivatized KIC is often caused by active sites in the GC system or incomplete derivatization.

    • Active Sites in the GC System: Free silanol (B1196071) groups on the GC inlet liner, column, or injection port can interact with the analyte, causing peak tailing.

      • Solution: Use a deactivated inlet liner. Regularly condition your GC column according to the manufacturer's instructions to ensure all active sites are capped. If tailing persists, you may need to trim the first few centimeters of the column.

    • Incomplete Silylation: The carboxylic acid group of KIC is polar. If it is not completely silylated, it can interact with the stationary phase, leading to tailing.

      • Solution: Increase the amount of silylating agent (e.g., BSTFA with 1% TMCS) to ensure a sufficient excess. You can also try extending the silylation reaction time or increasing the temperature slightly.

Issue 3: Presence of Ghost Peaks or Baseline Noise

  • Question: I am observing extraneous peaks (ghost peaks) or high baseline noise in my chromatogram. What is the source of this contamination?

  • Answer: Ghost peaks and baseline noise are typically due to contamination from the derivatizing reagents or the sample preparation process.

    • Reagent Artifacts: Silylating agents can produce byproducts that may appear as peaks in the chromatogram.

      • Solution: Run a blank sample containing only the solvent and derivatizing agents to identify any reagent-related peaks. This will help in distinguishing them from true analyte peaks.

    • Septum Bleed: Particles from the injection port septum can be introduced into the system, leading to ghost peaks.

      • Solution: Use high-quality, low-bleed septa and replace them regularly.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common derivatization method for α-ketoisocaproic acid for GC-MS analysis?

    • A1: The most widely used method is a two-step derivatization involving oximation followed by silylation. The oximation step targets the keto group, and the silylation step targets the carboxylic acid group. This process creates a more volatile and thermally stable derivative suitable for GC-MS.

  • Q2: Which derivatizing agents are recommended for KIC?

    • A2: For oximation, methoxyamine hydrochloride (MEOX) in pyridine (B92270) is commonly used. For silylation, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as 1% trimethylchlorosilane (TMCS) is highly effective.

  • Q3: What are the expected mass spectral fragments for the derivatized KIC?

    • A3: For the methoxime-trimethylsilyl (MO-TMS) derivative of KIC, characteristic ions would be expected from the fragmentation of the derivatized molecule. While specific fragments should be confirmed experimentally, you would anticipate seeing the molecular ion and fragments corresponding to the loss of methyl and trimethylsilyl (B98337) groups.

Experimental Protocols and Data

Table 1: Comparison of Derivatization Reaction Conditions

ParameterMethod 1Method 2
Sample Preparation Lyophilize to drynessEvaporate to dryness under N2
Oximation Reagent Methoxyamine hydrochloride in pyridine (20 mg/mL)Methoxyamine hydrochloride in pyridine (10 mg/mL)
Oximation Conditions 60°C for 60 minutes80°C for 20 minutes
Silylation Reagent BSTFA + 1% TMCSMSTFA
Silylation Conditions 60°C for 30 minutes70°C for 60 minutes

Protocol: Two-Step Derivatization of α-Ketoisocaproic Acid

  • Sample Preparation: Aliquot the sample containing KIC into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen or by lyophilization.

  • Oximation:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

    • Vortex the mixture for 1 minute.

    • Incubate at 60°C for 60 minutes.

  • Silylation:

    • Cool the sample to room temperature.

    • Add 80 µL of BSTFA + 1% TMCS.

    • Vortex the mixture for 1 minute.

    • Incubate at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Cool the sample to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Visualizations

DerivatizationWorkflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Steps cluster_analysis Analysis Start Aqueous Sample containing KIC Dry Evaporate to Dryness (Nitrogen Stream or Lyophilization) Start->Dry Oximation Step 1: Oximation Add Methoxyamine HCl Incubate (e.g., 60°C, 60 min) Dry->Oximation Silylation Step 2: Silylation Add BSTFA + 1% TMCS Incubate (e.g., 60°C, 30 min) Oximation->Silylation Cool to RT GCMS GC-MS Injection Silylation->GCMS Cool to RT

Caption: Experimental workflow for the two-step derivatization of α-ketoisocaproic acid.

TroubleshootingTree Start Low Derivatization Yield? Moisture Check for Moisture - Dry glassware thoroughly - Lyophilize sample completely - Use anhydrous solvents Start->Moisture Yes PeakShape Poor Peak Shape? Start->PeakShape No Conditions Optimize Reaction Conditions - Oximation: 60°C, 60 min - Silylation: 60°C, 30 min Moisture->Conditions Reagents Check Reagent Quality - Use fresh derivatizing agents - Store reagents properly Conditions->Reagents ActiveSites Check for Active Sites - Use deactivated inlet liner - Condition GC column PeakShape->ActiveSites Yes IncompleteSilylation Incomplete Silylation? - Increase silylating agent volume - Extend silylation time/temp ActiveSites->IncompleteSilylation

Caption: Troubleshooting decision tree for common issues in KIC derivatization.

Preventing degradation of Calcium 4-methyl-2-oxovalerate during sample storage.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Calcium 4-methyl-2-oxovalerate. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during sample storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound, an alpha-keto acid, is susceptible to degradation primarily due to the following factors:

  • Temperature: Elevated temperatures can accelerate degradation pathways such as decarboxylation.[1]

  • pH: Both strongly acidic and basic conditions can catalyze the degradation of alpha-keto acids.[1]

  • Oxidation: As a keto acid, it is susceptible to oxidation, particularly in the presence of reactive oxygen species.[1]

  • Light Exposure: Exposure to light, especially UV radiation, may induce photolytic degradation.[1]

  • Moisture: The presence of water can facilitate hydrolytic degradation.

Q2: What are the ideal storage conditions for solid this compound?

A2: To ensure the long-term stability of solid this compound, it is recommended to store it at 2-8°C in a tightly sealed container, protected from light and moisture. For extended storage, temperatures of -20°C are advisable.

Q3: Can I store this compound in solution?

A3: Storing this compound in solution for extended periods is generally not recommended due to its susceptibility to degradation in aqueous environments. If short-term storage in solution is necessary, it is crucial to use a buffered solution at a slightly acidic pH and store it at 2-8°C. Prepare solutions fresh whenever possible to ensure the integrity of your experiments.

Q4: What are the visible signs of degradation of this compound?

A4: Visual indicators of degradation can include a change in color from its typical white or almost white appearance, or the development of a noticeable odor. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are recommended to confirm the purity of the compound.

Q5: How can I minimize degradation during sample preparation and handling?

A5: To minimize degradation during experimental procedures, it is recommended to:

  • Work with samples on ice to maintain a low temperature.

  • Protect samples from direct light exposure by using amber vials or covering them with foil.

  • Prepare solutions fresh and use them promptly.

  • For biological samples, quench enzymatic activity as quickly as possible.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Problem Potential Cause Recommended Solution
Loss of Potency or Inconsistent Experimental Results Degradation of the this compound stock.1. Verify the storage conditions (temperature, light, and moisture protection). 2. Perform a purity check using a validated analytical method like HPLC. 3. If degradation is confirmed, discard the old stock and use a fresh, properly stored batch.
Discoloration or Change in Physical Appearance of Solid Compound Exposure to light, heat, or moisture.1. Discard the discolored compound as it indicates significant degradation. 2. Ensure future batches are stored in airtight, light-resistant containers at the recommended temperature.
Precipitate Forms in a Neutral or Alkaline Buffered Solution Polymerization or other degradation reactions are accelerated at neutral to alkaline pH.1. Prepare solutions fresh before each experiment. 2. If a buffered solution is necessary, use an acidic pH if it is compatible with your experimental design.
Appearance of Unexpected Peaks in Chromatographic Analysis Degradation of the analyte during sample processing or storage.1. Review the sample preparation workflow for potential exposure to high temperatures, extreme pH, or light. 2. Analyze a freshly prepared sample to use as a reference. 3. If degradation is suspected, perform a forced degradation study to identify potential degradation products.

Quantitative Data Summary

Stress Condition Parameters Potential Degradation Rate
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursModerate to High[1]
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursHigh[1]
Oxidation 3% H₂O₂ at room temperature for 24 hoursModerate[1]
Thermal Degradation Solid sample at 60°C for 48 hoursLow to Moderate[1]
Photolytic Degradation Solution exposed to UV lightModerate[1]

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in an appropriate solvent (e.g., HPLC-grade water or a suitable buffer) to a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound at 60°C for 48 hours. Also, store the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm) for a defined period.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acid and base hydrolyzed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method.

4. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

  • Identify and characterize any significant degradation products using techniques like mass spectrometry (MS).

Stability-Indicating HPLC Method (General Procedure)

Due to the lack of a strong chromophore, direct UV detection of this compound is challenging. Therefore, a derivatization step is typically required.

1. Derivatization (Example with o-phenylenediamine (B120857) - OPD):

  • To 1 mL of the sample solution, add 1 mL of a freshly prepared OPD solution (e.g., 1 mg/mL in 0.1 M HCl).

  • Incubate the mixture in a heated water bath (e.g., 80°C) for a specified time (e.g., 30 minutes).

  • Cool the reaction mixture to room temperature.

2. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength suitable for the derivatized product (e.g., ~312 nm for OPD derivatives).

  • Injection Volume: 20 µL.

3. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is crucial to ensure that the degradation products are well-separated from the parent compound.

Visualizations

cluster_Degradation Degradation Pathways CMO This compound Decarboxylation Decarboxylation Product CMO->Decarboxylation Heat Oxidation Oxidation Product CMO->Oxidation Oxygen Hydrolysis Hydrolysis Product CMO->Hydrolysis Moisture (Acid/Base) Polymerization Polymerization Product CMO->Polymerization Alkaline pH

Caption: Primary degradation pathways of this compound.

cluster_Workflow Experimental Workflow for Stability Testing start Prepare Stock Solution of this compound stress Apply Stress Conditions (Heat, pH, Light, Oxidation) start->stress sample Withdraw Samples at Time Points stress->sample derivatize Derivatize Samples sample->derivatize analyze Analyze by Stability-Indicating HPLC Method derivatize->analyze data Calculate % Degradation & Identify Degradants analyze->data end Stability Profile Established data->end

Caption: Workflow for assessing the stability of this compound.

cluster_Troubleshooting Troubleshooting Logic start Inconsistent Experimental Results? check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage Yes purity_test Perform HPLC Purity Test check_storage->purity_test degraded Degradation Confirmed? purity_test->degraded discard Discard Old Stock, Use Fresh Sample degraded->discard Yes review_protocol Review Sample Handling Protocol degraded->review_protocol No ok Compound is Stable discard->ok review_protocol->ok

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Calcium 4-methyl-2-oxovalerate Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of Calcium 4-methyl-2-oxovalerate in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture a concern?

A1: this compound, also known as the calcium salt of α-ketoisocaproate (KIC), is a key metabolite of the essential amino acid leucine. It plays a significant role in cellular metabolism and signaling pathways, including the mTOR and insulin (B600854) signaling pathways. Its stability is a concern because, like other α-keto acids, it is susceptible to degradation in aqueous solutions such as cell culture media. This degradation can lead to a decrease in the effective concentration of the compound over the course of an experiment, resulting in inconsistent and unreliable data.

Q2: How should I prepare and store stock solutions of this compound?

A2: For optimal stability, it is recommended to prepare high-concentration stock solutions in an organic solvent such as anhydrous ethanol (B145695) or DMSO.[1] These stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles, which can accelerate degradation.[1] Store these aliquots at -80°C for long-term storage (up to six months) or at -20°C for shorter-term storage (up to one month).[1]

Q3: What is the recommended stability of this compound once diluted in aqueous solutions or cell culture media?

A3: There is limited quantitative data on the long-term stability of 4-methyl-2-oxovaleric acid in aqueous solutions.[1] It is generally advised to prepare aqueous solutions fresh for each experiment and avoid storing them for more than 24 hours at 2-8°C.[1] For cell culture experiments, while some studies have used it in incubations lasting up to 72 hours, it is best practice to add the compound to the media immediately before use.[1] For experiments of longer duration, replenishing the media with a freshly prepared compound may be necessary to maintain the desired concentration.[1]

Q4: What are the primary factors that contribute to the degradation of this compound in cell culture media?

A4: The main factors contributing to degradation are elevated temperatures, neutral to alkaline pH, exposure to light, and the presence of oxygen.[1] Standard cell culture conditions (37°C, pH ~7.4) can promote degradation pathways such as decarboxylation and oxidation.

Q5: Are there any strategies to improve the stability of this compound in my experiments?

A5: To enhance stability, consider the following:

  • Prepare Fresh: Always prepare working solutions in your cell culture medium immediately before adding them to your cells.

  • pH Consideration: If your experimental design allows, a slightly more acidic pH may improve stability, although this needs to be balanced with the optimal pH for your cell line.

  • Minimize Light Exposure: Protect your media containing the compound from direct light.

  • Control Temperature: While cell culture requires incubation at 37°C, minimize the time the compound spends in media at this temperature before the experiment begins.

  • Consider Replenishment: For long-term experiments, consider replacing the media with freshly prepared media containing the compound at regular intervals.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Degradation of this compound in the cell culture medium, leading to a lower effective concentration over time.- Prepare fresh working solutions for each experiment from a frozen stock. - For long-duration experiments (> 24 hours), consider replenishing the media with the compound at set time points. - Perform a stability study under your specific experimental conditions to determine the degradation rate (see Experimental Protocols section).
Loss of biological activity of the compound. The compound may have degraded due to improper storage or handling, or instability under experimental conditions (e.g., high temperature, inappropriate pH).- Review your storage and handling procedures for both stock and working solutions. - Ensure stock solutions are aliquoted to avoid freeze-thaw cycles. - If possible, conduct pilot experiments to assess the compound's activity at different time points.
Precipitate formation in the cell culture medium after adding the compound. The concentration of the compound may exceed its solubility limit in the aqueous medium, or the final concentration of the organic solvent (e.g., DMSO) used for the stock solution is too high.- Ensure the final concentration of the organic solvent in the medium is non-toxic and does not cause precipitation (typically <0.5%). - Perform a stepwise dilution of the stock solution into a small volume of pre-warmed, serum-free medium before adding it to the final culture volume. - Visually inspect the medium for any signs of precipitation after adding the compound.
Unexpected peaks observed in analytical chromatography (e.g., HPLC, LC-MS). The appearance of new peaks over time is indicative of the presence of degradation products.- Utilize a stability-indicating analytical method that can separate the parent compound from its degradants. - Analyze samples at different time points to monitor the formation of degradation products and the decrease of the parent compound.

Data Presentation: Stability of 4-methyl-2-oxovalerate in Solution

Table 1: Recommended Storage Conditions and Expected Stability of 4-methyl-2-oxovalerate Solutions

Solution Type Solvent Storage Temperature Recommended Maximum Storage Duration Notes
Stock Solution Anhydrous Ethanol, DMSO, or DMF-80°CUp to 6 months[1]Aliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light.
Stock Solution Anhydrous Ethanol, DMSO, or DMF-20°CUp to 1 month[1]Aliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light.
Aqueous Solution Aqueous Buffer (e.g., PBS)2-8°C≤ 24 hours[1]Prepare fresh before use for optimal results.
Cell Culture Media e.g., DMEM, RPMI-164037°C (in incubator)Prepare immediately before use.For experiments >24-48 hours, consider replenishment. Stability is cell line and media dependent.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Medium using HPLC-UV

This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium under your experimental conditions.

1. Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • HPLC-grade acetonitrile (B52724) and methanol (B129727)

  • HPLC-grade water

  • Phosphoric acid or other suitable buffer components for the mobile phase

  • Syringe filters (0.22 µm)

  • HPLC system with a UV detector and a C18 column

2. Preparation of Solutions:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Spiked Cell Culture Medium: Warm the cell culture medium to 37°C. Spike the medium with the stock solution to achieve the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is below 0.5%. Prepare enough volume for all time points.

  • Mobile Phase: Prepare an appropriate mobile phase for the HPLC analysis. A common mobile phase for related compounds is a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic solvent like acetonitrile or methanol.

3. Stability Study Procedure:

  • Dispense the spiked cell culture medium into sterile, sealed containers (e.g., centrifuge tubes) for each time point.

  • Immediately after preparation (T=0), take the first sample.

  • Incubate the remaining containers under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect a sample from one of the containers.

  • For each sample, immediately process it to stop further degradation. A common method is protein precipitation by adding 3 volumes of ice-cold methanol or acetonitrile.

  • Vortex the sample and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an HPLC vial.

  • Store the prepared samples at -80°C until analysis.

4. HPLC Analysis:

  • Set up the HPLC system with the C18 column and equilibrate with the mobile phase.

  • Inject the prepared samples for each time point.

  • Monitor the elution of the compound using the UV detector at an appropriate wavelength.

  • Record the peak area of the this compound peak for each time point.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

  • Plot the percentage remaining against time to visualize the degradation profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis prep_stock Prepare Stock Solution (in DMSO) prep_media Spike Cell Culture Medium prep_stock->prep_media incubate Incubate at 37°C, 5% CO2 prep_media->incubate sampling Collect Samples at Time Points (0, 2, 4, 8, 24, 48, 72h) incubate->sampling protein_precip Protein Precipitation (Cold Methanol/Acetonitrile) sampling->protein_precip centrifuge Centrifuge protein_precip->centrifuge filter_sample Filter Supernatant centrifuge->filter_sample hplc HPLC-UV Analysis filter_sample->hplc data_analysis Calculate % Remaining hplc->data_analysis signaling_pathway cluster_leucine Leucine Metabolism cluster_mTOR mTOR Pathway cluster_Insulin Insulin Signaling Leucine Leucine KIC This compound (KIC) Leucine->KIC BCAT mTORC1 mTORC1 KIC->mTORC1 Activates Insulin_R Insulin Receptor KIC->Insulin_R Modulates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Glucose_Uptake Glucose Uptake Insulin_R->Glucose_Uptake Promotes troubleshooting_logic start Inconsistent Experimental Results check_prep Review Solution Preparation and Storage start->check_prep check_exp Evaluate Experimental Conditions start->check_exp check_fresh Prepare Fresh Solutions? check_prep->check_fresh check_aliquot Aliquot Stock Solutions? check_prep->check_aliquot perform_stability Perform Stability Study check_fresh->perform_stability check_aliquot->perform_stability check_duration Experiment Duration > 24h? check_exp->check_duration check_media Media Replenishment? check_duration->check_media Yes check_duration->perform_stability No check_media->perform_stability conclusion Improved Consistency perform_stability->conclusion

References

Addressing variability in experimental results with Calcium 4-methyl-2-oxovalerate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Calcium 4-methyl-2-oxovalerate. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability in experimental results and providing clear guidance on the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the calcium salt of 4-methyl-2-oxovaleric acid, also known as α-ketoisocaproate (KIC). It is a key intermediate in the metabolism of the branched-chain amino acid, leucine (B10760876). It is often used in research to study amino acid metabolism, protein synthesis, and energy metabolism.

Q2: What are the main applications of this compound in research?

A2: This compound is utilized in various research areas, including:

  • Metabolic studies: Investigating leucine metabolism and its role in various physiological and pathological states.

  • Protein synthesis and degradation: Studying its potential to stimulate muscle protein synthesis and inhibit protein breakdown.

  • Cell signaling: Exploring its effects on intracellular signaling pathways, such as the mTOR pathway.

  • Drug development: As a potential therapeutic agent for conditions related to metabolic dysregulation.

Q3: What are the synonyms for this compound?

A3: Common synonyms include Calcium α-ketoisocaproate, Calcium 2-keto-4-methylvalerate, and KIC calcium salt.

Troubleshooting Guide

This guide addresses common issues that can lead to variability in experimental results.

General Handling and Storage

Q4: My experimental results are inconsistent. Could the stability of the compound be an issue?

A4: Yes, the stability of this compound is a critical factor. Like other α-keto acids, it is susceptible to degradation, which can be influenced by several factors:

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: The compound is more stable in acidic conditions and less stable at neutral to alkaline pH.

  • Light: Exposure to light can cause photodegradation.

  • Moisture and Oxygen: The compound can be sensitive to moisture and oxidation.

Always store the compound under the recommended conditions and prepare solutions fresh for each experiment to minimize degradation-related variability.

Q5: What are the ideal storage conditions for this compound?

A5: For optimal stability, store the solid compound in a tightly sealed container, protected from light, in a cool and dark place. For long-term storage, refrigeration (2-8°C) is recommended.

Q6: I prepared a stock solution and stored it for a week at 4°C. Could this be a source of error?

A6: Storing α-keto acids in solution for extended periods is generally not recommended as it can lead to degradation. If you must store a solution, use an acidic buffer and keep it at 2-8°C for a short duration. For the most reliable and reproducible results, always prepare solutions fresh before use.

In Vitro / Cell Culture Experiments

Q7: I'm observing high variability in my cell-based assays. What could be the cause?

A7: Variability in cell culture experiments can arise from several sources:

  • Compound Preparation: Inconsistent preparation of the treatment solution can lead to different effective concentrations. Ensure accurate weighing and complete dissolution.

  • Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.

  • Inconsistent Seeding Density: Ensure uniform cell seeding across all wells and plates.

  • Edge Effects: Wells on the perimeter of a microplate can be subject to evaporation, leading to altered concentrations. Consider not using the outer wells for experimental treatments.

  • pH of the Culture Medium: The addition of the compound, especially at high concentrations, might slightly alter the pH of the medium. Monitor the pH and adjust if necessary, as pH shifts can affect cell viability and the stability of the compound.

Q8: My cells are showing signs of toxicity even at low concentrations. What should I do?

A8:

  • Confirm Compound Purity: Ensure the purity of your this compound.

  • Check Solvent Toxicity: If you are using a solvent to dissolve the compound, perform a solvent control experiment to ensure the solvent itself is not causing toxicity at the concentration used.

  • Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and incubation time for your specific cell line and assay.

In Vivo / Animal Studies

Q9: I'm seeing significant variation in the responses of my animals to the treatment. What are the potential reasons?

A9: In vivo studies can have several sources of variability:

  • Administration Technique: Inconsistent administration, such as improper oral gavage, can lead to variability in the absorbed dose. Ensure all personnel are properly trained and use a consistent technique.

  • Animal Strain, Age, and Sex: These biological factors can significantly influence the metabolism and response to the compound. Ensure these are consistent within your experimental groups.

  • Diet and Gut Microbiome: The diet and the composition of the gut microbiota can influence the absorption and metabolism of the administered compound.

  • Stress: Animal stress can impact physiological responses. Handle animals consistently and minimize stressors.

  • Dose Preparation: Ensure the dosing solution is homogenous, especially if it is a suspension, to ensure each animal receives the correct dose.

Q10: The compound is not dissolving well for oral gavage. What can I do?

A10: this compound is soluble in water. If you are experiencing solubility issues, consider the following:

  • Vehicle Selection: Ensure you are using an appropriate vehicle. For oral gavage, water or saline are common choices.

  • Sonication: Gentle sonication can aid in dissolution.

  • Warming: Slightly warming the vehicle may improve solubility, but be cautious of potential degradation at higher temperatures.

  • pH Adjustment: A slightly acidic pH may improve stability, but ensure the final pH is suitable for administration to the animals.

Analytical Variability

Q11: My measurements of the compound in biological samples are not reproducible. What should I check?

A11: Analytical variability can be a significant issue. Consider the following:

  • Sample Collection and Handling: Use a consistent method for sample collection (e.g., type of anticoagulant for blood samples) and process samples promptly. Store samples at -80°C to minimize degradation.

  • Sample Preparation: Inconsistent extraction or derivatization can lead to large variations. Optimize and standardize your sample preparation protocol. The use of a stable isotope-labeled internal standard is highly recommended to correct for variability during sample preparation and analysis.

  • Analytical Method: Ensure your HPLC or GC-MS method is validated for linearity, accuracy, and precision. Matrix effects from biological samples can interfere with quantification; these should be assessed and minimized.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 51828-95-6
Molecular Formula C₁₂H₁₈CaO₆
Molecular Weight 298.35 g/mol
Appearance White to off-white powder
Purity Typically ≥98%
Table 2: Recommended Storage and Solution Preparation
ConditionRecommendationRationale
Solid Compound Storage 2-8°C, protected from light and moisture.To prevent degradation from heat, light, and hydrolysis.
Solution Preparation Prepare fresh for each experiment.α-keto acids are prone to degradation in solution.
Solution pH Maintain a slightly acidic pH if possible.Improves stability by reducing the rate of degradation reactions.
Table 3: Typical Experimental Concentration Ranges
Experiment TypeTypical Concentration RangeNotes
In Vitro (Cell Culture) 0.1 - 10 mMThe optimal concentration is cell-type and assay dependent. A dose-response study is recommended.
In Vivo (Animal Studies) 50 - 500 mg/kg body weightThe dose depends on the animal model, administration route, and desired biological effect.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution
  • Calculate the required mass: For 10 mL of a 100 mM stock solution, you will need: 0.1 L * 0.1 mol/L * 298.35 g/mol = 0.29835 g.

  • Weigh the compound: Accurately weigh 298.4 mg of this compound powder.

  • Dissolve: Add the powder to a 15 mL conical tube. Add approximately 8 mL of sterile, deionized water or a suitable buffer (e.g., PBS).

  • Mix: Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Adjust volume: Bring the final volume to 10 mL with the same solvent.

  • Sterilize: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.

  • Use immediately: It is highly recommended to use the solution fresh.

Protocol 2: General Cell Culture Experiment
  • Cell Seeding: Seed your cells of interest (e.g., HeLa, C2C12) in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Preparation of Treatment Media: Prepare fresh treatment media by diluting the 100 mM stock solution of this compound into the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 2, 5, 10 mM). Include a vehicle control (medium with the same volume of solvent used for the stock solution).

  • Treatment: Remove the old medium from the cells and replace it with the prepared treatment media.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis: After incubation, perform your desired endpoint analysis, such as a cell viability assay (e.g., MTT), protein quantification, or gene expression analysis.

Protocol 3: Oral Gavage Administration in Mice
  • Dose Calculation: Calculate the required dose for each mouse based on its body weight. For a 20g mouse and a dose of 200 mg/kg, the required dose is 4 mg.

  • Preparation of Dosing Solution: Prepare a dosing solution at a concentration that allows for a suitable administration volume (typically 5-10 mL/kg). For a 20g mouse, the volume should be 0.1-0.2 mL. If the dose is 4 mg, a solution of 20 mg/mL would require an administration volume of 0.2 mL. Dissolve the calculated amount of this compound in a suitable vehicle like water or saline.

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the mouth, advancing it along the side of the tongue towards the esophagus. The mouse should swallow the needle. Do not force the needle.

  • Administration: Once the needle is in the correct position (in the esophagus, not the trachea), slowly administer the solution.

  • Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress.

Protocol 4: HPLC Analysis of 4-methyl-2-oxovalerate in Plasma
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727).

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 20 mM potassium phosphate (B84403) buffer (pH 2.5) and methanol (95:5, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at 210 nm.

  • Quantification: Create a standard curve using known concentrations of 4-methyl-2-oxovaleric acid prepared in the same manner as the samples.

Protocol 5: GC-MS Analysis of 4-methyl-2-oxovalerate in Plasma
  • Sample Preparation and Derivatization:

    • Perform protein precipitation as described in the HPLC protocol.

    • Evaporate the supernatant to dryness.

    • Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 60°C for 45 minutes to protect the keto group.

    • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 60°C for 30 minutes to derivatize the carboxylic acid group.

  • GC-MS Conditions:

    • GC Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Interface Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-500.

  • Quantification: Use selected ion monitoring (SIM) for characteristic ions of the derivatized 4-methyl-2-oxovalerate and an internal standard for accurate quantification.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_compound Prepare Compound Stock Solution treatment Administer Treatment (In Vitro / In Vivo) prep_compound->treatment prep_cells Culture & Seed Cells prep_cells->treatment prep_animals Acclimate Animals prep_animals->treatment incubation Incubation / Dosing Period treatment->incubation sample_collection Collect Samples (Media, Cells, Tissues, Plasma) incubation->sample_collection sample_processing Process & Extract Samples sample_collection->sample_processing quantification Quantify Analyte (HPLC / GC-MS) sample_processing->quantification data_analysis Data Analysis & Interpretation quantification->data_analysis

Caption: A generalized workflow for experiments involving this compound.

Metabolic Pathway of 4-methyl-2-oxovalerate

leucine_metabolism Leucine Leucine KIC 4-methyl-2-oxovalerate (α-Ketoisocaproate) Leucine->KIC BCAT KIC->Leucine BCAT IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH Complex HMGCoA HMG-CoA IsovalerylCoA->HMGCoA Multiple Steps AcetylCoA Acetyl-CoA HMGCoA->AcetylCoA Acetoacetate Acetoacetate HMGCoA->Acetoacetate TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Caption: The metabolic fate of 4-methyl-2-oxovalerate in leucine catabolism.

Calcium Signaling Pathway

calcium_signaling Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Extracellular_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_channel IP3 Receptor (Ca²⁺ Channel) IP3->Ca_channel binds to ER Endoplasmic Reticulum (ER Calcium Store) Ca_cytosol ↑ Cytosolic Ca²⁺ ER->Ca_cytosol Ca²⁺ release Calmodulin Calmodulin Ca_cytosol->Calmodulin activates CaM_Kinase CaM Kinase Calmodulin->CaM_Kinase activates Downstream_Effects Downstream Cellular Responses (e.g., Gene Expression, Proliferation) CaM_Kinase->Downstream_Effects

Caption: A simplified diagram of a common calcium signaling pathway.

Best practices for handling and storing Calcium 4-methyl-2-oxovalerate powder.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Calcium 4-methyl-2-oxovalerate. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storing this compound, as well as to offer troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the calcium salt of 4-methyl-2-oxovaleric acid, also known as α-ketoisocaproic acid. It is a key intermediate in the metabolic pathway of the essential amino acid L-leucine.[1] This compound is frequently used in biochemical research to study metabolic pathways, particularly those involving branched-chain amino acids (BCAAs).[2]

Q2: What are the primary applications of this compound in research?

This compound is widely utilized in studies related to:

  • Metabolic Pathways: Investigating the catabolism of L-leucine and the function of enzymes like branched-chain aminotransferases (BCATs).[1][3]

  • Drug Development: In the pharmaceutical industry, it is explored for its potential in developing therapeutic agents for metabolic disorders.[2]

  • Nutritional Science: Studying its effects on muscle protein synthesis and exercise physiology.[1]

Q3: What are the recommended storage conditions for this compound powder?

To ensure the stability and integrity of the compound, it should be stored under the following conditions:

  • Temperature: Store in a refrigerator at 2-8°C.[2]

  • Atmosphere: Keep in a tightly sealed container to protect from moisture.

  • Light: Store in a dark place to prevent degradation from light exposure.[1]

Q4: How should I handle this compound powder in the laboratory?

Standard laboratory safety practices should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.

  • Hygienic Practices: Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow with this compound.

Problem IDIssuePossible CausesSuggested Solutions
SOL-001 Difficulty dissolving the powder The compound is sparingly soluble in water.[4] The incorrect solvent may have been used.- Use a small amount of solvent initially and sonicate or vortex to aid dissolution.- For aqueous solutions, gentle warming may improve solubility, but monitor for any signs of degradation.- If using organic solvents, ensure they are anhydrous, as water content can affect solubility.
EXP-001 Inconsistent or non-reproducible experimental results - Compound Degradation: Improper storage or handling may have led to the degradation of the powder.- Inaccurate Concentration: Errors in weighing or dissolving the compound.- Pipetting Errors: Inaccurate dispensing of the solution.- Always use freshly prepared solutions for experiments.- Verify the calibration of your balance before weighing.- Use calibrated pipettes and proper pipetting techniques.
ASSAY-001 Low or no signal in enzymatic assays - Enzyme Inactivity: The enzyme used may have lost its activity.- Incorrect Buffer Conditions: The pH or ionic strength of the assay buffer may not be optimal for the enzyme.- Substrate Degradation: The this compound solution may have degraded.- Test the enzyme activity with a known positive control.- Optimize the buffer conditions for your specific enzyme.- Prepare fresh substrate solutions before each experiment.
CELL-001 Observed cytotoxicity in cell culture experiments - High Concentration: The concentration of the compound may be too high for the cell line being used.- Solvent Toxicity: If using an organic solvent to dissolve the compound, the final concentration of the solvent in the cell culture medium may be toxic.- Perform a dose-response curve to determine the optimal, non-toxic concentration.- Ensure the final concentration of any organic solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.5%).

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Appearance White or almost white crystalline powder[2]
Molecular Formula C₁₂H₁₈CaO₆[5]
Molecular Weight 298.35 g/mol [5]
Solubility in Water Sparingly soluble[4]
Thermal Stability Decomposes at ~150°C (hydrate form)[4]

Experimental Protocols

Preparation of a Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution:

    • For aqueous solutions, add a small volume of high-purity water to the powder.

    • Gently vortex or sonicate the mixture until the powder is completely dissolved.

    • If necessary, the pH can be adjusted to aid dissolution, typically to a range of 8-9.[1]

    • Bring the solution to the final desired volume with water.

  • Sterilization: For cell culture experiments, sterile-filter the solution through a 0.22 µm filter.

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Use freshly prepared solutions whenever possible.

Branched-Chain Amino Acid Transaminase (BCAT) Activity Assay

This protocol is adapted from methods used for assaying BCAT activity.

Principle: The transamination of L-leucine with α-ketoglutarate, catalyzed by BCAT, produces α-ketoisocaproate (the anion of 4-methyl-2-oxovaleric acid). The reverse reaction, the formation of L-leucine from α-ketoisocaproate, can be coupled to the oxidation of NADH, which can be monitored spectrophotometrically.[6]

Materials:

  • This compound

  • L-glutamate

  • Branched-chain aminotransferase (BCAT) enzyme preparation

  • NADH

  • α-ketoglutarate reductase

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing the assay buffer, L-glutamate, NADH, and α-ketoglutarate reductase.

  • Enzyme Addition: Add the BCAT enzyme preparation to the reagent mix.

  • Equilibration: Incubate the mixture at the desired assay temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate Reaction: Start the reaction by adding a solution of this compound to the mixture.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. Record readings every 15-30 seconds for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance vs. time curve. The rate of NADH oxidation is proportional to the BCAT activity.

Mandatory Visualizations

handling_workflow cluster_storage Storage cluster_handling Handling cluster_experiment Experiment Store_Powder Store Powder (2-8°C, dark, dry) Weigh_Powder Weigh Powder (in fume hood) Store_Powder->Weigh_Powder Retrieve Prepare_Stock Prepare Stock Solution (e.g., in water or buffer) Weigh_Powder->Prepare_Stock Dissolve Sterile_Filter Sterile Filter (for cell culture) Prepare_Stock->Sterile_Filter If needed Aliquot_Store Aliquot and Store (-20°C) Prepare_Stock->Aliquot_Store Sterile_Filter->Aliquot_Store Use_in_Assay Use in Experiment (e.g., enzymatic assay) Aliquot_Store->Use_in_Assay Thaw one aliquot

Caption: Recommended workflow for handling and storing this compound.

leucine_metabolism L_Leucine L-Leucine BCAT Branched-Chain Aminotransferase (BCAT) L_Leucine->BCAT alpha_KIC α-Ketoisocaproate (4-Methyl-2-oxovalerate) alpha_KIC->BCAT Reversible BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) alpha_KIC->BCKDH alpha_KG α-Ketoglutarate alpha_KG->BCAT Glutamate Glutamate Glutamate->BCAT BCAT->alpha_KIC BCAT->Glutamate Metabolites Further Metabolites (e.g., Acetyl-CoA) BCKDH->Metabolites Irreversible Step

Caption: The central role of α-Ketoisocaproate in L-Leucine metabolism.

References

Validation & Comparative

A Comparative Analysis of Calcium 4-methyl-2-oxovalerate and Sodium alpha-ketoisocaproate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological effects, experimental data, and underlying mechanisms of two salt forms of a key leucine (B10760876) metabolite.

In the realm of metabolic research and drug development, the nuanced effects of different salt forms of a bioactive molecule can have significant implications. This guide provides a comprehensive comparison of Calcium 4-methyl-2-oxovalerate and Sodium alpha-ketoisocaproate, the calcium and sodium salts of alpha-ketoisocaproic acid (α-KIC), a critical keto acid derived from the essential amino acid leucine. While direct comparative studies are limited, this document synthesizes available experimental data to illuminate their respective and shared biological activities.

Chemical and Physical Properties

Both compounds are salts of 4-methyl-2-oxovaleric acid, also known as alpha-ketoisocaproic acid (α-KIC).[1][2] The primary active component is the α-ketoisocaproate anion. The key difference lies in the counter-ion: calcium (Ca²⁺) or sodium (Na⁺).

PropertyThis compoundSodium alpha-ketoisocaproate
Molecular Formula C₁₂H₁₈CaO₆[3]C₆H₉NaO₃[4]
Molecular Weight 298.35 g/mol [3]152.1 g/mol [4]
Appearance White or almost white crystalline powder[5]Crystalline solid[4]
Common Synonyms Calcium alpha-ketoisocaproate, Calcium KIC[6]Sodium 4-methyl-2-oxopentanoate, Sodium KIC[4]

Biological and Therapeutic Effects: A Comparative Overview

Alpha-ketoisocaproate (α-KIC) stands at a metabolic crossroads, influencing protein synthesis, cellular signaling, and energy homeostasis.[7] Both the calcium and sodium salts deliver the α-KIC anion, which is responsible for the primary biological effects. The choice of salt may be influenced by the desired secondary effects of the cation or specific formulation requirements.

Muscle Metabolism and Performance

α-KIC is recognized for its role in muscle metabolism. It can be transaminated back to leucine, a potent stimulator of muscle protein synthesis via the mTOR signaling pathway.[8] Studies have investigated α-KIC's potential to enhance exercise performance and reduce muscle damage.

One study on resistance-trained men, however, found that acute supplementation with α-KIC (salt form not specified) did not significantly alter single-bout exercise performance at either low (1.5g) or high (9.0g) doses.[9][10] In contrast, another study showed that α-KIC, in combination with other supplements like β-hydroxy-β-methylbutyrate (HMB), reduced signs of exercise-induced muscle damage.[11]

Chronic Kidney Disease (CKD)

Ketoanalogues of essential amino acids, including α-KIC, are used in the management of chronic kidney disease.[12][13] They provide the carbon skeleton for the synthesis of essential amino acids without contributing to the nitrogen load, thereby helping to reduce the accumulation of uremic toxins. Clinical studies on compound α-ketoacid tablets (which include the calcium salt of α-KIC) have shown a positive effect in delaying the progression of CKD in patients at stages 4 and 5.[12] A meta-analysis suggests that for patients with stages 3-5 CKD, ketoanalogues combined with a protein-restricted diet may help postpone the initiation of dialysis and improve calcium-phosphate homeostasis.[14]

Insulin (B600854) Secretion and Signaling

α-KIC is known to stimulate insulin secretion.[15] This effect is thought to be mediated by its metabolism within pancreatic β-cells, leading to an increase in the ATP/ADP ratio and subsequent insulin release. However, elevated levels of branched-chain amino acid metabolites, including α-KIC, have also been associated with insulin resistance in some contexts.[16]

Quantitative Data from Experimental Studies

The following tables summarize quantitative data from studies investigating the effects of α-KIC. It is important to note that these studies do not directly compare the calcium and sodium salts.

Table 1: Effect of α-KIC on Exercise Performance in Resistance-Trained Men [9][10]

ParameterLow Dose Placebo (Mean ± SEM)Low Dose α-KIC (1.5g) (Mean ± SEM)High Dose Placebo (Mean ± SEM)High Dose α-KIC (9.0g) (Mean ± SEM)
Leg Press Reps19.8 ± 0.421.0 ± 0.520.1 ± 0.322.4 ± 0.6
Chest Press Reps18.1 ± 0.218.5 ± 0.317.8 ± 0.318.0 ± 0.3
Peak Vertical Jump (cm)34.6 ± 2.235.6 ± 2.035.7 ± 2.134.8 ± 2.3
Mean Vertical Jump (cm)28.6 ± 1.829.4 ± 1.629.4 ± 1.728.3 ± 1.7

No statistically significant differences were observed between conditions (p > 0.05).

Table 2: Effect of α-KIC Infusion on Muscle Protein Synthesis in Neonatal Pigs [8]

Treatment GroupFractional Rate of Protein Synthesis (%/day, Mean ± SE)
Control6.5 ± 0.5
Leucine9.0 ± 0.6
α-KIC8.8 ± 0.7
Norleucine6.8 ± 0.4

*Significantly different from control (P < 0.02).

Experimental Protocols

Measurement of α-ketoisocaproate in Whole Blood by HPLC

This method is used for the analysis of whole blood concentrations and radioactivity of leucine and α-ketoisocaproate.[1]

  • Sample Preparation: Whole blood samples are collected and immediately deproteinized.

  • Chromatography System: A high-performance liquid chromatography (HPLC) system is used.

  • Column: A suitable reversed-phase column is employed for separation.

  • Mobile Phase: A specific mobile phase composition is used to achieve separation of leucine and α-KIC.

  • Detection: Detection can be achieved using UV-Vis spectrophotometry or by collecting fractions for radioactivity measurement if radiolabeled tracers are used.

  • Quantification: The concentration and/or specific activity of α-KIC are determined by comparing the peak areas to those of known standards.

In Vivo Study of α-KIC on Muscle Protein Synthesis in Neonatal Pigs

This protocol was used to evaluate the effect of α-KIC infusion on muscle protein synthesis.[8]

  • Animal Model: Neonatal pigs are used as the experimental model.

  • Infusion: Pigs receive a continuous infusion of either a control solution, leucine, α-ketoisocaproic acid (KIC), or norleucine for a specified duration (e.g., 60 minutes).

  • Tracer Administration: A flooding dose of a radiolabeled amino acid (e.g., L-[4-³H]phenylalanine) is administered to measure the rate of protein synthesis.

  • Tissue Collection: After the infusion period, muscle tissue samples are collected.

  • Analysis: The incorporation of the radiolabeled amino acid into muscle protein is measured to calculate the fractional rate of protein synthesis.

  • Signaling Pathway Analysis: Western blotting can be used to analyze the phosphorylation status of key proteins in the mTOR signaling pathway, such as 4E-BP1 and eIF4G.

Signaling Pathways and Mechanisms of Action

α-KIC exerts its biological effects through its involvement in key cellular signaling pathways, primarily the mTOR and insulin signaling pathways.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and protein synthesis.[17] Leucine, which can be formed from α-KIC, is a potent activator of mTORC1.[8]

mTOR_Pathway Leucine Leucine / α-KIC mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis inhibits

Caption: Activation of the mTORC1 pathway by Leucine/α-KIC.

Insulin Signaling Pathway

α-KIC can influence the insulin signaling pathway, which is crucial for glucose homeostasis.[18]

Insulin_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor binds IRS IRS Proteins Insulin_Receptor->IRS phosphorylates PI3K PI3K IRS->PI3K activates AKT Akt/PKB PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 promotes aKIC α-KIC Beta_Cell Pancreatic β-cell aKIC->Beta_Cell stimulates Beta_Cell->Insulin secretes

Caption: The role of α-KIC in stimulating insulin secretion and the subsequent signaling cascade.

Experimental Workflow

A typical experimental workflow to compare the effects of this compound and Sodium alpha-ketoisocaproate would involve several key stages.

Experimental_Workflow Start Hypothesis Formulation Cell_Culture In Vitro Studies (e.g., C2C12 myotubes) Start->Cell_Culture Animal_Model In Vivo Studies (e.g., Rodent model) Start->Animal_Model Treatment_Ca Treatment with Calcium α-KIC Cell_Culture->Treatment_Ca Treatment_Na Treatment with Sodium α-KIC Cell_Culture->Treatment_Na Placebo Placebo Control Cell_Culture->Placebo Animal_Model->Treatment_Ca Animal_Model->Treatment_Na Animal_Model->Placebo Analysis Biochemical & Functional Analysis (e.g., Western Blot, HPLC, Muscle Function Tests) Treatment_Ca->Analysis Treatment_Na->Analysis Placebo->Analysis Data Data Analysis & Interpretation Analysis->Data

Caption: A generalized workflow for comparing the effects of Calcium and Sodium α-KIC.

Conclusion

Both this compound and Sodium alpha-ketoisocaproate deliver the biologically active α-ketoisocaproate anion, which plays a significant role in muscle metabolism, cellular signaling, and has therapeutic potential in conditions like chronic kidney disease. The available evidence primarily focuses on the effects of the α-KIC moiety itself, with a lack of direct comparative studies between the two salt forms.

For researchers and drug development professionals, the choice between the calcium and sodium salt may depend on secondary considerations. The calcium salt may be preferred in applications where calcium supplementation is also desirable, such as in certain formulations for bone health or in the management of CKD where calcium-phosphate balance is critical.[14][15] Conversely, the sodium salt might be chosen when avoiding additional calcium is necessary or for specific formulation properties.

Future research should include head-to-head clinical trials to directly compare the pharmacokinetic and pharmacodynamic profiles of this compound and Sodium alpha-ketoisocaproate. Such studies would provide a clearer understanding of any subtle but potentially significant differences in their efficacy and safety profiles, enabling more informed decisions in their application.

References

The Emerging Role of 4-Methyl-2-Oxovalerate in Metabolic Disorders: A Comparative Guide to Biomarker Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising prevalence of metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), necessitates the discovery and validation of novel biomarkers for early diagnosis, risk stratification, and monitoring of therapeutic interventions. Among the promising candidates is 4-methyl-2-oxovalerate, a branched-chain keto acid (BCKA) derived from the catabolism of leucine (B10760876). Elevated levels of 4-methyl-2-oxovalerate and other BCKAs have been increasingly associated with insulin (B600854) resistance and the pathogenesis of metabolic syndrome. This guide provides a comprehensive comparison of 4-methyl-2-oxovalerate with established biomarkers for metabolic disorders, supported by experimental data and detailed methodologies.

The Biochemical Context: Branched-Chain Amino Acid Metabolism

4-Methyl-2-oxovalerate, also known as α-ketoisocaproate (KIC), is a key intermediate in the metabolic pathway of the essential branched-chain amino acid (BCAA) leucine. Dysregulation of BCAA metabolism has been identified as a significant factor in the development of metabolic diseases. The initial step in BCAA catabolism is a reversible transamination that converts BCAAs into their respective BCKAs. Subsequently, the branched-chain α-keto acid dehydrogenase (BCKD) complex catalyzes the irreversible oxidative decarboxylation of BCKAs. Impaired activity of the BCKD complex leads to the accumulation of BCAAs and BCKAs, which is characteristic of metabolic disturbances.[1][2][3][4][5]

cluster_enzymes Enzymes Leucine Leucine 4-Methyl-2-Oxovalerate 4-Methyl-2-Oxovalerate (α-Ketoisocaproate) Leucine->4-Methyl-2-Oxovalerate Transamination Isovaleryl_CoA Isovaleryl-CoA 4-Methyl-2-Oxovalerate->Isovaleryl_CoA Oxidative Decarboxylation Metabolic_Dysfunction Metabolic Dysfunction (e.g., Insulin Resistance) 4-Methyl-2-Oxovalerate->Metabolic_Dysfunction Accumulation contributes to BCAT Branched-Chain Amino Acid Aminotransferase (BCAT) BCKD Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex

Caption: Simplified pathway of leucine catabolism and the role of 4-methyl-2-oxovalerate.

Comparative Performance of Metabolic Biomarkers

While direct head-to-head comparative studies evaluating the performance of 4-methyl-2-oxovalerate against a comprehensive panel of established biomarkers in the same cohort are limited, the existing literature provides valuable insights into their individual predictive capabilities. The following tables summarize the performance characteristics of 4-methyl-2-oxovalerate and its alternatives.

Table 1: Performance of 4-Methyl-2-Oxovalerate and Related BCKAs as Biomarkers

BiomarkerAssociated ConditionPerformance MetricValue (95% CI)Reference
3-Methyl-2-oxovalerate (related BCKA)Impaired Fasting Glucose (IFG)Odds Ratio (OR)1.65 (1.39–1.95)[6]
3-Methyl-2-oxovalerate (replicated in independent population)Impaired Fasting Glucose (IFG)Odds Ratio (OR)1.68 (1.34–2.11)[6]
3-Methyl-2-oxovalerate (in urine)Impaired Fasting Glucose (IFG)Odds Ratio (OR)1.87 (1.27–2.75)[6]
Branched-Chain Keto Acids (BCKAs)Adipose Tissue Insulin Resistance in T2DMOdds Ratio (per 1-SD increase)1.38 (1.11–1.71)[3]
Highest vs. Lowest Quartile of BCKAsAdipose Tissue Insulin Resistance in T2DMOdds Ratio (OR)4.91 (2.34–10.28)[3]

Table 2: Performance of Alternative Biomarkers for Metabolic Syndrome and Related Conditions

BiomarkerAssociated ConditionPerformance MetricValue (95% CI) / CutoffReference
Adiponectin Metabolic SyndromeAUC-ROC0.81 (0.77–0.84)[7][8]
Metabolic SyndromeSensitivity (at ≤3.5 µg/mL, males)53.6%[9]
Metabolic SyndromeSpecificity (at ≤3.5 µg/mL, males)66.3%[9]
Metabolic SyndromeSensitivity (at ≤6.1 µg/mL, females)69.3%[9]
Metabolic SyndromeSpecificity (at ≤6.1 µg/mL, females)60.7%[9]
Leptin Insulin Resistance (in controls)Sensitivity (at >27.5 ng/mL)100%[10]
Insulin Resistance (in controls)Specificity (at >27.5 ng/mL)91.67%[10]
Leptin/Adiponectin Ratio Metabolic SyndromeAUC-ROC0.744 (0.685–0.802)[11]
High-Sensitivity C-Reactive Protein (hs-CRP) Metabolic SyndromeSensitivity (at 1.58 mg/L)74.4%[12]
Metabolic SyndromeSpecificity (at 1.58 mg/L)46.8%[12]
Ferritin Metabolic SyndromeOdds Ratio (Highest vs. Lowest Quartile, males)~2.0[13]
Metabolic SyndromeOdds Ratio (Highest vs. Lowest Quartile, postmenopausal women)~2.0[13]
Gamma-Glutamyltransferase (GGT) Metabolic SyndromeCutoff Value (Men)27 IU/L[13]
Metabolic SyndromeCutoff Value (Women)17 IU/L[13]

Experimental Protocols

Accurate and reproducible quantification of biomarkers is paramount for their validation and clinical utility. The following sections provide detailed methodologies for the measurement of 4-methyl-2-oxovalerate and its alternatives.

Quantification of 4-Methyl-2-Oxovalerate

The primary methods for the quantification of 4-methyl-2-oxovalerate in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14]

1. Sample Preparation (Plasma/Serum) for LC-MS/MS:

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 30 seconds.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Dry the supernatant using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol) containing a small amount of formic acid.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[14] The precursor ion for 4-methyl-2-oxovalerate in negative ion mode is typically [M-H]⁻ at m/z 129.1.[13]

3. Derivatization for GC-MS Analysis: Due to the low volatility of keto acids, a two-step derivatization process is often required for GC-MS analysis.

  • Methoximation: To a dried sample, add methoxyamine hydrochloride in pyridine (B92270) and incubate to convert the keto group to its methoxime derivative.[15]

  • Silylation: After cooling, add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to convert the acidic proton of the carboxyl group to its trimethylsilyl (B98337) (TMS) derivative.[15]

cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma/Serum Sample Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Drying Supernatant->Drying Derivatization Derivatization (for GC-MS) Supernatant->Derivatization Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS

Caption: General experimental workflow for 4-methyl-2-oxovalerate analysis.
Quantification of Alternative Biomarkers

1. Adiponectin:

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying total and high-molecular-weight (HMW) adiponectin.

  • Sample: Serum or plasma (EDTA or heparin).[14]

  • Procedure:

    • Blood samples are collected after fasting.

    • Serum is separated by centrifugation.

    • Samples are typically diluted (e.g., 1:5000) before analysis.[2]

    • The assay is performed according to the manufacturer's protocol for the specific ELISA kit.[2][16]

    • Optical density is measured, and concentrations are determined from a standard curve.[2]

2. Leptin:

  • Method: Radioimmunoassay (RIA) and ELISA are widely used for leptin measurement.[1]

  • Sample: Plasma or serum.

  • Procedure:

    • Fasting blood samples are collected.

    • Plasma/serum is separated.

    • Samples may require dilution.

    • The assay is performed following the kit manufacturer's instructions.[11][13][17]

    • Concentrations are calculated based on a standard curve.[13]

3. High-Sensitivity C-Reactive Protein (hs-CRP):

  • Method: Immunoturbidimetry is a common automated method.

  • Sample: Serum.

  • Procedure:

    • Blood samples are collected.

    • Serum is separated.

    • Analysis is typically performed on a clinical chemistry analyzer according to standardized protocols.

4. Ferritin:

  • Method: Immunoassays such as chemiluminescence immunoassay (CLIA) or ELISA are standard.

  • Sample: Serum.

  • Procedure:

    • Blood is collected and serum separated.

    • The assay is performed on an automated immunoassay analyzer following the manufacturer's protocol.[15]

5. Gamma-Glutamyltransferase (GGT):

  • Method: Colorimetric activity assays are standard.

  • Sample: Serum.

  • Procedure:

    • Serum samples are collected.

    • The GGT activity is determined by a coupled enzyme assay where GGT transfers a γ-glutamyl group from a substrate, leading to the formation of a colored product.[9][18]

    • The rate of color formation is measured spectrophotometrically and is proportional to the GGT activity.[9]

Discussion and Future Directions

The available evidence strongly suggests that elevated levels of 4-methyl-2-oxovalerate and other BCKAs are significantly associated with metabolic dysregulation, particularly insulin resistance and the risk of developing type 2 diabetes.[3][4][6] The odds ratios presented in Table 1 indicate a clinically relevant predictive value for these metabolites. However, a direct comparison with established biomarkers is necessary to ascertain their additive or superior value in clinical practice.

Adiponectin, leptin, hs-CRP, ferritin, and GGT each reflect different facets of metabolic syndrome, from adipocyte dysfunction and inflammation to oxidative stress and liver function.[7][12][13][19][20] While some of these markers, like adiponectin, show moderate accuracy as standalone predictors (AUC-ROC of 0.81), a multi-biomarker panel approach is often advocated for a more comprehensive risk assessment.[7][8]

Future research should focus on large, prospective cohort studies that simultaneously measure 4-methyl-2-oxovalerate and a panel of established metabolic biomarkers. Such studies would allow for a direct comparison of their predictive performance using metrics like AUC-ROC, sensitivity, and specificity, and would help to determine the incremental value of adding 4-methyl-2-oxovalerate to existing biomarker panels.

Conclusion

4-Methyl-2-oxovalerate is a promising biomarker for metabolic disorders, with a strong pathophysiological link to the dysregulation of branched-chain amino acid metabolism observed in insulin resistance. While it demonstrates significant predictive value for pre-diabetic states, its performance relative to established biomarkers like adiponectin, leptin, and hs-CRP requires further investigation through direct comparative studies. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct such validation studies, which will be crucial in determining the future clinical utility of 4-methyl-2-oxovalerate in the management of metabolic diseases.

References

A Comparative Analysis of Calcium 4-methyl-2-oxovalerate and β-hydroxy-β-methylbutyrate (HMB) for Muscle Metabolism and Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of nutritional supplements aimed at enhancing muscle metabolism and athletic performance, two compounds derived from the essential amino acid leucine (B10760876) have garnered significant attention: Calcium 4-methyl-2-oxovalerate, the calcium salt of α-ketoisocaproate (KIC), and β-hydroxy-β-methylbutyrate (HMB). Both are metabolites of leucine and are implicated in processes of muscle protein synthesis and breakdown. This guide provides a detailed comparative study of these two compounds, intended for researchers, scientists, and drug development professionals.

Metabolic Pathways and Primary Roles

This compound (KIC) and HMB are intrinsically linked through the metabolic pathway of leucine. Following the transamination of leucine, KIC is formed.[1][2] From this juncture, KIC can follow two primary routes: conversion to isovaleryl-CoA within the mitochondria or conversion to HMB in the cytosol.[1] Only a small fraction, approximately 5%, of leucine is ultimately converted to HMB.[2][3]

KIC's primary role is as a precursor to both leucine and HMB, and it is recognized for its anti-catabolic properties, meaning it helps to prevent the breakdown of muscle protein.[4][5] It can also be an energy source for muscles and may reduce exercise-induced muscle damage.[5][6]

HMB, on the other hand, is lauded for its dual mechanism of action: it both stimulates muscle protein synthesis and inhibits muscle protein breakdown.[7][8][[“]] This makes it a molecule of interest for preserving and increasing muscle mass.

Mechanisms of Action at the Molecular Level

The distinct yet related molecular actions of KIC and HMB underscore their potential applications.

This compound (KIC):

  • Anti-catabolic Effects: KIC is thought to spare muscle by being readily converted to leucine, which can then be used for protein synthesis.[5]

  • Energy Metabolism: It has been suggested that KIC administration may spare glucose utilization by skeletal muscle.[5]

  • Ammonia (B1221849) Reduction: By accepting an amino group to form leucine, KIC may help to reduce the accumulation of ammonia during intense exercise, which is a contributor to fatigue.[5]

Beta-hydroxy-beta-methylbutyrate (HMB):

  • Stimulation of Muscle Protein Synthesis: HMB activates the mechanistic target of rapamycin (B549165) (mTOR) pathway, a central regulator of muscle growth.[1][8][[“]] This leads to increased phosphorylation of downstream targets that initiate protein translation.

  • Inhibition of Muscle Protein Breakdown: HMB has been shown to suppress the ubiquitin-proteasome system, the primary pathway for muscle protein degradation.[1][8][[“]] It achieves this by reducing the expression of key enzymes involved in this process.

  • Enhanced Sarcolemma Integrity: HMB appears to be metabolized into cholesterol within skeletal muscle, which can then be incorporated into the muscle cell membrane, thereby improving its integrity and function.[2]

  • Hormonal Influence: Some studies suggest that HMB may stimulate the growth hormone/insulin-like growth factor-1 (GH/IGF-1) axis, further promoting an anabolic environment.[1][2]

Comparative Data on Performance and Physiological Effects

While direct head-to-head comparative studies are limited, individual research on KIC and HMB provides insights into their respective efficacies.

Table 1: Summary of Effects on Athletic Performance

ParameterThis compound (KIC)β-hydroxy-β-methylbutyrate (HMB)
Muscle Strength May enhance high-intensity exercise performance, particularly when combined with other supplements.[5]Mixed results; some studies show increases in strength, especially in untrained individuals, while others report no significant effect in trained athletes.[10][11]
Lean Body Mass May contribute to muscle growth by providing a substrate for protein synthesis and reducing breakdown.[6]Evidence suggests it can help preserve or increase lean body mass, particularly in individuals with age-related muscle loss.[2] Some studies in athletes show positive effects, while others do not.[10][12]
Muscle Damage Has been shown to reduce exercise-induced muscle damage.[4][5]Widely reported to reduce markers of muscle damage following intense exercise.[2][4]
Aerobic Capacity Limited direct evidence.Some studies indicate improvements in aerobic capacity and time to reach the ventilatory threshold.[13][14]
Body Composition May support fat loss in conjunction with exercise.[6]Some studies report a reduction in fat mass.[10][13]

Table 2: Bioavailability and Dosing

ParameterThis compound (KIC)β-hydroxy-β-methylbutyrate (HMB)
Common Forms Calcium salt (Ca-KIC).[6]Calcium salt (HMB-Ca) and free acid (HMB-FA).[15]
Bioavailability Readily absorbed.Bioavailability has been a subject of debate. Some studies suggest HMB-FA has faster absorption and higher peak plasma concentrations than HMB-Ca, while more recent research indicates superior bioavailability of HMB-Ca.[15][16][17]
Typical Daily Dose Varies depending on the intended application and combination with other supplements.3 grams per day is a commonly studied and recommended dosage.[11][18]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used in the study of these compounds.

Experimental Protocol 1: Assessing the Impact on Muscle Protein Metabolism

  • Objective: To determine the effect of the compound on muscle protein synthesis (MPS) and muscle protein breakdown (MPB).

  • Methodology:

    • Participants: Healthy subjects, often with a specified level of training experience.

    • Design: A randomized, double-blind, placebo-controlled crossover or parallel-group design.

    • Intervention: Administration of a standardized dose of the compound (e.g., 3g of HMB) or a placebo.

    • Tracer Infusion: A primed constant infusion of stable isotope-labeled amino acids (e.g., ¹³C-leucine) is used to trace their incorporation into muscle protein (a measure of MPS).

    • Muscle Biopsies: Muscle tissue samples are obtained at baseline and at various time points after the intervention to measure the rate of tracer incorporation.

    • Arteriovenous Difference: Blood samples are taken from an artery and a vein draining the muscle bed to measure the net balance of amino acids across the muscle, providing an indication of MPB.

    • Analysis: Isotopic enrichment in muscle protein and plasma is determined using mass spectrometry to calculate fractional synthetic rate (FSR) for MPS and amino acid kinetics for MPB.

Experimental Protocol 2: Evaluating Effects on Exercise Performance and Body Composition

  • Objective: To assess the impact of supplementation on strength, power, endurance, and body composition.

  • Methodology:

    • Participants: A cohort of athletes or recreationally active individuals.

    • Design: A randomized, double-blind, placebo-controlled trial over a period of several weeks (e.g., 12 weeks).

    • Intervention: Daily supplementation with the compound or a placebo.

    • Performance Testing: A battery of tests is conducted before and after the supplementation period. This may include one-repetition maximum (1-RM) for strength, Wingate tests for anaerobic power, and VO₂ max tests for aerobic capacity.

    • Body Composition Analysis: Techniques such as dual-energy X-ray absorptiometry (DEXA) are used to measure changes in lean body mass and fat mass.

    • Blood Markers: Blood samples may be analyzed for markers of muscle damage (e.g., creatine (B1669601) kinase) and hormonal changes (e.g., testosterone, cortisol).

    • Statistical Analysis: Appropriate statistical tests are used to compare the changes between the supplement and placebo groups.

Signaling Pathway and Workflow Diagrams

To visualize the complex interactions and processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Leucine_Metabolism cluster_mito cluster_cyto Leucine Leucine KIC This compound (α-Ketoisocaproate) Leucine->KIC Transamination KIC->Leucine Reamination HMB β-hydroxy-β-methylbutyrate KIC->HMB ~5% Conversion (Cytosolic) Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA Oxidative Decarboxylation Mitochondria Mitochondria Cytosol Cytosol HMB_Signaling HMB HMB mTOR mTOR Pathway HMB->mTOR Activates Ubiquitin_Proteasome Ubiquitin-Proteasome System HMB->Ubiquitin_Proteasome Inhibits Cholesterol Cholesterol Synthesis HMB->Cholesterol Protein_Synthesis Muscle Protein Synthesis mTOR->Protein_Synthesis Promotes Protein_Degradation Muscle Protein Degradation Ubiquitin_Proteasome->Protein_Degradation Mediates Sarcolemma Sarcolemma Integrity Cholesterol->Sarcolemma Enhances Experimental_Workflow cluster_pre Pre-Intervention cluster_intervention Intervention Phase cluster_post Post-Intervention Baseline_Testing Baseline Performance & Body Comp. Testing Randomization Randomization (Supplement vs. Placebo) Baseline_Testing->Randomization Baseline_Biopsy Baseline Muscle Biopsy & Blood Draw Baseline_Biopsy->Randomization Supplementation Daily Supplementation (e.g., 12 weeks) Randomization->Supplementation Post_Testing Post-Intervention Performance & Body Comp. Testing Supplementation->Post_Testing Post_Biopsy Post-Intervention Muscle Biopsy & Blood Draw Supplementation->Post_Biopsy Analysis Data Analysis Post_Testing->Analysis Post_Biopsy->Analysis

References

A Comparative Analysis of Calcium 4-methyl-2-oxovalerate (KIC) and Leucine Supplementation on Anabolic Signaling and Muscle Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Calcium 4-methyl-2-oxovalerate, also known as alpha-ketoisocaproate (KIC), and its parent amino acid, leucine (B10760876). The focus is on their respective roles in stimulating muscle protein synthesis, impacting signaling pathways, and potential applications in athletic performance and clinical settings. This analysis is supported by experimental data from preclinical and clinical studies.

Executive Summary

Leucine, an essential branched-chain amino acid (BCAA), is well-established as a potent stimulator of muscle protein synthesis (MPS), primarily through the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1][2][3] KIC, the ketoacid of leucine, is a key metabolite in leucine's metabolic pathway.[4][5] Emerging research suggests that KIC may also possess anabolic properties, in some instances demonstrating a more potent effect on specific signaling molecules than leucine itself. However, the overall efficacy and nutritional efficiency of KIC compared to leucine remain subjects of ongoing investigation. This guide synthesizes the current evidence to facilitate a comprehensive understanding of their comparative effects.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative findings from studies directly comparing the effects of leucine and KIC supplementation.

Table 1: Effects on Muscle Protein Synthesis and Anabolic Signaling

ParameterSpecies/ModelLeucine EffectKIC EffectKey FindingsReference
Muscle Protein Synthesis (MPS) Neonatal PigsIncreased MPSIncreased MPSBoth leucine and KIC infusion significantly increased skeletal muscle protein synthesis compared to a control group.[5][6]
mTORC1 Activation (p70S6K1 Phosphorylation) Rat Skeletal Muscle (Soleus)Increased phosphorylationNo significant changeLeucine gavage led to increased S6K1 phosphorylation, while KIC did not show a similar effect in this muscle type.[7]
mTORC1 Activation (S6 Phosphorylation) Rat LiverIncreased phosphorylationIncreased phosphorylationBoth leucine and KIC increased the phosphorylation of the downstream mTORC1 target S6 in the liver.[7]
eIF4E-BP1 Phosphorylation Neonatal PigsIncreased phosphorylationIncreased phosphorylationBoth leucine and KIC administration resulted in greater phosphorylation of eIF4E-BP1, a key regulator of translation initiation.[6]
Glucose Transport L6 MyotubesSuppressed insulin-stimulated glucose transport at high concentrationsSuppressed insulin-stimulated glucose transportBoth leucine and KIC, at higher concentrations, were shown to suppress insulin-stimulated glucose transport in skeletal muscle cells.[4]

Table 2: Comparative Effects on Plasma Amino Acid and Metabolite Levels

ParameterSpeciesLeucine AdministrationKIC AdministrationKey FindingsReference
Plasma Leucine Concentration Neonatal PigsSignificant increaseSignificant increase (less than leucine administration)Infusion of leucine resulted in a higher plasma leucine concentration compared to KIC infusion.[8]
Plasma KIC Concentration Neonatal PigsIncreasedSignificant increase (higher than leucine administration)Infusion of KIC led to a more substantial increase in plasma KIC levels compared to leucine infusion.[8]
Nutritional Efficiency for Growth RatsStandard for comparison23-46% of leucine's efficiencyKIC was found to be less efficient than leucine in promoting growth when substituted in a leucine-free diet.[1]

Experimental Protocols

This section details the methodologies from key comparative studies to provide a framework for understanding the presented data.

Study 1: In Vivo Comparison of Leucine and KIC on Muscle Protein Synthesis in Neonatal Pigs
  • Objective: To evaluate the effects of leucine and its metabolite, KIC, on skeletal muscle protein synthesis and translation initiation factors.

  • Subjects: Neonatal pigs.

  • Protocol:

    • Pigs were infused with either a saline control, leucine (400 μmol·kg⁻¹·h⁻¹), or KIC (400 μmol·kg⁻¹·h⁻¹) for 60 minutes.

    • A flooding dose of L-[4-³H]phenylalanine was administered to measure the fractional rate of protein synthesis.

    • Skeletal muscle (longissimus dorsi) and liver tissue samples were collected.

    • Western blotting was used to determine the phosphorylation status of key signaling proteins in the mTORC1 pathway, including eIF4E-BP1 and eIF4G.

  • Key Measurements: Fractional rate of protein synthesis, phosphorylation status of eIF4E-BP1 and eIF4G.[6][8]

Study 2: In Vivo Comparison of Leucine and KIC Gavage on Insulin (B600854) Signaling in Rats
  • Objective: To compare the effects of oral leucine and KIC on tissue-specific insulin signaling and whole-body insulin sensitivity.

  • Subjects: Male Sprague-Dawley rats.

  • Protocol:

    • Rats were gavaged with either water (control), leucine (0.33 g/kg body weight), or KIC.

    • Tissues (soleus, EDL, gastrocnemius, liver, and heart) were collected at various time points post-gavage.

    • Western blotting was performed to analyze the phosphorylation of key proteins in the insulin and mTORC1 signaling pathways, such as S6K1 and IRS-1.

    • An insulin tolerance test was conducted to assess whole-body insulin sensitivity.

  • Key Measurements: Phosphorylation of S6K1 and IRS-1, plasma leucine and KIC concentrations, and blood glucose levels during the insulin tolerance test.[7]

Study 3: In Vitro Comparison of Leucine and KIC on Glucose Transport in Skeletal Muscle Cells
  • Objective: To investigate the effects of leucine and KIC on insulin-stimulated glucose transport and mTORC1 signaling in a skeletal muscle cell line.

  • Cell Line: L6 myotubes.

  • Protocol:

    • Myotubes were starved and then incubated with varying concentrations of leucine or KIC.

    • Cells were subsequently stimulated with insulin.

    • Glucose transport was measured using a radioactive glucose analog.

    • Western blotting was used to assess the phosphorylation of mTORC1 pathway proteins.

  • Key Measurements: Glucose transport rates and phosphorylation status of mTORC1 signaling proteins.[4]

Mandatory Visualization

Signaling Pathways

Leucine Leucine BCAT BCAT Leucine->BCAT Transamination mTORC1 mTORC1 Leucine->mTORC1 Activates KIC KIC KIC->mTORC1 Activates BCAT->KIC S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4EBP1 eIF4EBP1 mTORC1->eIF4EBP1 Phosphorylates Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis Promotes eIF4EBP1->Protein_Synthesis Promotes (by releasing inhibition)

Caption: Leucine and KIC signaling to muscle protein synthesis.

Experimental Workflow

cluster_0 In Vivo Animal Study cluster_1 In Vitro Cell Study Animal_Model Neonatal Pigs / Rats Supplementation Oral Gavage / Infusion (Leucine or KIC) Animal_Model->Supplementation Tissue_Collection Muscle & Liver Biopsy Supplementation->Tissue_Collection Analysis Western Blotting (Signaling) Fractional Synthesis Rate Tissue_Collection->Analysis Cell_Culture L6 Myotubes Treatment Incubation with Leucine or KIC Cell_Culture->Treatment Assay Glucose Transport Assay Treatment->Assay Biochemical_Analysis Western Blotting (Signaling) Treatment->Biochemical_Analysis

Caption: Comparative experimental workflows.

Discussion and Conclusion

The available evidence indicates that both leucine and its ketoacid, KIC, can stimulate anabolic signaling pathways and muscle protein synthesis.[5][6] However, their effects are not always identical and can be tissue-specific.

Leucine consistently demonstrates a robust ability to activate mTORC1 signaling and increase MPS.[1][2][3] Studies in neonatal pigs show that KIC can also stimulate MPS to a similar extent as leucine.[5][6] However, research in rats suggests that leucine may be a more potent activator of mTORC1 signaling in certain types of skeletal muscle compared to KIC.[7] Conversely, both compounds appear to effectively activate mTORC1 in the liver.[7]

From a nutritional standpoint, KIC appears to be less efficient than leucine in promoting overall growth when used as a dietary substitute.[1] This suggests that the conversion of KIC back to leucine may not be fully efficient, or that leucine itself has unique signaling properties independent of its conversion to KIC.

Regarding athletic performance, there is a lack of direct comparative studies between KIC and leucine. While some research has explored KIC in combination with other supplements, its standalone ergogenic effects are not well-established.[9]

References

Cross-validation of different analytical methods for 4-methyl-2-oxovalerate measurement.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for 4-Methyl-2-Oxovalerate Quantification

For researchers, scientists, and drug development professionals, the accurate measurement of metabolites is critical for advancing research and making informed decisions. 4-methyl-2-oxovalerate, also known as α-ketoisocaproate, is a key intermediate in the catabolism of the branched-chain amino acid leucine.[1] Its quantification is crucial for the diagnosis and monitoring of metabolic disorders like Maple Syrup Urine Disease (MSUD) and for metabolic research in various fields, including drug development.[1]

This guide provides an objective comparison of the two primary analytical techniques for the quantification of 4-methyl-2-oxovalerate in biological matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method presents distinct advantages and disadvantages concerning sample preparation, sensitivity, and throughput.[1]

Performance Comparison of Analytical Methods

The selection of an analytical method for quantifying 4-methyl-2-oxovalerate depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation.[2] The following table summarizes the reported performance characteristics for the analysis of 4-methyl-2-oxovalerate using GC-MS and LC-MS methodologies.

Table 1: Quantitative Performance Data for 4-Methyl-2-Oxovalerate Analysis

ParameterGC-MSLC-MS/MS
Linearity Range 1 - 5000 ng/g0.1 ng/mL - 10 µg/mL
Correlation Coefficient (r²) > 0.999> 0.99
Limit of Detection (LOD) 1 - 5 ng/gAs low as 0.01 ng/mL
Limit of Quantification (LOQ) 2 - 10 ng/g0.06 - 0.23 µmol/L (Serum)
Accuracy (Recovery) Not explicitly reported, but high78.4 - 114.3% (Serum & Muscle)
Precision (CV%) Within-Day: 7.8%, Total: 11.2%Not explicitly reported

Data synthesized from multiple sources.[1][2]

Visualizing the Workflow and Comparison Logic

To better understand the process of cross-validating these methods and the logic behind their comparison, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation Sample Biological Sample (e.g., Plasma) Spike Add Internal Standard Sample->Spike Deproteinize Deproteinization Spike->Deproteinize Derivatize Derivatization (for GC-MS) Deproteinize->Derivatize LCMS LC-MS Analysis Deproteinize->LCMS GCMS GC-MS Analysis Derivatize->GCMS Compare Data Comparison GCMS->Compare LCMS->Compare Stats Statistical Analysis Compare->Stats Result Result Stats->Result Method Performance Report

Caption: General experimental workflow for cross-validation.

G cluster_methods Analytical Methods cluster_params Performance Parameters GCMS GC-MS Linearity Linearity GCMS->Linearity LOD_LOQ LOD/LOQ GCMS->LOD_LOQ Accuracy Accuracy GCMS->Accuracy Precision Precision GCMS->Precision Throughput Throughput GCMS->Throughput LCMS LC-MS LCMS->Linearity LCMS->LOD_LOQ LCMS->Accuracy LCMS->Precision LCMS->Throughput Evaluation Method Evaluation Linearity->Evaluation LOD_LOQ->Evaluation Accuracy->Evaluation Precision->Evaluation Throughput->Evaluation

Caption: Logical relationship for comparing analytical methods.

Detailed Experimental Protocols

Detailed methodologies for the analysis of 4-methyl-2-oxovalerate using GC-MS and LC-MS are provided below. These protocols are generalized and may require optimization for specific instrumentation and sample types.[1]

GC-MS Analysis Protocol

GC-MS analysis of keto acids typically requires a two-step derivatization process to increase their volatility and thermal stability.[3]

  • Sample Preparation and Derivatization:

    • Sample Collection: Collect biological samples (e.g., urine, plasma).[1]

    • Internal Standard Addition: Add a known amount of a suitable internal standard.[1]

    • Deproteinization (for plasma/serum): Precipitate proteins using a solvent like methanol (B129727) or acetonitrile. Centrifuge and collect the supernatant.[1]

    • Oximation: The supernatant is dried and treated with a solution of hydroxylamine (B1172632) in pyridine (B92270) to convert the keto group to an oxime.

    • Silylation: A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is added to convert the carboxylic acid and oxime groups to their trimethylsilyl (B98337) (TMS) derivatives.

  • Instrumentation and Analysis:

    • Gas Chromatograph: A capillary column with a non-polar stationary phase is typically used.[4] A temperature gradient is employed to separate the derivatized acids.[4]

    • Mass Spectrometer: Electron ionization (EI) at 70 eV is common, scanning a mass range of m/z 50-500.[3]

    • Data Analysis: The peak corresponding to the derivatized 4-methyl-2-oxovalerate is identified based on its retention time and mass spectrum. Quantification is achieved by comparing the peak area to that of the internal standard.

LC-MS Analysis Protocol

LC-MS methods can often analyze keto acids with or without derivatization, offering potentially higher throughput.[1]

  • Sample Preparation:

    • Sample Collection: Collect biological samples (e.g., plasma, serum, tissue homogenate).[1]

    • Internal Standard Addition: Add a known amount of a suitable internal standard.[1]

    • Deproteinization: Precipitate proteins using a solvent like methanol. Centrifuge and collect the supernatant for injection.[2]

  • Instrumentation and Analysis:

    • Liquid Chromatograph: A reverse-phase column (e.g., C18) is commonly used with a mobile phase gradient of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier like formic acid.

    • Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.[1]

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible chromatography.[1]

    • Mass Spectrometer: Electrospray Ionization (ESI) in either positive or negative ion mode is used.[1]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantitative analysis.[1]

    • Data Analysis: Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Conclusion

Both GC-MS and LC-MS are robust and reliable methods for the quantification of 4-methyl-2-oxovalerate. GC-MS is a highly sensitive and selective technique, but it requires a more involved sample preparation process, including derivatization.[3] LC-MS offers higher throughput due to simpler sample preparation and is well-suited for a wide range of biological matrices.[1] The choice between these methods will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, the number of samples, and the available instrumentation. A thorough cross-validation should be performed when data from different methods or laboratories are to be compared.[5][6]

References

A Comparative Guide to the In Vitro and In Vivo Effects of Calcium 4-methyl-2-oxovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium 4-methyl-2-oxovalerate, the calcium salt of α-ketoisocaproate (KIC), is a key metabolite in the leucine (B10760876) catabolism pathway.[1] Its biological activities have garnered significant interest, particularly in the context of metabolic disorders such as Maple Syrup Urine Disease (MSUD), where the accumulation of branched-chain α-keto acids leads to severe neurological symptoms.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, with a focus on its impact on cellular and systemic physiology. For the purpose of this guide, data from studies on α-ketoisocaproate (KIC) will be utilized as a proxy for this compound, as the calcium salt is expected to dissociate in biological systems, rendering KIC the primary active molecule.

Data Presentation: In Vitro vs. In Vivo Effects

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of α-ketoisocaproate (KIC).

Table 1: In Vitro Effects of α-Ketoisocaproate (KIC)

ParameterModel SystemConcentrationObservationReference
Mitochondrial Function
Complex I-III ActivityIsolated rat brain mitochondria5 mM↓ 30%[3]
Complex II-III ActivityIsolated rat brain mitochondria5 mM↓ 25%[3]
α-ketoglutarate dehydrogenase activityIsolated rat brain mitochondria5 mM↓ 40%[3]
State 3 RespirationIsolated rat brain mitochondria5 mM[3]
State 4 RespirationIsolated rat brain mitochondria5 mM[3]
Cell Viability
MTT AssayHT-22 (mouse hippocampal neuronal) cells1-10 mM↓ in a dose- and time-dependent manner[2]
Oxidative Stress
Reactive Oxygen Species (ROS) ProductionHT-22 cells1-10 mM↑ in a dose- and time-dependent manner[2]
Signaling Pathways
Intermediate Filament PhosphorylationRat cerebral cortex slicesNot specified

Table 2: In Vivo Effects of α-Ketoisocaproate (KIC)

ParameterAnimal ModelDosage & AdministrationObservationReference
Mitochondrial Function
Complex I ActivityRat Hippocampus4 µmol, intracerebroventricular (ICV)[1]
Complex II-III ActivityRat Hippocampus4 µmol, ICV[1]
Oxidative Stress
Reactive Species ProductionRat Hippocampus4 µmol, ICV[1][2]
Thiobarbituric Acid Reactive Substances (TBARS)Rat Cerebral Cortex and Striatum2 µmol, ICV[4]
Protein Carbonyl ContentRat Cerebral Cortex and Striatum2 µmol, ICV[4]
Neuroinflammation
TNF-α LevelsRat Hippocampus8 µmol, ICV[5]
IFN-γ LevelsRat Cerebral Cortex8 µmol, ICV[5]
IFN-γ LevelsRat Hippocampus8 µmol, ICV[5]
Neurotrophic Factors
Brain-Derived Neurotrophic Factor (BDNF)Rat Hippocampus, Striatum, Cerebral Cortex4 µmol, ICV[6]
Nerve Growth Factor (NGF)Rat Hippocampus4 µmol, ICV[6]
Metabolism
[14C]Glutamate OxidationRat Hippocampus0.5 mM (perfused via microdialysis)↑ ~2-fold[7]

Experimental Protocols

In Vitro Studies

1. Measurement of Mitochondrial Respiratory Chain Enzyme Activities in HT-22 Cells

  • Cell Culture: HT-22 mouse hippocampal neuronal cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

  • Treatment: Cells are incubated with varying concentrations of KIC (e.g., 1, 5, and 10 mM) for different time points (e.g., 6, 12, and 24 hours).

  • Mitochondrial Isolation: After treatment, cells are harvested, and mitochondria are isolated using a differential centrifugation method.

  • Enzyme Activity Assays: The activities of mitochondrial complexes I, II, III, and IV are determined spectrophotometrically by measuring the rate of oxidation or reduction of specific substrates. For example, Complex I (NADH:ubiquinone oxidoreductase) activity is measured by following the decrease in absorbance at 340 nm due to NADH oxidation.

  • Data Normalization: Enzyme activities are normalized to the total protein content of the mitochondrial sample, determined by a method such as the Bradford assay.[2]

2. Assessment of Cell Viability (MTT Assay)

  • Cell Seeding: HT-22 cells are seeded in 96-well plates.

  • Treatment: Cells are exposed to different concentrations of KIC for specified durations.

  • MTT Incubation: Following treatment, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Formazan (B1609692) Solubilization: After incubation, the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[2]

In Vivo Studies

1. Intracerebroventricular (ICV) Injection in Rats

  • Animal Model: Adult male Wistar rats are typically used.

  • Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

  • Stereotaxic Surgery: The rat is placed in a stereotaxic frame, and a small burr hole is drilled in the skull at specific coordinates corresponding to the lateral ventricle.

  • Injection: A Hamilton syringe is used to slowly inject a specific dose of KIC (e.g., 4 µmol in a small volume of artificial cerebrospinal fluid) into the lateral ventricle.

  • Post-operative Care: The incision is sutured, and the animal is monitored during recovery.[1][2]

2. Measurement of Oxidative Stress Markers in Brain Tissue

  • Tissue Collection: At a predetermined time point after ICV injection, animals are euthanized, and the brain is rapidly dissected to isolate specific regions (e.g., hippocampus, cerebral cortex, striatum).

  • Tissue Homogenization: The brain tissue is homogenized in an appropriate buffer.

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay: This assay measures lipid peroxidation. The homogenate is incubated with thiobarbituric acid (TBA) at high temperature and acidic pH. The resulting pink-colored product is measured spectrophotometrically.

  • Protein Carbonyl Assay: This assay measures protein oxidation. The homogenate is reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH), and the resulting protein hydrazones are measured spectrophotometrically.

  • Data Normalization: Results are typically normalized to the total protein content of the tissue homogenate.[4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

in_vitro_effects cluster_cell In Vitro Model (e.g., HT-22 Neuronal Cells) KIC α-Ketoisocaproate (KIC) Mitochondria Mitochondria KIC->Mitochondria Enters Cell Signaling Cellular Signaling KIC->Signaling Alters Phosphorylation ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Inhibition of ETC Complexes I & II-III CellViability Cell Viability Mitochondria->CellViability Decreased ATP Production ROS->CellViability Induces Oxidative Stress

Caption: In Vitro Effects of α-Ketoisocaproate (KIC) on Neuronal Cells.

in_vivo_workflow cluster_animal_model In Vivo Experimental Workflow Animal Rat Model ICV_Injection Intracerebroventricular (ICV) Injection of KIC Animal->ICV_Injection Time Post-Injection Time Point ICV_Injection->Time Euthanasia Euthanasia and Brain Dissection Time->Euthanasia Analysis Biochemical Analysis (Mitochondrial Function, Oxidative Stress, Inflammation, Neurotrophic Factors) Euthanasia->Analysis

Caption: Experimental Workflow for In Vivo Studies of KIC.

logical_relationship cluster_comparison Logical Relationship: In Vitro to In Vivo InVitro In Vitro Findings (Cellular Level) - Mitochondrial Dysfunction - Oxidative Stress - Decreased Cell Viability Mechanism Mechanistic Link InVitro->Mechanism Provides Mechanistic Insight InVivo In Vivo Observations (Organism Level) - Neurotoxicity - Neuroinflammation - Altered Metabolism Mechanism->InVivo Explains Systemic Effects

Caption: Bridging In Vitro Mechanisms to In Vivo Observations.

Conclusion

The available evidence strongly suggests that the primary effects of this compound, mediated through its active form α-ketoisocaproate, are centered on mitochondrial function and oxidative stress. In vitro studies using neuronal cell lines and isolated mitochondria have elucidated the direct inhibitory effects of KIC on the electron transport chain, leading to increased reactive oxygen species production and decreased cell viability. These cellular-level observations provide a mechanistic basis for the neurotoxic effects observed in vivo.

Animal studies, primarily in rats, have demonstrated that direct administration of KIC into the brain results in oxidative damage, neuroinflammation, and alterations in neurotrophic factor levels, consistent with the cellular findings. The convergence of in vitro and in vivo data highlights a clear pathway from mitochondrial dysfunction at the cellular level to neurotoxicity at the organismal level.

However, a critical gap in the current literature is the lack of comprehensive pharmacokinetic data for this compound. Understanding its absorption, distribution, metabolism, and excretion is crucial for translating in vitro findings to relevant in vivo dosages and for the development of potential therapeutic applications. Future research should focus on bridging this translational gap to fully harness the scientific and clinical potential of this important metabolic intermediate.

References

A Head-to-Head Comparison of Derivatization Reagents for the Analysis of 4-Methyl-2-oxovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-methyl-2-oxovalerate, also known as α-ketoisocaproate, is critical in metabolic research and the development of therapeutics for metabolic disorders. This keto acid is a key intermediate in the catabolism of the branched-chain amino acid leucine. Due to its inherent chemical properties, direct analysis of 4-methyl-2-oxovalerate can be challenging. Chemical derivatization is a crucial step to enhance its volatility, thermal stability, and detectability for chromatographic and mass spectrometric analysis.

This guide provides a comprehensive comparison of three commonly employed derivatization reagents for 4-methyl-2-oxovalerate: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for silylation, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for oximation, and o-Phenylenediamine (OPDA) for quinoxaline (B1680401) formation. We will delve into the experimental protocols, present a comparative analysis of their performance, and provide visualizations to aid in the selection of the most suitable reagent for your specific analytical needs.

Experimental Workflow Overview

The general workflow for the derivatization and analysis of 4-methyl-2-oxovalerate involves sample preparation, the derivatization reaction, and subsequent analysis by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine, Tissue) Extraction Extraction & Deproteinization Sample->Extraction Drying Drying Extraction->Drying Reagent Add Derivatization Reagent (MTBSTFA, PFBHA, or OPDA) Drying->Reagent Reaction Incubation (Heat & Time) Reagent->Reaction Analysis GC-MS or LC-MS Analysis Reaction->Analysis Data Data Acquisition & Processing Analysis->Data

A generalized workflow for the derivatization and analysis of 4-methyl-2-oxovalerate.

In-Depth Comparison of Derivatization Reagents

This section provides a detailed overview of each derivatization reagent, including the reaction mechanism, a specific experimental protocol, and a summary of its advantages and disadvantages.

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) - Silylation

Silylation with MTBSTFA is a common derivatization technique for compounds with active hydrogens, such as the carboxylic acid group in 4-methyl-2-oxovalerate. This reaction replaces the acidic proton with a bulky tert-butyldimethylsilyl (TBDMS) group, which increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.[1]

MTBSTFA Derivatization 4-Methyl-2-oxovalerate 4-Methyl-2-oxovalerate TBDMS-Derivative TBDMS-Derivative 4-Methyl-2-oxovalerate->TBDMS-Derivative + MTBSTFA (Silylation) GC-MS Analysis GC-MS Analysis TBDMS-Derivative->GC-MS Analysis Increased Volatility & Thermal Stability

Reaction scheme for the silylation of 4-methyl-2-oxovalerate with MTBSTFA.

Experimental Protocol (GC-MS):

  • Sample Preparation: A dried sample extract containing 4-methyl-2-oxovalerate is placed in a reaction vial.

  • Reagent Addition: Add 50 µL of MTBSTFA and 50 µL of a suitable solvent (e.g., acetonitrile (B52724) or pyridine).

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Performance Characteristics:

ParameterPerformance
Reaction Efficiency Generally high for carboxylic acids.
Derivative Stability TBDMS derivatives are known to be relatively stable.
Analytical Platform Primarily GC-MS.
Advantages - One-step reaction. - Produces characteristic mass spectra with prominent [M-57]+ fragments, aiding in identification.[1]
Disadvantages - Sensitive to moisture, which can consume the reagent and lead to incomplete derivatization. - May not be suitable for sterically hindered compounds.[1]
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) - Oximation

PFBHA reacts with the keto group of 4-methyl-2-oxovalerate to form a stable oxime derivative. This process is often followed by a second derivatization step, such as silylation with BSTFA or MTBSTFA, to derivatize the carboxylic acid group, making the molecule suitable for GC-MS analysis. The PFBHA derivative itself is highly electronegative, which enhances sensitivity in electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.

PFBHA Derivatization 4-Methyl-2-oxovalerate 4-Methyl-2-oxovalerate PFBHA-Oxime PFBHA-Oxime 4-Methyl-2-oxovalerate->PFBHA-Oxime + PFBHA (Oximation) Silylated PFBHA-Oxime Silylated PFBHA-Oxime PFBHA-Oxime->Silylated PFBHA-Oxime + Silylating Agent (e.g., BSTFA) GC-MS Analysis GC-MS Analysis Silylated PFBHA-Oxime->GC-MS Analysis Enhanced Sensitivity

Two-step derivatization of 4-methyl-2-oxovalerate using PFBHA and a silylating agent.

Experimental Protocol (GC-MS):

  • Oximation: To the aqueous sample or dried extract, add an aqueous solution of PFBHA hydrochloride. Adjust the pH to be slightly acidic and incubate at room temperature or with gentle heating (e.g., 60°C) for 30-60 minutes.

  • Extraction: Extract the PFBHA-oxime derivative into an organic solvent such as dichloromethane.

  • Silylation: Dry the organic extract and add a silylating agent (e.g., BSTFA with 1% TMCS) and a solvent (e.g., acetonitrile). Heat at 60-70°C for 30 minutes.

  • Analysis: After cooling, the sample is ready for GC-MS analysis.

Performance Characteristics:

ParameterPerformance
Reaction Efficiency PFBHA reacts quantitatively with carbonyl compounds.
Derivative Stability PFBHA derivatives of keto-acids may begin to degrade after approximately 38 days when stored at 4°C in dichloromethane.
Analytical Platform GC-MS (often with ECD or NCI-MS).
Advantages - High sensitivity, especially with electron capture detection. - PFBHA derivatives are thermally stable.
Disadvantages - Typically a two-step derivatization process is required for α-keto acids. - The derivatization conditions may need careful optimization.
o-Phenylenediamine (OPDA) - Quinoxaline Formation

OPDA reacts with the α-keto acid functionality of 4-methyl-2-oxovalerate to form a stable and highly fluorescent quinoxalinol derivative.[2] This derivatization is particularly well-suited for analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection or LC-MS, offering excellent sensitivity.[3]

OPDA Derivatization 4-Methyl-2-oxovalerate 4-Methyl-2-oxovalerate Quinoxalinol Derivative Quinoxalinol Derivative 4-Methyl-2-oxovalerate->Quinoxalinol Derivative + OPDA (Cyclization) LC-MS or HPLC-Fluorescence Analysis LC-MS or HPLC-Fluorescence Analysis Quinoxalinol Derivative->LC-MS or HPLC-Fluorescence Analysis High Sensitivity & Stability

Formation of a quinoxalinol derivative from 4-methyl-2-oxovalerate and OPDA.

Experimental Protocol (UFLC-MS): [3]

  • Sample Preparation: Deproteinize tissue or plasma samples and collect the supernatant.

  • Derivatization: Add OPDA solution to the sample extract and incubate.

  • Extraction: Perform a liquid-liquid extraction with ethyl acetate.

  • Lyophilization and Reconstitution: Evaporate the organic layer to dryness and reconstitute the residue in a suitable buffer (e.g., 200 mM ammonium (B1175870) acetate).

  • Analysis: The sample is then ready for injection into the UFLC-MS system.

Performance Characteristics:

ParameterPerformance
Reaction Efficiency High for α-keto acids.
Derivative Stability Quinoxaline derivatives are known to be stable.[2]
Analytical Platform LC-MS, HPLC with fluorescence or UV detection.
Limit of Quantitation (LOQ) Capable of measuring picomole quantities of branched-chain keto acids per gram of tissue.[3]
Linearity Excellent linearity with r² values > 0.999 over a wide concentration range (7.8 to 32,000 nM).[3]
Advantages - High sensitivity and specificity.[3] - Forms stable and fluorescent derivatives.[2] - Suitable for LC-based methods, avoiding the need for high-temperature GC.
Disadvantages - The protocol involves multiple sample preparation steps (extraction, lyophilization).[3]

Quantitative Performance Summary

The following table summarizes the key quantitative performance characteristics of the discussed derivatization reagents for the analysis of 4-methyl-2-oxovalerate and related α-keto acids. It is important to note that direct head-to-head comparative studies are limited, and the data is compiled from various sources.

Derivatization ReagentAnalytical MethodLimit of Detection (LOD) / Limit of Quantitation (LOQ)Key Advantages
MTBSTFA (Silylation) GC-MSData not specifically reported for 4-methyl-2-oxovalerate.Simple one-step reaction; produces characteristic mass spectra.
PFBHA (Oximation) GC-MSData not specifically reported for 4-methyl-2-oxovalerate.High sensitivity, especially with ECD; thermally stable derivatives.
OPDA (Quinoxaline Formation) UFLC-MSLOQ: Capable of measuring picomole quantities in tissue.[3]Excellent sensitivity and linearity; forms stable, fluorescent derivatives.[2][3]

Conclusion and Recommendations

The choice of a derivatization reagent for 4-methyl-2-oxovalerate depends on the available instrumentation, the required sensitivity, and the sample matrix.

  • For high-throughput GC-MS analysis where simplicity is key, MTBSTFA offers a straightforward, single-step derivatization. However, careful control of moisture is essential for reproducible results.

  • When ultimate sensitivity in GC-MS is required, particularly with an electron capture detector, PFBHA is a strong candidate. The trade-off is a more complex, two-step derivatization protocol for α-keto acids.

  • For researchers utilizing LC-MS or HPLC with fluorescence detection, OPDA stands out as the superior choice, offering exceptional sensitivity, excellent linearity, and the formation of highly stable derivatives.[3] The more involved sample preparation is justified by the high quality of the resulting data.

Ultimately, the selection of the optimal derivatization strategy should be guided by a thorough evaluation of the analytical goals and the specific requirements of the research study. Method validation is crucial to ensure the accuracy and reliability of the quantitative data obtained.

References

Validating Antibody Specificity for Robust 4-Methyl-2-Oxovalerate Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules is paramount. This guide provides a comprehensive comparison of methodologies for validating the specificity of antibodies intended for 4-methyl-2-oxovalerate (α-ketoisocaproic acid) immunoassays, a critical biomarker in metabolic research and diagnostics, particularly for Maple Syrup Urine Disease (MSUD).

The development of a reliable immunoassay for a small molecule, or hapten, such as 4-methyl-2-oxovalerate, hinges on the specificity of the antibody. Since haptens are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an antibody response. This process, however, can sometimes lead to antibodies that cross-react with structurally similar molecules, compromising assay accuracy. Therefore, rigorous validation of antibody specificity is a non-negotiable step in assay development.

Comparative Analysis of Antibody Specificity

A highly specific antibody for 4-methyl-2-oxovalerate should exhibit minimal cross-reactivity with other endogenous molecules that share structural similarities. The primary molecules of concern are the other branched-chain keto acids (BCKAs) and their corresponding amino acid precursors.

AnalyteStructureTypical Cross-Reactivity with Anti-4-methyl-2-oxovalerate AntibodyRationale for Testing
4-methyl-2-oxovalerate (Target) CH₃-CH(CH₃)-CH₂-CO-COOH100% Target analyte of the immunoassay.
α-keto-β-methylvalerateCH₃-CH₂-CH(CH₃)-CO-COOH< 5%Structurally similar BCKA derived from isoleucine. High cross-reactivity would lead to falsely elevated results.
α-ketoisovalerate(CH₃)₂CH-CO-COOH< 5%Structurally similar BCKA derived from valine. High cross-reactivity would lead to falsely elevated results.
Leucine(CH₃)₂CH-CH₂-CH(NH₂)-COOH< 0.1%The precursor amino acid to 4-methyl-2-oxovalerate. Lack of cross-reactivity demonstrates specificity for the keto acid form.
IsoleucineCH₃-CH₂-CH(CH₃)-CH(NH₂)-COOH< 0.1%Precursor amino acid to α-keto-β-methylvalerate.
Valine(CH₃)₂CH-CH(NH₂)-COOH< 0.1%Precursor amino acid to α-ketoisovalerate.

Note: The cross-reactivity percentages presented are hypothetical values for a highly specific antibody and should be determined experimentally for each antibody candidate.

Experimental Protocols

The validation of antibody specificity is primarily achieved through a competitive enzyme-linked immunosorbent assay (ELISA).

Protocol 1: Competitive ELISA for Determination of Antibody Titer and Optimal Antigen Coating Concentration

Objective: To determine the optimal concentrations of coating antigen and primary antibody for the competitive immunoassay.

Materials:

  • 96-well microtiter plates

  • 4-methyl-2-oxovalerate conjugated to a carrier protein (e.g., BSA or OVA) for coating

  • Anti-4-methyl-2-oxovalerate primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with serial dilutions of the 4-methyl-2-oxovalerate-protein conjugate (e.g., ranging from 0.1 to 10 µg/mL) in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add serial dilutions of the anti-4-methyl-2-oxovalerate primary antibody to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody at a predetermined optimal dilution. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add the substrate solution and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Determine the optimal coating antigen concentration and antibody dilution that gives a high signal-to-noise ratio.

Protocol 2: Cross-Reactivity Assessment by Competitive ELISA

Objective: To determine the specificity of the anti-4-methyl-2-oxovalerate antibody by measuring its cross-reactivity with structurally related molecules.

Procedure:

  • Plate Preparation: Coat a 96-well plate with the optimal concentration of the 4-methyl-2-oxovalerate-protein conjugate as determined in Protocol 1. Block the plate as described previously.

  • Preparation of Competitors: Prepare serial dilutions of 4-methyl-2-oxovalerate (the analyte) and the potential cross-reactants (α-keto-β-methylvalerate, α-ketoisovalerate, leucine, isoleucine, and valine) in assay buffer.

  • Competitive Reaction: In a separate plate or tubes, pre-incubate the optimal dilution of the primary antibody with each dilution of the analyte and cross-reactants for 30-60 minutes.

  • Transfer to Coated Plate: Transfer the antibody-competitor mixtures to the coated and blocked 96-well plate. Incubate for 1-2 hours at room temperature.

  • Washing and Detection: Proceed with the washing and detection steps as described in Protocol 1 (steps 7-11).

  • Data Analysis:

    • For each competitor, plot the absorbance against the log of the competitor concentration to generate a sigmoidal competition curve.

    • Determine the IC50 value (the concentration of the competitor that causes 50% inhibition of the maximum signal) for the target analyte (4-methyl-2-oxovalerate) and each potential cross-reactant.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of 4-methyl-2-oxovalerate / IC50 of cross-reactant) x 100

Visualizing the Workflow and Concepts

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G cluster_0 Antibody Production Hapten 4-methyl-2-oxovalerate (Hapten) Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugation Immunogen Immunogen Conjugation->Immunogen Immunization Immunization of Host Animal Immunogen->Immunization Antibody_Production Production of Anti-4-methyl-2-oxovalerate Antibodies Immunization->Antibody_Production

Workflow for generating antibodies against a hapten.

G cluster_1 Competitive ELISA Workflow cluster_2 Principle of Competition Plate_Coating 1. Coat Plate with 4-M-2-O-Protein Conjugate Blocking 2. Block Non-specific Sites Plate_Coating->Blocking Competition 3. Add Sample (Free 4-M-2-O) + Primary Antibody Blocking->Competition Binding 4. Competitive Binding Occurs Competition->Binding Washing1 5. Wash Unbound Reagents Binding->Washing1 Secondary_Ab 6. Add Enzyme-Linked Secondary Antibody Washing1->Secondary_Ab Washing2 7. Wash Unbound Secondary Ab Secondary_Ab->Washing2 Substrate 8. Add Substrate Washing2->Substrate Detection 9. Measure Signal Substrate->Detection High_Analyte High [4-M-2-O] in Sample Low_Signal Low Signal High_Analyte->Low_Signal Less Ab binds to plate Low_Analyte Low [4-M-2-O] in Sample High_Signal High Signal Low_Analyte->High_Signal More Ab binds to plate

Workflow and principle of competitive ELISA.

G cluster_0 Specificity Validation Logic Target Target Analyte 4-methyl-2-oxovalerate Competitive_ELISA Perform Competitive ELISA Target->Competitive_ELISA Cross_Reactants Potential Cross-Reactants α-keto-β-methylvalerate α-ketoisovalerate Leucine Cross_Reactants->Competitive_ELISA IC50_Determination Determine IC50 Values Competitive_ELISA->IC50_Determination Cross_Reactivity_Calc Calculate % Cross-Reactivity IC50_Determination->Cross_Reactivity_Calc Specificity_Assessment Assess Antibody Specificity Cross_Reactivity_Calc->Specificity_Assessment

A comparative analysis of the metabolic fate of different branched-chain keto acids.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic fates of the three primary branched-chain keto acids (BCKAs): α-ketoisocaproate (KIC), α-ketoisovalerate (KIV), and α-keto-β-methylvalerate (KMV). Derived from the essential branched-chain amino acids (BCAAs) leucine, valine, and isoleucine, respectively, these keto acids are not merely metabolic intermediates but also crucial signaling molecules.[1] An in-depth understanding of their distinct metabolic pathways and systemic effects is paramount for developing targeted therapeutic strategies for metabolic disorders such as Maple Syrup Urine Disease (MSUD) and type 2 diabetes.

Comparative Quantitative Data

The metabolic fates of KIC, KIV, and KMV are dictated by their subsequent enzymatic conversions following the initial transamination of their parent BCAAs. The irreversible oxidative decarboxylation by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKD) complex is a critical regulatory step for all three.[1] However, the downstream pathways diverge, leading to distinct physiological effects.

Metabolic Fate and Bioenergetic Potential
Parameterα-Ketoisocaproate (KIC)α-Ketoisovalerate (KIV)α-Keto-β-methylvalerate (KMV)
Parent Amino Acid LeucineValineIsoleucine
Primary Metabolic Fate KetogenicGlucogenicBoth Ketogenic and Glucogenic
Primary End Products Acetyl-CoA, AcetoacetateSuccinyl-CoAAcetyl-CoA, Succinyl-CoA
Anaplerotic Potential LowHighHigh
Tissue Oxidation Primarily in liver; also in muscle and other peripheral tissues.Widely distributed, including muscle, heart, and liver.Widely distributed, with significant catabolism in the liver.
Impact on Cellular Signaling

BCKAs, particularly KIC, are potent modulators of key signaling pathways that regulate cell growth, metabolism, and insulin (B600854) sensitivity.

Parameterα-Ketoisocaproate (KIC)α-Ketoisovalerate (KIV)α-Keto-β-methylvalerate (KMV)
mTORC1 Signaling Activation Potent activatorWeak activatorModerate activator
Insulin Signaling Inhibitory at high concentrationsLess pronounced inhibitory effectModerate inhibitory effect
Insulin-Stimulated Glucose Uptake in Muscle Cells DecreasedDecreasedNo significant effect reported
IRS-1 Inhibitory Phosphorylation (Ser612) IncreasedData not availableData not available

Metabolic Pathways and Regulatory Networks

The catabolism of BCAAs is initiated by branched-chain amino acid transaminases (BCATs), which convert the BCAAs to their respective BCKAs. This is a reversible reaction. The subsequent irreversible oxidative decarboxylation is catalyzed by the BCKD complex, a key regulatory point in BCAA metabolism.

BCAA_Catabolism cluster_bcaa Branched-Chain Amino Acids cluster_bcka Branched-Chain Keto Acids cluster_products Metabolic Products Leucine Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC BCAT Valine Valine KIV α-Ketoisovalerate (KIV) Valine->KIV BCAT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate (KMV) Isoleucine->KMV BCAT AcetylCoA Acetyl-CoA KIC->AcetylCoA BCKD Complex Acetoacetate Acetoacetate KIC->Acetoacetate BCKD Complex SuccinylCoA Succinyl-CoA KIV->SuccinylCoA BCKD Complex KMV->AcetylCoA BCKD Complex KMV->SuccinylCoA BCKD Complex

BCAA to BCKA Conversion and Subsequent Catabolism.

BCKAs, especially KIC, have been shown to impact the insulin signaling pathway, primarily through the activation of mTORC1, which can lead to feedback inhibition of insulin signaling.

Insulin_mTORC1_Crosstalk KIC α-Ketoisocaproate (KIC) mTORC1 mTORC1 KIC->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates IRS1 IRS-1 S6K1->IRS1 inhibits (Ser phosphorylation) PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GlucoseUptake Glucose Uptake Akt->GlucoseUptake promotes Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor InsulinReceptor->IRS1 activates Experimental_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation BiologicalSample Plasma, Tissue, or Cells Extraction Extraction & Deproteinization BiologicalSample->Extraction HPLC_MS HPLC-MS/MS for Quantification Extraction->HPLC_MS EnzymeAssay BCKDH Activity Assay Extraction->EnzymeAssay WesternBlot Western Blot for Signaling Extraction->WesternBlot QuantData Quantitative Data HPLC_MS->QuantData FuncData Functional Data EnzymeAssay->FuncData WesternBlot->FuncData

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Calcium 4-methyl-2-oxovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical compounds are paramount to ensuring a safe working environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Calcium 4-methyl-2-oxovalerate, a compound utilized in various research applications.

Immediate Safety and Handling Protocols

While this compound is not classified as a hazardous substance according to GHS and Regulation (EC) No 1272/2008, it is crucial to adhere to standard laboratory safety protocols to minimize any potential risks.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[1]

  • Respiratory Protection: In environments where dust may be generated, a dust respirator is recommended.[1]

  • Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.[1]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form, to prevent the dispersion of dust.[1]

  • Ensure that safety showers and eyewash stations are readily accessible.

Key Safety and Disposal Parameters

A clear understanding of the compound's properties is essential for its safe management and disposal.

ParameterInformationCitation
Primary Hazard Not classified as hazardous[1][2]
GHS Pictogram None[1]
GHS Signal Word No signal word[1]
Hazard Statements None[1]
Storage Keep container tightly closed. Store in a cool, dark place away from oxidizing agents.[1]

Step-by-Step Disposal Procedure

The recommended disposal method for this compound involves incineration. However, it is imperative to consult and comply with all local, state, and federal regulations, as waste disposal requirements can vary.

Step 1: Waste Segregation

  • Treat this compound waste as a distinct chemical waste stream.

  • Do not mix it with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Containerization

  • Use a clearly labeled, sealed, and appropriate waste container for collection.

  • The label should include the full chemical name: "this compound".

Step 3: On-Site Storage

  • Store the waste container in a designated, secure area away from incompatible materials.

  • The storage area should be cool and well-ventilated.

Step 4: Final Disposal

  • The primary recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • This process should be carried out by a licensed hazardous waste disposal company.

  • Always adhere to the disposal guidelines provided by your institution's EHS department and local regulatory bodies.[4]

Spill Management:

  • In the event of a spill, avoid generating dust.

  • Contain the spill using an inert absorbent material (e.g., sand or vermiculite).[4]

  • Collect the absorbed material into a suitable container for disposal.

  • Clean the affected area thoroughly.

  • Prevent the spill from entering drains or waterways.[4]

Disposal Workflow

The following diagram outlines the logical steps and decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Step 2: Segregate Waste in a Labeled Container ppe->segregate consult_ehs Step 3: Consult Institutional EHS Guidelines & Local Regulations segregate->consult_ehs incineration Step 4: Arrange for Disposal via Chemical Incineration consult_ehs->incineration licensed_vendor Step 5: Transfer to a Licensed Waste Disposal Vendor incineration->licensed_vendor end End: Proper Disposal Complete licensed_vendor->end contain_spill Contain Spill with Inert Material spill->contain_spill Immediate Action collect_spill Collect and Containerize Spilled Material for Disposal contain_spill->collect_spill collect_spill->segregate

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for Calcium 4-methyl-2-oxovalerate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal protocols for Calcium 4-methyl-2-oxovalerate, ensuring the safety of laboratory personnel and the integrity of research activities. While this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, adherence to standard laboratory safety procedures is mandatory to minimize any potential risks.[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent direct contact and inhalation. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Respiratory Protection Dust respiratorTo prevent inhalation of the powder, especially when weighing or transferring the substance. Use in a well-ventilated area is advised.[1]
Hand Protection Protective gloves (e.g., nitrile)To avoid direct skin contact.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required in some situations.[1]To protect eyes from dust particles. A face shield offers additional protection when there is a risk of splashing.[1]
Body Protection Laboratory coatTo protect personal clothing and skin from contamination.[1]
Foot Protection Closed-toe shoesStandard laboratory practice to protect feet from spills.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for the safe handling of this compound.

2.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage.

  • Store the container in a cool, dark, and dry place, away from incompatible materials such as strong oxidizing agents.[1]

  • Keep the container tightly closed to prevent contamination and moisture absorption.[1]

2.2. Handling and Preparation

  • Engineering Controls : Handle the compound in a well-ventilated area. The use of a local exhaust ventilation system (e.g., a fume hood) is recommended, especially when handling larger quantities or if dust generation is likely.[1]

  • Weighing and Transfer :

    • Before handling, ensure all required PPE is correctly worn.

    • To minimize dust, do not handle the compound in a drafty area.

    • When weighing, use a chemical-resistant spatula and a weigh boat.

    • Carefully transfer the powder to the desired container, avoiding any spills.

    • If a small amount is spilled, gently sweep it into a sealed container for disposal.[1]

  • Solution Preparation :

    • Add the weighed this compound to the solvent slowly to prevent splashing.

    • If necessary, use a magnetic stirrer or sonicator to aid dissolution.

2.3. Post-Handling Procedures

  • Thoroughly wash hands and face with soap and water after handling is complete.[1]

  • Clean all equipment and the work area to prevent cross-contamination.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.

  • Solid Waste :

    • Collect any unused solid this compound and any contaminated disposable materials (e.g., gloves, weigh boats, paper towels) in a designated, sealed, and clearly labeled waste container.

  • Liquid Waste :

    • Collect any solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.

  • General Disposal Guidelines :

    • All waste disposal must be conducted in accordance with federal, state, and local regulations.[1]

    • One approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][2]

    • Do not dispose of the chemical down the drain or in the regular trash.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Well-Ventilated Workspace A->B C Weigh Compound B->C Proceed to handling D Transfer and Prepare Solution C->D E Perform Experiment D->E F Clean Equipment and Workspace E->F Experiment complete G Segregate and Label Waste F->G H Dispose of Waste per Regulations G->H I Doff PPE H->I Disposal complete J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Calcium 4-methyl-2-oxovalerate
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.